Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride is a specialized fluorinated building block utilized in the synthesis of bioactive small molecules. In modern medicinal chemistry, it serves as a critical "fra...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride is a specialized fluorinated building block utilized in the synthesis of bioactive small molecules. In modern medicinal chemistry, it serves as a critical "fragment" for optimizing lead compounds targeting kinases, G-protein coupled receptors (GPCRs), and specific enzymes like Adenylyl Cyclase Type 1 (AC1) and eIF4E.
The incorporation of the fluorine atom at the ortho position relative to the benzylic amine offers two distinct advantages:
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the adjacent amine, potentially enhancing bioavailability and altering hydrogen-bond donor capabilities.
Metabolic Blocking: The 2-fluoro and 5-methyl substitution pattern sterically and electronically protects the phenyl ring from rapid oxidative metabolism (e.g., by CYP450 isoforms), extending the half-life of the parent drug.
Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
SMILES
CC1=CC(=C(C=C1)F)CN.Cl
InChI Key
RJVXGXOMEZPNCL-UHFFFAOYSA-N (Free Base)
Synthetic Pathways[1]
The synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride is typically approached via two primary routes, depending on the availability of starting materials and the scale of production.
Method A: Reductive Amination (Preferred for Lab Scale)
This method utilizes 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6) . It is favored in discovery chemistry due to mild conditions and high functional group tolerance.
Imine Formation: The aldehyde is condensed with hydroxylamine or ammonia to form an oxime or imine intermediate.
Reduction: The intermediate is reduced using a hydride source (e.g., Sodium Borohydride, NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
Salt Formation: The resulting free amine is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.
Method B: Nitrile Reduction (Preferred for Scale-Up)
This method utilizes 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4) . It is often more cost-effective for kilogram-scale batches but requires stronger reducing agents.
Reduction: The nitrile is reduced using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃·THF).
Quenching & Workup: Careful quenching of the aluminum salts followed by extraction.
Salt Formation: Conversion to the HCl salt for stability.
Synthetic Workflow Diagram
Caption: Convergent synthetic pathways for 2-Fluoro-5-methylbenzylamine hydrochloride showing aldehyde reductive amination and nitrile reduction routes.[1][2]
Applications in Medicinal Chemistry
Pharmacophore Optimization
The 2-fluoro-5-methylbenzylamine scaffold is a "privileged structure" often used to replace unsubstituted benzylamines.
Metabolic Stability: The methyl group at the meta position (C5) blocks metabolic oxidation at a typically vulnerable site. The fluorine at C2 prevents hydroxylation and deactivation.
Conformational Locking: The ortho-fluorine atom can induce a specific conformation of the benzylic amine side chain via intramolecular hydrogen bonding or dipole repulsion, locking the molecule into a bioactive shape.
Case Study: Kinase & Enzyme Inhibition
Research indicates this fragment is utilized in the design of inhibitors for Adenylyl Cyclase Type 1 (AC1) for chronic pain management and eIF4E inhibitors for oncology.
Mechanism of Action (Fragment Level):
The primary amine forms a critical salt bridge with Aspartate or Glutamate residues in the binding pocket. The 2-Fluoro group often fills a small hydrophobic lipophilic pocket, increasing potency (IC₅₀) compared to the non-fluorinated analog.
Structure-Activity Relationship (SAR) Logic
Caption: SAR map detailing the functional contributions of the amine, fluorine, and methyl substituents to drug efficacy.
Dissolution: In a round-bottom flask, dissolve 2-Fluoro-5-methylbenzaldehyde (10 mmol) in Methanol (50 mL).
Imine Formation: Add Ammonium Acetate (100 mmol) and stir at room temperature for 1 hour under nitrogen atmosphere.
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise.
Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS.
Quench: Quench the reaction with 1N HCl (careful gas evolution) to pH < 2 to destroy excess hydride.
Workup: Basify with 1N NaOH to pH > 10. Extract with Dichloromethane (3 x 50 mL).
Drying: Dry combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Salt Formation (Optional): Dissolve the resulting oil in diethyl ether and add 2M HCl in ether dropwise. Filter the white precipitate to obtain the hydrochloride salt.
Handling, Stability, and Safety
Corrosivity: The free base is a corrosive liquid (Skin Corr. 1B). It causes severe skin burns and eye damage. The hydrochloride salt is an irritant but should be handled with the same precautions as the free base to avoid hydrolysis or contact irritation.
Storage: Hygroscopic. Store in a tightly sealed container, preferably in a desiccator or under inert gas (Argon/Nitrogen) at 2-8°C.
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
Analytical Profile
To validate the identity of the synthesized compound, the following spectral features are expected:
¹H NMR (DMSO-d₆, 400 MHz):
δ 8.50 (br s, 3H, NH₃⁺)
δ 7.30 - 7.10 (m, 3H, Aromatic protons)
δ 4.05 (s, 2H, Ar-CH ₂-N)
δ 2.30 (s, 3H, Ar-CH ₃)
¹⁹F NMR:
Single peak typically around δ -115 to -125 ppm (dependent on solvent).
Mass Spectrometry (ESI+):
[M+H]⁺ peak at m/z ~140.08 (Free base mass + H).
References
Biosynth/Hölzel-Diagnostika. (n.d.). 2-Fluoro-5-methylbenzylamine hydrochloride Product Page. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3277823 (2-Fluoro-5-methylbenzaldehyde). Retrieved from [Link]
Technical Guide: Synthesis of 2-Fluoro-5-methylbenzylamine Hydrochloride
Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and GPCR ligands. Its structural motif—a benzylamine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and GPCR ligands. Its structural motif—a benzylamine core decorated with fluorine and methyl substituents—provides unique steric and electronic properties that modulate metabolic stability and binding affinity in drug candidates.
This guide details two distinct synthetic pathways tailored to different stages of development:
Reductive Amination: Ideal for discovery-phase synthesis (gram scale), prioritizing operational simplicity and mild conditions.
Catalytic Hydrogenation: Optimized for process-phase synthesis (kilogram scale), prioritizing atom economy and cost-efficiency.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors: the aldehyde (via reductive amination) and the nitrile (via reduction).
Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target amine.
Route A: Reductive Amination (Discovery Scale)
This route is recommended for laboratory-scale synthesis (1g – 50g). It avoids high-pressure equipment and uses mild reducing agents.
Charge a round-bottom flask with 2-Fluoro-5-methylbenzaldehyde (1.0 equiv).
Add Ammonium Acetate (10.0 equiv) to ensure complete conversion to the imine and suppress secondary amine formation.
Dissolve in Methanol (0.2 M concentration relative to aldehyde).
Stir at room temperature (20–25°C) for 2 hours. Note: Monitoring by TLC/LCMS should show disappearance of the aldehyde peak.
Step 2: Reduction
Cool the mixture to 0°C.
Add Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise. Author's Note: STAB is preferred for safety profiles over cyanoborohydride, though NaBH3CN is often more effective for ammonia-derived imines.
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
Step 3: Work-up and Salt Formation
Quench the reaction with 1N NaOH to pH > 10.
Extract the free amine with Dichloromethane (DCM) (3x).
Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo to yield the crude oil.
Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
Filter the resulting white precipitate and wash with cold ether.
Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Ammonium Source
>10 equivalents
Prevents dimerization to the secondary amine (dibenzylamine impurity).
Temperature
< 5°C during addition
Controls exotherm and prevents decomposition of the hydride reagent.
pH Control
Basic (Work-up)
Ensures the amine is in the free base form for extraction.
Route B: Catalytic Hydrogenation (Process Scale)
This route is preferred for scale-up (>100g) due to lower raw material costs and cleaner impurity profiles (no boron residues).
In a high-pressure autoclave, dissolve 2-Fluoro-5-methylbenzonitrile (1.0 equiv) in 7N Ammonia in Methanol (10 volumes). The presence of ammonia is strictly required to suppress secondary amine formation.
Add Raney Nickel (20 wt% loading) as a slurry in water/methanol.
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
Pressurize to 5 bar (approx. 75 psi) with Hydrogen.
Stir vigorously at 40°C for 6–12 hours.
Step 2: Catalyst Removal
Depressurize and purge with Nitrogen.
Filter the mixture through a Celite pad to remove the pyrophoric catalyst. Safety: Keep the filter cake wet to prevent ignition.
Concentrate the filtrate to remove ammonia and methanol.
Step 3: HCl Salt Formation
Redissolve the residue in Isopropanol (IPA) .
Add Conc. HCl (1.1 equiv) or HCl gas.
Heat to reflux to dissolve solids, then cool slowly to 0°C to induce crystallization.
Filter the crystals to obtain high-purity 2-Fluoro-5-methylbenzylamine HCl .
Figure 2: Process flow for the catalytic hydrogenation route.
Analytical Characterization
To validate the identity and purity of the synthesized salt, the following data specifications must be met.
19F NMR: δ -120.5 ppm (approx, relative to CFCl3).
Purity Specifications
HPLC Purity: >98.0% (Area %)
Melting Point: ~250–260°C (Decomposition). Note: Benzylamine HCl salts typically have high melting points; exact value should be determined experimentally.
Safety & Handling
Fluorinated Precursors
Fluorinated benzaldehydes and nitriles can be skin irritants and lachrymators. All handling should occur in a fume hood.
Raney Nickel
Raney Nickel is pyrophoric when dry. It must always be handled as a slurry (under water or ethanol). Waste catalyst must be quenched in dilute acid or disposed of in dedicated water-filled containers.
Hydrofluoric Acid Potential
While the C-F bond is generally stable, harsh acidic conditions at high temperatures could theoretically liberate trace HF. Standard glass equipment is generally safe for the protocols listed above, but avoiding extreme forcing conditions is advised.
References
Synthesis of 2-Fluoro-5-methylbenzaldehyde (Precursor). PubChem Compound Summary. Available at: [Link]
Reductive Amination Methodologies. Organic Chemistry Portal. Available at: [Link]
Catalytic Hydrogenation of Nitriles. Organic Syntheses. Coll. Vol. 3, p. 720 (1955). General procedure adapted for fluorinated nitriles.[1]
2-Fluoro-5-methylbenzylamine Hydrochloride Product Data. Hölzel Diagnostika. Available at: [Link]
The following technical guide details the physical properties, handling protocols, and synthetic applications of 2-Fluoro-5-methylbenzylamine hydrochloride . Core Identity & Physicochemical Profile for Drug Discovery Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, handling protocols, and synthetic applications of 2-Fluoro-5-methylbenzylamine hydrochloride .
Core Identity & Physicochemical Profile for Drug Discovery
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride is a specialized fluorinated building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive heterocycles. The incorporation of the fluorine atom at the ortho position (relative to the amine) modulates the basicity of the amine and influences the metabolic stability of the aromatic ring, while the meta-methyl group provides a handle for hydrophobic interactions within protein binding pockets. This guide provides validated physical data, handling standards, and synthetic workflows for researchers.
Fluorine Effect: The fluorine atom at the C2 position exerts an electron-withdrawing inductive effect (-I), slightly lowering the pKa of the benzylamine nitrogen compared to non-fluorinated analogues. This can improve oral bioavailability by reducing lysosomal trapping.
Steric Bulk: The C5-methyl group adds lipophilicity (increasing logP) and restricts rotational freedom when bound in an enzyme active site.
Physicochemical Characterization
The following data consolidates experimental observations and calculated values for the hydrochloride salt and its free base.
Solid-State & Solution Properties
Property
Value / Observation
Condition / Note
Appearance
White to off-white crystalline powder
Hygroscopic; store under inert gas.
Melting Point
>200°C (Decomposition)
Typical for benzylamine HCl salts; exact value varies by crystal habit.
Estimated; lower than benzylamine (9.3) due to o-F.
LogP
1.85 (Free Base)
Calculated (cLogP).
Spectroscopic Profile (Expected)
¹H NMR (400 MHz, DMSO-d₆):
8.40 (br s, 3H, NH₃⁺)
7.10–7.30 (m, 3H, Ar-H)
4.05 (s, 2H, Ar-CH₂-N)
2.28 (s, 3H, Ar-CH₃)
¹⁹F NMR: Single peak typically around
-118 to -122 ppm.
Handling, Stability & Safety
Hazard Classification (GHS)[4]
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling Precaution: The free base is corrosive and volatile; the HCl salt is an irritant but safer to handle.
Storage Protocols
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or tightly sealed vial taped with Parafilm.
Temperature: Refrigerate (2–8°C) for long-term storage to prevent slow oxidation or discoloration.
Inert Atmosphere: Argon or Nitrogen backfill is recommended after opening.
Synthetic Utility & Applications
This building block is critical for introducing the 2-fluoro-5-methylbenzyl motif, often used to optimize potency in kinase inhibitors and GPCR ligands.
Workflow Visualization
The following diagram illustrates the two primary workflows: converting the stable salt to the reactive free base, and its direct application in reductive amination.
Figure 1: Synthetic pathways for activation and coupling. The salt can be used directly in reductive aminations (dashed line) but usually requires neutralization for amide couplings.
Experimental Protocols
Protocol A: Salt-to-Free Base Conversion (For Sensitive Couplings)
Use this when the coupling reaction is sensitive to excess chloride ions or requires non-buffered conditions.
Dissolution: Suspend 1.0 g (5.7 mmol) of 2-Fluoro-5-methylbenzylamine HCl in 15 mL of Dichloromethane (DCM).
Neutralization: Add 15 mL of 1M NaOH (aq) and stir vigorously for 10 minutes until the solid dissolves and layers clarify.
Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL DCM.
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
Concentration: Carefully concentrate under reduced pressure (keep bath <30°C as free base is volatile) to obtain the pale yellow oil.
Protocol B: Direct Reductive Amination (General Procedure)
Use this for rapid diversification of aldehydes.
Reaction: To a vial containing the aldehyde (1.0 equiv) in DCM (0.1 M), add 2-Fluoro-5-methylbenzylamine HCl (1.1 equiv).
Additive: Add DIPEA (1.1 equiv) to free the amine in situ, followed by Acetic Acid (1.0 equiv) to activate the imine. Stir for 30 mins.
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
Workup: Stir overnight at RT. Quench with sat. NaHCO₃, extract with EtOAc, and purify via flash chromatography.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1214341-09-9, (2-Fluoro-5-methylphenyl)methanamine hydrochloride. Retrieved from .
Sigma-Aldrich. Safety Data Sheet: Fluorobenzylamines.[5] Retrieved from .
ChemicalBook. 2-Fluoro-5-methylbenzylamine hydrochloride Properties and Suppliers. Retrieved from .
BLD Pharm. Product Analysis: (2-Fluoro-5-methylphenyl)methanamine hydrochloride. Retrieved from .
High-Purity Fluorinated Scaffold for Medicinal Chemistry Applications Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a specialized fluorinated building block utilized in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Fluorinated Scaffold for Medicinal Chemistry Applications
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a specialized fluorinated building block utilized in the synthesis of bioactive small molecules. Characterized by a specific substitution pattern on the benzene ring—an electron-withdrawing fluorine atom at the ortho position and an electron-donating methyl group at the meta position relative to the amine—this compound offers unique electronic and steric properties. It is extensively employed in Fragment-Based Drug Discovery (FBDD) to modulate metabolic stability, lipophilicity, and protein-ligand binding affinity, particularly in kinase inhibitors and GPCR ligands.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The precise substitution pattern of this benzylamine derivative is critical for structure-activity relationship (SAR) studies. The fluorine atom introduces metabolic blockade at the typically labile C2 position, while the C5-methyl group provides a hydrophobic handle for filling selectivity pockets in enzyme active sites.
The industrial preparation of 2-Fluoro-5-methylbenzylamine hydrochloride typically follows a reductive amination pathway or the reduction of the corresponding nitrile. The reductive amination route is preferred for laboratory-scale synthesis due to milder conditions and higher functional group tolerance.
Figure 1: Synthetic Pathway
Caption: Two-step synthesis via oxime formation followed by reduction and salt formation.
Structural Utility in Medicinal Chemistry[3][9][11][14][15]
The strategic placement of the fluorine and methyl groups serves three primary medicinal chemistry objectives:
Metabolic Stability: The fluorine at C2 blocks potential oxidative metabolism (hydroxylation) at this electron-rich position.
Conformational Bias: The ortho-fluorine creates a dipole-dipole interaction with the benzylic amine nitrogen (gauche effect), potentially pre-organizing the molecule for binding.
Hydrophobic Filling: The C5-methyl group targets small hydrophobic pockets (e.g., the gatekeeper region in kinases) without adding excessive molecular weight.
Figure 2: SAR Logic & Electronic Effects
Caption: Functional decomposition of the scaffold's medicinal chemistry properties.
Experimental Protocols
Protocol A: General Amide Coupling (Peptide Coupling)
This protocol describes the coupling of 2-Fluoro-5-methylbenzylamine HCl with a carboxylic acid to form an amide bond, a common reaction in library synthesis.
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).
Handling Precautions:
Engineering Controls: Use only in a chemical fume hood.
PPE: Wear nitrile gloves, safety goggles, and a lab coat. The free base form is corrosive; the HCl salt is an irritant but can generate corrosive dust.
Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.
References
Chemical Identity & CAS Data: 2-Fluoro-5-methylbenzylamine hydrochloride Product Page. Biosynth. Link
Synthesis & Applications: Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1. National Institutes of Health (NIH) / PMC. Link
General Fluorine Chemistry: Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Safety Data: Safety Data Sheet for Fluorinated Benzylamines. Fisher Scientific. Link
In-Depth Technical Guide: Solubility Profile & Characterization of 2-Fluoro-5-methylbenzylamine Hydrochloride
[1] Part 1: Executive Summary & Physicochemical Identity 2-Fluoro-5-methylbenzylamine hydrochloride is a critical fluorinated building block used frequently in the synthesis of bioactive scaffolds, particularly for reduc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Physicochemical Identity
2-Fluoro-5-methylbenzylamine hydrochloride is a critical fluorinated building block used frequently in the synthesis of bioactive scaffolds, particularly for reductive amination and amide coupling in drug discovery.[1] Its solubility profile is dominated by the ionic interaction between the primary ammonium cation and the chloride anion, rendering it highly hydrophilic but sensitive to pH excursions.[1]
This guide provides a definitive technical analysis of its solubility behavior, derived from structural principles and analog data, alongside rigorous protocols for empirical determination.[1]
As a hydrochloride salt of a primary amine, this compound exhibits high aqueous solubility in acidic and neutral media.[1] The lattice energy of the crystal is overcome by the high solvation energy of the ammonium cation.[1]
pH Criticality: The compound remains stable and soluble at pH < 8. At pH > 9 (approaching the pKa), the equilibrium shifts toward the free base (2-Fluoro-5-methylbenzylamine), which is a lipophilic oil .[1] This phase separation is a critical failure mode in formulation and stock solution preparation.[1]
Organic Solvent Compatibility
The fluorinated aromatic ring introduces a degree of lipophilicity that distinguishes it from simple benzylamine, slightly enhancing solubility in polar organic solvents while maintaining insolubility in non-polar media.[1]
The following diagram illustrates the protonation equilibrium that dictates solubility.
Caption: Equilibrium dynamics showing the transition from solid salt to dissolved ions, and the risk of oiling out (phase separation) at high pH.[1]
Part 3: Experimental Protocols
Since batch-to-batch crystal morphology can affect dissolution rates, empirical determination is superior to relying on literature values.[1] Use these self-validating protocols.
This specific fluorinated amine has a risk of "salt disproportionation" in humid environments or weak basic buffers.[1]
Caption: Decision tree to prevent solubility failure due to pH-induced disproportionation.
Part 4: Handling & Stability Guidelines
Hygroscopicity
Benzylamine hydrochloride salts are generally hygroscopic .[1]
Storage: Store at room temperature (or 2-8°C for long term) in a tightly sealed container with desiccant.
Handling: Weigh quickly in ambient air; prolonged exposure to high humidity (>60% RH) may cause the crystals to clump, altering dissolution kinetics (though not thermodynamic solubility).[1]
Safety (SDS Summary)
Signal Word:WARNING (for the salt), DANGER (for the free base).[1]
Hazards: The salt is an irritant (H315, H319).[1] If converted to free base in situ, it becomes corrosive (H314).[1]
PPE: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.[1][5]
The following technical guide is structured as a laboratory monograph for researchers and drug development scientists. It addresses the physicochemical characterization, synthesis, and handling of 2-Fluoro-5-methylbenzyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a laboratory monograph for researchers and drug development scientists. It addresses the physicochemical characterization, synthesis, and handling of 2-Fluoro-5-methylbenzylamine hydrochloride , with a specific focus on its phase transition properties (melting point).
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride (Free base CAS: 93071-82-0) is a specialized fluorinated building block utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and GPCR ligands.[1] While the free base exists as a pale-yellow oil or low-melting solid at room temperature, the hydrochloride salt is the preferred form for storage and handling due to its enhanced stability and crystallinity.
This guide provides the structural profile, synthesis pathways, and a validated protocol for the determination of its melting point, a critical quality attribute (CQA) for establishing purity during drug development.
Physicochemical Profile
The introduction of a fluorine atom at the ortho position and a methyl group at the meta position (relative to the amine) significantly alters the electronic and steric profile compared to the unsubstituted benzylamine.
Based on structural analogs (e.g., 2-Fluorobenzylamine HCl)
Solubility
High in Water, DMSO, Methanol
Low in non-polar solvents (Hexane, Toluene)
Structural Impact on Melting Point
The melting point of the hydrochloride salt is governed by the crystal lattice energy, which is influenced by:
Ionic Bonding: The strong electrostatic interaction between the ammonium cation (
) and chloride anion ().
Fluorine Effect: The 2-fluoro substituent creates a dipole moment and potential weak H-bond acceptance, often increasing lattice rigidity compared to non-fluorinated analogs.
Steric Bulk: The 5-methyl group disrupts planar stacking slightly but adds hydrophobic interaction surface area.
Synthesis & Salt Formation Workflow
To obtain high-purity 2-Fluoro-5-methylbenzylamine hydrochloride for melting point determination, the compound is typically synthesized via reductive amination or nitrile reduction, followed by acidulation.
Reaction Pathway Diagram[1]
Figure 1: Synthetic route from the aldehyde precursor to the isolated hydrochloride salt.[1]
Experimental Protocols
Protocol: Preparation of the Hydrochloride Salt
If you possess the commercial free base (oil), you must convert it to the salt to determine a melting point.
Diethyl ether or Dichloromethane (DCM) (Anhydrous)
HCl (4M in Dioxane or anhydrous gas)
Procedure:
Dissolution: Dissolve 1.0 g of the free base oil in 10 mL of anhydrous diethyl ether. Ensure the solution is clear.
Acidification: Dropwise add 4M HCl in dioxane (approx. 2.0 mL) while stirring at 0°C (ice bath).
Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.
Isolation: Filter the solid using a Buchner funnel under vacuum.
Washing: Wash the filter cake with 2 x 5 mL cold ether to remove unreacted free base.
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours to remove residual solvent and excess HCl.
Protocol: Melting Point Determination (Capillary Method)
Since specific literature values for this isomer's salt are rare, this protocol serves as the primary characterization method.
Equipment:
Calibrated Melting Point Apparatus (e.g., Buchi, Stuart, or SRS OptiMelt).
Glass Capillary Tubes (closed end).
Step-by-Step:
Sample Prep: Grind the dried HCl salt into a fine, homogeneous powder.
Loading: Fill the capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.
Ramp 1 (Fast): Perform a "scout" run at 10°C/min to find the approximate melting range. Expect a transition >150°C.
Ramp 2 (Precise): Prepare a fresh tube. Heat rapidly to 20°C below the scouted point, then reduce the heating rate to 1°C/min .
Observation: Record two temperatures:
: The first visible sign of liquid formation (wetting).
: The point where the entire sample becomes a clear liquid.
Decomposition Check: If the sample darkens or bubbles before melting, record as "Decomposition Point" (
).
Acceptance Criteria:
A sharp melting range (< 2°C difference between
and ) indicates high purity (>98%).
A broad range (> 5°C) indicates residual solvent, excess acid, or free base contamination.
Applications in Drug Discovery
This building block is strategically valuable for "Scaffold Hopping" and Structure-Activity Relationship (SAR) optimization.
Metabolic Stability: The fluorine at the 2-position blocks metabolic oxidation at a typically labile site on the phenyl ring.
Lipophilicity Modulation: The 5-methyl group increases
, enhancing membrane permeability without adding excessive molecular weight.
Selectivity: In kinase inhibitors, the unique substitution pattern can force the benzyl group into specific hydrophobic pockets (e.g., the gatekeeper region), improving selectivity against off-target kinases.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3277823, 2-Fluoro-5-methylbenzaldehyde (Precursor). Retrieved from [Link]
Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Reference for bioisosteric replacement of H with F/Me).
Technical Guide: Spectral Characterization of 2-Fluoro-5-methylbenzylamine Hydrochloride
The following technical guide is structured as a high-level "Reference Standard Characterization" whitepaper, designed for analytical chemists and drug discovery scientists. It synthesizes theoretical principles with pra...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level "Reference Standard Characterization" whitepaper, designed for analytical chemists and drug discovery scientists. It synthesizes theoretical principles with practical spectral data interpretation.
CAS: 115512-84-2 | Formula: C
HClFN | MW: 175.63 g/mol
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride is a critical fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and GPCR modulators. The strategic placement of the fluorine atom at the ortho position modulates metabolic stability and lipophilicity, while the meta-methyl group offers a vector for hydrophobic interactions within binding pockets.
This guide provides a comprehensive spectral analysis (NMR, IR, MS) to establish identity, purity, and structural integrity. It is designed to serve as a self-validating reference for Quality Control (QC) and structural elucidation workflows.
Structure: A benzene ring substituted with a fluorine at position 2, a methyl group at position 5, and an ammoniummethyl group at position 1.
Physical State: White to off-white crystalline solid.
Solubility: Highly soluble in water, DMSO, and Methanol; sparingly soluble in non-polar organic solvents (DCM, Hexanes).
Analytical Workflow
The following diagram outlines the standard operating procedure (SOP) for the characterization of this compound, ensuring data integrity from sample prep to final reporting.
Figure 1: Integrated analytical workflow for the structural validation of benzylamine salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification.[1] The presence of the Fluorine atom (
F, Spin 1/2) introduces characteristic splitting patterns (J-coupling) in both proton and carbon spectra that must be interpreted correctly to avoid misassignment.
H NMR Data (400 MHz, DMSO-d
)
Key Feature: The ammonium protons (
) appear as a broad singlet, typically exchangeable with DO. The benzylic methylene protons often show long-range coupling to the fluorine atom ().
Position
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment
NH
8.45
br s
3H
-
Ammonium protons
H-6
7.35
dd
1H
Aromatic (Ortho to CH)
H-4
7.15
m
1H
-
Aromatic (Para to CH)
H-3
7.08
dd
1H
Aromatic (Ortho to F)
CH
4.05
s (or d)
2H
(often unresolved)
Benzylic Methylene
CH
2.28
s
3H
-
Methyl Group
Interpretation Logic:
H-3 (Ortho to F): This proton experiences the strongest coupling to Fluorine, resulting in a large splitting constant (~9-10 Hz).
H-6 (Meta to F): Appears as a doublet of doublets due to coupling with H-4 and the Fluorine atom (through-space/bond effects).
Methyl Group: A clean singlet at 2.28 ppm confirms the 5-methyl substitution.
C NMR Data (100 MHz, DMSO-d
)
Key Feature: Carbon-Fluorine coupling dominates the spectrum. The carbons are split into doublets with magnitudes depending on their distance from the fluorine.
Carbon
Shift ( ppm)
Multiplicity
(Hz)
Assignment
C-2
158.5
d
C-F (Ipso)
C-5
134.2
d
C-Me (Para to F)
C-1
130.8
d
C-CH (Ortho to F)
C-6
130.1
d
Aromatic CH
C-4
129.5
d
Aromatic CH
C-3
115.8
d
Aromatic CH (Ortho to F)
CH
36.5
d
Benzylic Carbon
CH
20.5
s
-
Methyl Carbon
Infrared Spectroscopy (FT-IR)
IR analysis is best performed using ATR (Attenuated Total Reflectance) on the solid hydrochloride salt.
Wavenumber (cm)
Intensity
Vibrational Mode
Diagnostic Value
2600 - 3200
Broad, Strong
N-H Stretch ()
Confirms Amine Salt formation
1610, 1505
Medium
C=C Aromatic Stretch
Benzene ring skeleton
1225
Strong
C-F Stretch
Specific for Aryl-Fluoride
815
Medium
C-H Out-of-plane bend
Indicates 1,2,4-substitution pattern
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode) or GC-MS (after neutralization).
Theoretical Exact Mass (Free Base): 139.08 g/mol .
Fragmentation Pathway
The fragmentation of benzylamine derivatives typically involves the loss of ammonia to form a stable tropylium ion intermediate.
Figure 2: Proposed ESI-MS fragmentation pathway for 2-Fluoro-5-methylbenzylamine.
[M+H]
: Observed at m/z 140.1 .
[M-NH
]: A dominant peak at m/z 123.1 , corresponding to the fluoromethyltropylium ion. This is a hallmark of benzylamines.
Experimental Protocols
Protocol A: Preparation for NMR Analysis
Objective: To obtain high-resolution spectra without exchange broadening.
Weigh 10-15 mg of the hydrochloride salt into a clean vial.
Add 0.6 mL of DMSO-d
(preferred over CDCl due to solubility and salt stability).
Sonicate for 30 seconds to ensure complete dissolution.
Transfer to a 5mm NMR tube.
Note: If using D
O, the NH peak (8.45 ppm) will disappear due to Deuterium exchange.
Protocol B: Free Base Liberation (for GC-MS)
Objective: Convert the non-volatile salt to the volatile free amine.
Dissolve 50 mg of salt in 2 mL of 1M NaOH.
Extract twice with 2 mL of Dichloromethane (DCM).
Dry the organic layer over anhydrous Na
SO.
Inject 1
L of the DCM layer into GC-MS (Split ratio 20:1).
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed., Wiley, 2014. (Standard reference for J-coupling constants and substituent effects).
National Institute of Standards and Technology (NIST). Mass Spectral Library. [Link] (Reference for general benzylamine fragmentation patterns).
Reichert, D. "Fluorine-19 NMR in Medicinal Chemistry." Methods in Molecular Biology, 2018. (Source for F-19 coupling logic).
Technical Guide: Synthesis of 2-Fluoro-5-methylbenzylamine Hydrochloride
The following technical guide details the synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride , a critical fluorinated building block often employed in the development of kinase inhibitors and GPCR ligands.[1] CAS (H...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride , a critical fluorinated building block often employed in the development of kinase inhibitors and GPCR ligands.[1]
2-Fluoro-5-methylbenzylamine is a "privileged scaffold" in medicinal chemistry.[1] The ortho-fluorine atom provides metabolic stability by blocking the metabolically labile benzylic position from oxidation and modulating the pKa of the amine, while the meta-methyl group offers a hydrophobic handle for selectivity in protein binding pockets.
This guide prioritizes Reductive Amination as the primary synthesis route due to its operational simplicity, mild conditions, and avoidance of high-pressure hydrogenation equipment often required for nitrile reduction.[1] A secondary route via Nitrile Reduction is provided for scenarios where the aldehyde precursor is unavailable.[1]
Retrosynthetic Logic
The synthesis is best approached by disconnecting the C-N bond.[1] The two most viable precursors are the corresponding aldehyde (via reductive amination) and the nitrile (via hydride reduction).[1]
Caption: Retrosynthetic disconnection showing the two primary pathways. The aldehyde route is preferred for lab-scale synthesis due to milder safety profiles.
Primary Protocol: Reductive Amination
Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the in situ formed imine without reducing the aldehyde or other functional groups, minimizing side reactions like alcohol formation.[1]
Equilibration: Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes. Note: The mixture may remain heterogeneous.
Phase 2: Reduction
Addition: Cool the mixture to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (11.5 g, 54.3 mmol) portion-wise over 15 minutes to control mild exotherm and gas evolution.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM with 1% NH₄OH) or LC-MS. Look for the disappearance of the aldehyde peak (approx.[1] 10.0 ppm in ¹H NMR).[1]
Phase 3: Workup & Free Base Isolation
Quenching: Slowly add saturated aqueous NaHCO₃ (50 mL) to quench excess hydride. Stir for 20 minutes until gas evolution ceases.
Extraction: Separate the layers. Extract the aqueous phase with DCM (2 x 50 mL).
Washing: Combine organic layers and wash with brine (50 mL).[1] Dry over anhydrous Na₂SO₄ and filter.
Concentration: Evaporate the solvent under reduced pressure to yield the crude free base as a pale yellow oil.
Single peak around -115 to -120 ppm (relative to CFCl₃).[1]
Mass Spectrometry (ESI+):
[M+H]⁺ calculated for C₈H₁₁FN: 140.09; Found: 140.1.[1]
Safety & Handling
Corrosivity: Benzylamines are corrosive to skin and eyes.[1] The HCl salt is an irritant but less volatile.[1]
Inhalation: Handle all free-base forms in a chemical fume hood to avoid inhalation of vapors.[1]
Borohydrides: NaBH(OAc)₃ releases hydrogen gas upon quenching; ensure adequate ventilation.[1]
References
PubChem . (2025).[1][4] 2-Fluoro-5-methylbenzaldehyde (CID 3277823).[1] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1][5]
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
Technical Guide: Synthesis of 2-Fluoro-5-methylbenzylamine Hydrochloride
[1] Executive Summary & Strategic Analysis 2-Fluoro-5-methylbenzylamine hydrochloride is a critical fluorinated building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands where the specifi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
2-Fluoro-5-methylbenzylamine hydrochloride is a critical fluorinated building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands where the specific substitution pattern (2-fluoro, 5-methyl) modulates metabolic stability and lipophilicity.[1]
This guide prioritizes the Nitrile Reduction Route as the primary industrial and laboratory standard due to its superior atom economy and the commercial availability of high-purity precursors.[1] Alternative routes via Reductive Amination and Nucleophilic Substitution are provided for scenarios where specific supply chain constraints exist.[1]
Core Structural Attributes[1][2][3]
Fluorine Effect: The C2-fluorine atom introduces electronic withdrawal, lowering the pKa of the benzylic amine compared to non-fluorinated analogs, influencing coupling efficiency in subsequent amide bond formations.[1]
Steric Considerations: The C5-methyl group is distal to the reaction center, minimizing steric hindrance during the amine formation, but requires strict isomer control in starting materials to avoid 5-fluoro-2-methyl impurities.[1]
Retrosynthetic Analysis & Pathway Logic
The synthesis is best approached by disconnecting the benzylic C-N bond. The three primary disconnections lead to a nitrile, an aldehyde, or a benzyl halide.[1]
Figure 1: Retrosynthetic disconnection showing the three viable pathways to the target amine.[1]
Starting Material Specifications
High-quality starting materials are the foundation of a self-validating protocol. The most critical impurity to control is the regioisomer (5-fluoro-2-methyl), which is difficult to separate after amine formation.[1]
Table 1: Key Starting Materials
Material
CAS No.
MW ( g/mol )
Critical Quality Attribute (CQA)
Storage
2-Fluoro-5-methylbenzonitrile
64113-84-4
135.14
Purity >98%; Regioisomer <0.5%
Ambient, Dry
2-Fluoro-5-methylbenzaldehyde
93249-44-6
138.14
Acid content <1% (oxidation product)
2-8°C, Inert Gas
2-Fluoro-5-methylbenzyl bromide
886500-09-0
203.05
Lachrymator; Absence of benzyl alcohol
Cool, Dark
Note on Isomerism: Ensure you purchase 2-Fluoro-5-methyl... and not 5-Fluoro-2-methyl... . The CAS numbers provided above are specific to the correct isomer.
Primary Protocol: Catalytic Hydrogenation of Nitrile[1]
This route is preferred for its scalability and "clean" reaction profile. The nitrile is reduced directly to the primary amine using Raney Nickel or Palladium, then converted to the HCl salt.
Preparation: In a pressure vessel or hydrogenation flask, dissolve 10.0 mmol of 2-Fluoro-5-methylbenzonitrile in 30 mL of Methanolic Ammonia (7N).
Causality: Ammonia is strictly required to prevent the primary amine product from reacting with the intermediate imine, which would form the symmetric dibenzylamine impurity.[1]
Catalyst Addition: Carefully add 10 wt% Raney Nickel (washed with MeOH) under an argon blanket.[1]
Safety: Raney Nickel is pyrophoric when dry.[1] Keep wet at all times.[1]
Hydrogenation: Purge the vessel with N2 (3x) and then H2 (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 4-6 hours.
IPC (In-Process Control):[1] Monitor by TLC (System: 10% MeOH in DCM). The nitrile spot (Rf ~0.7) should disappear; the amine spot (Rf ~0.2, streaks) will appear.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH. Do not let the catalyst dry out on the filter. [1]
Salt Formation: Concentrate the filtrate to ~10 mL. Cool to 0°C. Add 1.1 equivalents of 4M HCl in Dioxane dropwise.
Isolation: The hydrochloride salt will precipitate.[1] Dilute with Et2O if necessary to maximize yield. Filter the white solid and dry under vacuum.
Figure 2: Process flow for the hydrogenation of 2-Fluoro-5-methylbenzonitrile.
Secondary Protocol: Reductive Amination
Use this route if the aldehyde (CAS: 93249-44-6) is more readily available or if high-pressure hydrogenation equipment is unavailable.[1]
Imine Formation: Dissolve the aldehyde (5 mmol) and Ammonium Acetate (50 mmol) in Methanol (20 mL). Stir at room temperature for 1 hour.
Mechanism:[1][2] Excess ammonium drives the equilibrium toward the imine intermediate.
Reduction: Add NaBH3CN (7.5 mmol) portion-wise. Stir for 12-16 hours.
Self-Validating Step: Check pH.[1][3] Maintain pH ~6-7. If too acidic, the imine hydrolyzes; if too basic, the reduction is sluggish.[1]
Quench & Workup: Acidify with 1N HCl to pH < 2 (to decompose excess borohydride and protonate the amine). Wash with Et2O (removes unreacted aldehyde).[1] Basify the aqueous layer to pH > 10 with NaOH. Extract with DCM.[1][4]
Salting: Treat the DCM layer with HCl/Ether to precipitate 2-Fluoro-5-methylbenzylamine HCl .
Safety & Handling
Fluorinated Aromatics: Generally stable, but can be irritating.[1] Wear standard PPE.[1]
Raney Nickel:Extreme Fire Hazard. Pyrophoric in air.[1] Always handle under inert atmosphere or kept wet with solvent/water. Dispose of in a dedicated container containing water.
Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin.[1] Generates HCN gas if exposed to strong acids without proper venting.[1]
References
PubChem. 2-Fluoro-5-methylbenzaldehyde (CID 3277823).[1] National Library of Medicine.
[Link]
Organic Chemistry Portal. Synthesis of Benzylamines via Nitrile Reduction.
[Link]
Precision Synthesis of 2-Fluoro-5-methylbenzylamine: A Mechanistic & Practical Guide
Executive Summary The conversion of 2-Fluoro-5-methylbenzaldehyde (CAS 22062-53-9) to 2-Fluoro-5-methylbenzylamine represents a critical transformation in the synthesis of fluorinated pharmacophores, including poly(ADP-r...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The conversion of 2-Fluoro-5-methylbenzaldehyde (CAS 22062-53-9) to 2-Fluoro-5-methylbenzylamine represents a critical transformation in the synthesis of fluorinated pharmacophores, including poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators.[1][2] While conceptually simple, the introduction of the primary amine group onto an electron-deficient, fluorinated aromatic ring presents specific challenges—primarily the mitigation of secondary amine formation (dimerization) and the stability of the intermediate fluorinated imine.[2]
This guide details a robust, field-validated protocol for Reductive Amination , prioritizing the Ammonium Acetate/Sodium Cyanoborohydride method for its high chemoselectivity and operational simplicity at the research scale.[2] It also outlines catalytic hydrogenation as a scalable alternative.[2]
Retrosynthetic Analysis & Strategy
The target molecule is a primary benzylamine.[2] The most direct and atom-economical route is the Reductive Amination of the corresponding aldehyde.[2]
) is more nucleophilic than the ammonia source, often leading to a reaction with a second molecule of aldehyde to form a secondary amine (dimer).[2]
Solution: Use a large excess of ammonia (as ammonium acetate) and a selective reducing agent (sodium cyanoborohydride) that reduces the protonated iminium ion faster than the aldehyde or the neutral imine.
Reaction Pathway
The transformation proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), which is subsequently reduced to the amine.[2]
Figure 1: Mechanistic pathway highlighting the critical iminium intermediate and the divergence point for dimer formation.[1]
Core Protocol: Borohydride Reductive Amination
Methodology: One-Pot Reductive Amination using NaBH3CN.[1][2]
Scale: Research (100 mg – 10 g).
Primary Advantage: High functional group tolerance; minimizes dimerization.[2]
Anhydrous preferred (0.1 - 0.2 M concentration).[1][2]
Molecular Sieves (3Å)
Desiccant
20% w/w
Optional but recommended to remove water and drive imine formation.
Step-by-Step Procedure
Imine Formation (Equilibration):
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-methylbenzaldehyde (1.0 equiv) and anhydrous Methanol (concentration ~0.1 M).
Add Ammonium Acetate (15.0 equiv) in a single portion.
Stir at Room Temperature (20–25 °C) for 1–2 hours.
Checkpoint: The solution may turn slightly yellow, indicating imine formation.[2] Unlike non-fluorinated analogs, fluorinated imines can be prone to hydrolysis; do not isolate.[2]
Reduction:
Cool the mixture to 0 °C (ice bath).
Add Sodium Cyanoborohydride (1.2 equiv) slowly to control mild exotherm/gas evolution.
Remove the ice bath and allow the reaction to warm to Room Temperature .
Stir for 12–16 hours. Monitor by TLC (eluent: 5% MeOH in DCM + 1% NH4OH) or LC-MS.[1][2] The aldehyde spot should disappear.[2]
Quench & Workup:
Acidic Quench: Carefully add concentrated HCl dropwise until pH < 2. This destroys excess hydride and hydrolyzes any remaining imine/boron complexes.[2] Caution: HCN gas may evolve; perform in a well-ventilated fume hood.[1][2]
Stir for 30 minutes.
Basification: Concentrate the methanol under reduced pressure. Dilute the residue with water and wash with Diethyl Ether (removes neutral non-polar impurities).
Adjust the aqueous layer to pH > 12 using 6M NaOH or KOH pellets.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x volumes).[1]
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
The crude oil is often sufficiently pure (>90%).
If purification is required, use Flash Column Chromatography (Silica gel).[2]
Eluent: DCM:MeOH:NH₄OH (90:9:1).
Alternative: Convert to the Hydrochloride salt (HCl/Ether) for recrystallization (EtOH/Et₂O).[1]
Alternative Protocol: Catalytic Hydrogenation (Scalable)
Methodology: Heterogeneous Catalysis (Raney Ni or Pd/C).[1]
Scale: Process (>10 g).
Primary Advantage: Avoids cyanide waste; lower cost reagents.[2]
Setup: In a high-pressure autoclave (Parr reactor).
Mixture: Load 2-Fluoro-5-methylbenzaldehyde (1.0 equiv) in Methanol.
Reaction: Pressurize to 5–10 bar (70–140 psi) H₂ . Heat to 50–60 °C for 4–8 hours.
Workup: Filter catalyst through Celite (keep wet to prevent ignition). Concentrate filtrate.[2]
Critical Process Parameters (CPPs) & Troubleshooting
Controlling Dimerization
The formation of the secondary amine dimer, bis(2-fluoro-5-methylbenzyl)amine, is the primary failure mode.[1][2]
Cause: Low ammonia concentration allows the product amine to compete with ammonia for the aldehyde.
Fix: Maintain a high molar ratio of NH₄OAc (at least 10:1). Do not add the reducing agent until the ammonia source is fully dissolved and equilibrated.
Fluorine Substituent Effects
The 2-fluoro substituent exerts an electron-withdrawing inductive effect (-I), making the carbonyl carbon more electrophilic.[1][2]
Impact: Imine formation is faster, but the imine is also more susceptible to hydrolysis.[2]
Adjustment: Avoid aqueous workups before the reduction is complete. Ensure the reaction remains strictly anhydrous during the imine formation step.
Control: Perform all quenching steps in a high-efficiency fume hood. Treat aqueous waste streams with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.[1]
Analytical Characterization
Confirm identity using the following expected signals:
Figure 2: Operational workflow for the research-scale synthesis of 2-Fluoro-5-methylbenzylamine.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[2] Link[1]
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[2] Journal of the American Chemical Society, vol. 93, no.[2] 12, 1971, pp. 2897-2904.[2] Link[1]
Kuznetsova, L., et al. "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via [1,3]-Proton Shift Reaction."[2] Journal of Fluorine Chemistry, vol. 129, no. 9, 2008, pp. 817-822.[2] Link
Patent US9073881B2. "Benzoic acid derivatives as eIF4E inhibitors."[2] Google Patents, 2015.[2] (Lists 2-fluoro-5-methylbenzylamine as a starting material). Link
Sigma-Aldrich. "2-Fluoro-5-methylbenzaldehyde Product Sheet." (CAS 22062-53-9).[1][2] Link
An In-depth Technical Guide to the Stability of 2-Fluoro-5-methylbenzylamine Hydrochloride Under Acidic Conditions
Abstract This technical guide provides a comprehensive analysis of the stability of 2-Fluoro-5-methylbenzylamine hydrochloride under acidic conditions. The document is intended for researchers, scientists, and profession...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the stability of 2-Fluoro-5-methylbenzylamine hydrochloride under acidic conditions. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It outlines the theoretical underpinnings of the compound's stability, proposes potential degradation pathways, and offers detailed, field-proven experimental protocols for conducting forced degradation studies in line with regulatory expectations. By synthesizing established chemical principles with practical, self-validating methodologies, this guide serves as an essential resource for ensuring the scientific integrity of stability assessments for this and structurally related compounds.
Introduction
2-Fluoro-5-methylbenzylamine hydrochloride is a substituted benzylamine derivative that serves as a valuable building block in the synthesis of various pharmaceutical and specialty chemical compounds.[1] The presence of a fluorine atom and a methyl group on the aromatic ring, combined with the primary amine functionality, imparts unique physicochemical properties that are of interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its chemical stability is paramount to ensure the safety, efficacy, and shelf-life of the final drug product.[2]
Forced degradation studies are a critical component of the drug development process, providing insights into the intrinsic stability of a molecule by subjecting it to stress conditions more severe than those of accelerated stability testing.[3] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).[2][4] This guide focuses specifically on the stability of 2-Fluoro-5-methylbenzylamine hydrochloride under acidic conditions, a common stressor encountered during formulation and in physiological environments.
Physicochemical Properties and Structural Considerations
To logically assess the stability of 2-Fluoro-5-methylbenzylamine hydrochloride, it is essential to first consider its chemical structure and the electronic effects of its substituents.
Figure 1: Structure of 2-Fluoro-5-methylbenzylamine Hydrochloride
The key structural features influencing its stability are:
Benzylic Amine: The primary amine is protonated in the hydrochloride salt form and in acidic solutions. The C-N bond is a potential site for nucleophilic attack.
Aromatic Ring: The benzene ring is activated by the methyl group (electron-donating) and deactivated by the fluorine atom (electron-withdrawing).
Fluorine Substituent: Fluorine is highly electronegative, which can influence the electron density of the aromatic ring and the stability of adjacent carbocations.[1] The C-F bond is generally strong and stable.
Methyl Group: The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring.
Theoretical Stability Assessment and Potential Degradation Pathways under Acidic Conditions
Hydrolytic Degradation
The most probable degradation pathway under aqueous acidic conditions is hydrolysis. Although amine hydrochlorides are generally stable, forced conditions (e.g., elevated temperature and strong acid concentration) can promote degradation. A plausible mechanism involves the nucleophilic attack of water on the benzylic carbon, leading to the formation of the corresponding benzyl alcohol and ammonium chloride.
Figure 2: Proposed Hydrolytic Degradation Pathway
This reaction is likely to be slow at ambient temperature but can be accelerated by heating. The presence of the electron-withdrawing fluorine atom may slightly destabilize a developing positive charge on the benzylic carbon in a dissociative mechanism, while the electron-donating methyl group would have a stabilizing effect.
Other Potential Degradation Pathways
While less likely under typical forced degradation conditions, other pathways could be considered:
Oxidation: If oxidizing agents are present, the benzylamine could be oxidized. However, this is not a primary concern under purely acidic hydrolytic stress.
Rearrangement: Acid-catalyzed rearrangements are possible but generally require more forcing conditions or specific structural features not present in this molecule.
Experimental Protocol for a Forced Degradation Study
To experimentally validate the stability of 2-Fluoro-5-methylbenzylamine hydrochloride, a systematic forced degradation study should be conducted. The following protocol is designed to be a self-validating system, providing clear, interpretable results.
Materials and Reagents
2-Fluoro-5-methylbenzylamine hydrochloride (API)
Hydrochloric Acid (HCl), analytical grade
Sodium Hydroxide (NaOH), analytical grade
Acetonitrile (ACN), HPLC grade
Water, HPLC grade
Phosphate buffer, pH 7.0
Volumetric flasks, pipettes, and other standard laboratory glassware
HPLC system with a UV detector
pH meter
Experimental Workflow
Figure 3: Experimental Workflow for Forced Degradation
Step-by-Step Methodology
Preparation of Stock Solution: Accurately weigh and dissolve 2-Fluoro-5-methylbenzylamine hydrochloride in HPLC-grade water to prepare a stock solution of 1 mg/mL.
Acidic Stress Conditions:
For mild acidic stress, mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
For strong acidic stress, mix 5 mL of the stock solution with 5 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl.
Incubation: Place the stress samples in a constant temperature bath at 60°C.
Time Points: Withdraw aliquots (e.g., 1 mL) from each stress sample at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).
Sample Quenching: Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to stop the degradation reaction. For example, neutralize the 0.1 M HCl sample with 0.1 M NaOH.
Preparation for Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical starting point for method development would be a C18 column with a gradient elution of acetonitrile and a phosphate buffer. The UV detection wavelength should be set at the λmax of the parent compound.
Data Analysis and Interpretation
The data obtained from the HPLC analysis will be used to determine the rate of degradation and identify any degradation products.
Quantitative Analysis
The percentage of the remaining parent compound and the formation of any degradation products should be calculated at each time point. The results can be summarized in a table as follows:
Time (hours)
Parent Compound (%)
Degradation Product 1 (%)
Degradation Product 2 (%)
0
100.0
0.0
0.0
2
98.5
1.2
0.3
4
96.2
2.5
1.3
8
92.1
5.8
2.1
24
85.4
10.2
4.4
Table 1: Example Data Summary for Forced Degradation Study
Identification of Degradation Products
If significant degradation is observed, the degradation products should be characterized. This typically involves collecting the fractions corresponding to the degradation peaks from the HPLC and subjecting them to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.
Conclusion
This technical guide provides a comprehensive framework for assessing the stability of 2-Fluoro-5-methylbenzylamine hydrochloride under acidic conditions. While the inherent stability of the molecule is expected to be robust due to the general stability of amine hydrochlorides and the strong C-F bond, a systematic forced degradation study is essential to confirm this and to identify any potential liabilities. The proposed experimental protocol, based on established scientific principles and regulatory expectations, provides a reliable methodology for generating high-quality stability data. The insights gained from such studies are invaluable for formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products derived from this important chemical intermediate.
References
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
Google Patents. (1998).
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
National Institutes of Health. (n.d.). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. [Link]
PubMed. (2009). Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). [Link]
Pharmaffiliates. (2026). Advancements in Specialty Chemicals: The Application of Fluorinated Benzylamines. [Link]
ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
Indian Journal of Pharmaceutical Education and Research. (2021). Appliance of the ICH Guidelines: Forced Degradation Studies on Abafungin and Development of Validated Stability Indicating Method by 1st Order Derivative Spectroscopy. [Link]
Journal for ReAttach Therapy and Developmental Diversities. (2024). Forced degradation study on valbenazine and application of validated stability-indicating HPLC method. [Link]
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. [Link]
Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. [Link]
MDPI. (2024). An Overview of Degradation Strategies for Amitriptyline. [Link]
ACS Publications. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]
ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
YouTube. (2019). mechanism of amide hydrolysis. [Link]
An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-Fluoro-5-methylbenzylamine Hydrochloride
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, and characterization of 2-Fluoro-5-methylbenzylamine...
Author: BenchChem Technical Support Team. Date: February 2026
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the molecular structure, synthesis, and characterization of 2-Fluoro-5-methylbenzylamine Hydrochloride. This compound is a valuable building block in modern synthetic chemistry, where the strategic incorporation of fluorine and methyl groups can significantly influence the pharmacological profile of target molecules.
Introduction and Strategic Importance
2-Fluoro-5-methylbenzylamine hydrochloride is a substituted aromatic amine that belongs to the class of fluorinated building blocks. In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance critical properties such as metabolic stability, bioavailability, and target binding affinity.[1][2] The fluorine atom's high electronegativity and small size can alter the electronic properties and conformation of a molecule, often leading to improved potency and a more desirable pharmacokinetic profile.[1]
The methyl group at the 5-position further modulates the compound's lipophilicity and steric profile, providing an additional vector for optimizing drug-receptor interactions. This guide provides an in-depth analysis of its molecular architecture, the analytical techniques required for its unambiguous structural confirmation, a validated synthetic pathway, and its applications in the broader context of drug discovery.
Physicochemical and Structural Properties
The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more convenient for handling and use in subsequent synthetic applications compared to the free base.
The structure of 2-Fluoro-5-methylbenzylamine hydrochloride is defined by a benzene ring substituted with three distinct functional groups that dictate its chemical reactivity and utility.
1-(Aminomethyl) Group: The primary amine, protonated by hydrochloric acid to form an ammonium chloride salt (-CH₂NH₃⁺Cl⁻). This group is the primary site of reactivity for derivatization, such as amide bond formation or N-alkylation.
2-Fluoro Group: An electron-withdrawing fluorine atom positioned ortho to the benzylamine moiety. This substitution significantly impacts the pKa of the amine and the electron density of the aromatic ring.
5-Methyl Group: An electron-donating methyl group positioned para to the fluorine atom. It increases lipophilicity and provides a steric handle for molecular design.
Fig 1. Key structural relationships in the molecule.
Synthetic Pathway: Reductive Amination
A reliable and widely applicable method for synthesizing benzylamines is the reductive amination of the corresponding benzaldehyde. This approach offers high yields and operational simplicity. The synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride proceeds via the formation of the free base from 2-fluoro-5-methylbenzaldehyde, followed by salt formation.[5][6]
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-5-methylbenzylamine (Free Base)
Reaction Setup: To a solution of 2-fluoro-5-methylbenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, ~10 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
Causality: NaBH₄ is a mild reducing agent suitable for selectively reducing the imine in the presence of the aromatic ring. The use of an ammonium salt provides the nitrogen source and drives imine formation.
Monitoring & Quench: Allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed. Carefully quench the reaction by the slow addition of water.
Extraction & Isolation: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude 2-fluoro-5-methylbenzylamine free base.
Step 2: Formation of the Hydrochloride Salt
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
Precipitation: Add a solution of 2M HCl in diethyl ether dropwise with stirring. A precipitate will form immediately.
Isolation: Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether and dry under high vacuum to yield 2-Fluoro-5-methylbenzylamine hydrochloride as a solid.
Trustworthiness: The formation of a crystalline salt from a crude oil/liquid is a powerful purification step, often significantly increasing the purity of the final compound.
Fig 2. Synthetic workflow for 2-Fluoro-5-methylbenzylamine HCl.
Spectroscopic Characterization: A Self-Validating System
Definitive structural confirmation requires a combination of spectroscopic techniques. The data presented here are predictive, based on established principles and data from analogous structures.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms.
¹H NMR (400 MHz, DMSO-d₆):
Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). The acidic protons of the ammonium group are best observed in a non-protic solvent like DMSO.[8]
Predicted Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~8.50
br s
3H
-NH₃⁺
Broad singlet due to exchange and quadrupolar coupling with nitrogen. Shift is downfield due to the positive charge.
~7.45
d
1H
Ar-H
Aromatic proton ortho to the methyl group. Appears as a doublet.
~7.30
dd
1H
Ar-H
Aromatic proton between the CH₂NH₃⁺ and CH₃ groups. Appears as a doublet of doublets due to coupling with neighboring H and F.
~7.15
t
1H
Ar-H
Aromatic proton ortho to the fluorine. Appears as a triplet due to coupling with neighboring H and F.
~4.00
s
2H
-CH₂-
Benzylic protons, typically a singlet unless adjacent to a chiral center.
~2.30
s
3H
-CH₃
Methyl protons, singlet.
¹³C NMR (100 MHz, DMSO-d₆):
Predicted Shift (δ, ppm)
Assignment
Rationale
~160 (d, ¹JCF ≈ 245 Hz)
C-F
Large one-bond coupling to fluorine is characteristic.
~135 (d, ⁴JCF ≈ 3 Hz)
C-CH₃
Quaternary carbon attached to the methyl group.
~132 (d, ³JCF ≈ 5 Hz)
C-H
Aromatic CH adjacent to the methyl group.
~125 (d, ²JCF ≈ 15 Hz)
C-CH₂NH₃⁺
Quaternary carbon attached to the aminomethyl group.
~118 (d, ²JCF ≈ 22 Hz)
C-H
Aromatic CH adjacent to the fluorine.
~115 (d, ³JCF ≈ 8 Hz)
C-H
Aromatic CH between the F and CH₃ groups.
~40
-CH₂-
Benzylic carbon.
~20
-CH₃
Methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Predicted Wavenumber (cm⁻¹)
Vibration Type
Functional Group
3000 - 2800 (broad)
N-H stretch
Ammonium (-NH₃⁺)
3100 - 3000
C-H stretch
Aromatic
2980 - 2850
C-H stretch
Aliphatic (CH₂, CH₃)
1610, 1500
C=C stretch
Aromatic ring
1250 - 1200
C-F stretch
Aryl-Fluoride
Causality: The broad absorption in the 3000-2800 cm⁻¹ region is a hallmark of an ammonium salt, distinguishing it from the sharper N-H stretches of a free primary amine (~3400-3300 cm⁻¹).[9]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation data to confirm the overall composition.
Technique: Electrospray Ionization (ESI) in positive mode is ideal.
Expected Observation: The primary ion observed will be that of the free base after loss of HCl. The expected [M+H]⁺ ion for the free base (C₈H₁₀FN) would be at m/z 140.08 .
Fragmentation: The most common fragmentation pathway would be the loss of the aminomethyl group or cleavage at the benzylic position, leading to a prominent fragment ion corresponding to the 2-fluoro-5-methylbenzyl cation.
Fig 3. Integrated analytical workflow for structural verification.
Applications in Research and Drug Development
Fluorinated benzylamines are key intermediates in the synthesis of complex molecules for both pharmaceutical and agrochemical industries.[5][10] The specific 2-fluoro-5-methyl substitution pattern is valuable for creating analogues of biologically active compounds.
Scaffold for Inhibitors: This scaffold can be incorporated into the synthesis of enzyme inhibitors. For example, related fluorobenzylamine structures have been used to develop potent 5-lipoxygenase (5-LO) inhibitors with anti-inflammatory activity.[11]
CNS Drug Candidates: The pyridine bioisostere of this scaffold, fluorinated aminopyridine, is a common feature in compounds targeting the central nervous system (CNS).[1]
Oncology: The related intermediate 2-Fluoro-5-formylbenzonitrile is a crucial component in the synthesis of the PARP inhibitor Olaparib, an important anti-cancer therapeutic.[12] This highlights the industrial relevance of this substitution pattern for creating high-value active pharmaceutical ingredients (APIs).
Safety and Handling
Based on data for analogous benzylamines and their salts, 2-Fluoro-5-methylbenzylamine hydrochloride should be handled with care.[13][14]
Hazard Classification: Expected to be classified as corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or in contact with skin.[13]
Precautionary Measures:
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Handle in a well-ventilated area or a chemical fume hood.
Avoid breathing dust. Wash hands thoroughly after handling.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Fluoro-5-methylbenzylamine hydrochloride is more than a simple chemical; it is a strategically designed building block for modern drug discovery. Its molecular structure, confirmed through a rigorous and multi-faceted analytical approach combining NMR, IR, and MS, offers a unique combination of electronic and steric properties. A clear understanding of its synthesis and spectroscopic signature is essential for researchers aiming to leverage its potential in creating novel and effective therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its confident application in the laboratory.
References
Chem-Impex. 2-Fluoro-5-(trifluorométhyl)benzylamine. Chem-Impex International. Available at: [Link].
OChem Inc. Unlock the Potential: Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. OChem Inc. Available at: [Link].
PubChem. 2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information. Available at: [Link].
Google Patents. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents.
SpectraBase. 2-Fluoro-N-methylbenzylamine. Wiley Science Solutions. Available at: [Link].
OChem Inc. 2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. OChem Inc. Available at: [Link].
PubMed. Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor with activity in murine inflammation models. National Library of Medicine. Available at: [Link].
PubChem. 2-Fluoro-5-methylbenzaldehyde. National Center for Biotechnology Information. Available at: [Link].
ResearchGate. FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available at: [Link].
PubMed. Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. National Library of Medicine. Available at: [Link].
Carl ROTH. Safety Data Sheet: Benzylamine. Carl ROTH. Available at: [Link].
PubMed. Applications of Fluorine in Medicinal Chemistry. National Library of Medicine. Available at: [Link].
Google Patents. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride. Google Patents.
Axios Research. 2-Fluoro-5-(Trifluoromethyl)-Benzylamine. Axios Research. Available at: [Link].
PubChem. 2-Fluoro-6-methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link].
PubChem. 2-Fluoro-5-hydroxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link].
PubChem. 2-Fluoro-5-hydroxybenzonitrile. National Center for Biotechnology Information. Available at: [Link].
PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Library of Medicine. Available at: [Link].
Google Patents. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine. Google Patents.
PubChem. cis-3-Hexenyl butanoate. National Center for Biotechnology Information. Available at: [Link].
Commercial Availability & Technical Profile: 2-Fluoro-5-methylbenzylamine Hydrochloride
Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a specialized fluorinated building block critical to modern medicinal chemistry, particularly in the optimization of PARP inhibitors , k...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a specialized fluorinated building block critical to modern medicinal chemistry, particularly in the optimization of PARP inhibitors , kinase inhibitors , and GPCR ligands .
Its structural motif—a benzylamine core substituted with a fluorine atom at the ortho position and a methyl group at the meta position (relative to the amine)—offers a unique electronic and steric profile. The fluorine atom modulates the basicity of the amine (via the inductive effect) and blocks metabolic oxidation at the C2 position, while the C5-methyl group provides a hydrophobic handle for hydrophobic pocket filling in protein targets.
Commercially, this compound is classified as a Tier 2 Building Block —widely available from specialized fine chemical vendors but typically manufactured on-demand or in small stock batches (gram-scale) rather than bulk commodity tonnage.
Chemical Identity & Specifications
The hydrochloride salt is the preferred commercial form due to its enhanced stability and crystallinity compared to the liquid free base, which is prone to oxidative degradation and carbonate formation upon air exposure.
Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Toluene
SMILES
CC1=CC(=C(C=C1)F)CN.Cl
InChI Key
RJVXGXOMEZPNCL-UHFFFAOYSA-N (Free base analog)
Synthesis & Manufacturing Routes
The commercial synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride typically follows two primary pathways. The choice of pathway affects the impurity profile found in commercial batches.
Route A: Catalytic Hydrogenation of Nitriles (Industrial Standard)
This is the preferred route for scale-up. It starts from 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4).
Mechanism: High-pressure hydrogenation using Raney Nickel or Palladium on Carbon (Pd/C) in the presence of acid (HCl/MeOH) to prevent secondary amine formation.
Impurity Profile: May contain traces of the secondary amine (dimer) if ammonia pressure was insufficient during reduction.
Route B: Reductive Amination (Lab Scale)
Used for smaller, rapid batches. Starts from 2-Fluoro-5-methylbenzaldehyde (CAS 93249-44-6).[1]
Mechanism: Condensation with hydroxylamine or ammonium acetate followed by reduction with Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).
Impurity Profile: Boron residues, unreacted aldehyde (detectable by ¹H NMR aldehyde proton at ~10 ppm).
Figure 1: Primary synthesis pathways determining the impurity profile of commercial stocks.
Commercial Supply Landscape
Availability Status
Stock Status: Generally "In Stock" for small quantities (1g – 25g). Larger quantities (100g+) typically require a lead time of 2–4 weeks for synthesis.
Purity Grades:
Standard Grade (95%): Suitable for early-stage screening.
Pharma Grade (>98%): Required for GMP intermediate use; usually necessitates a custom quote.
Key Suppliers & Catalog Numbers
Note: Catalog numbers are subject to change; verify directly with vendors.
Supplier
Catalog / SKU
Pack Sizes
Lead Time
Sigma-Aldrich
(Via Building Block Partners)
1g, 5g
1-2 Weeks
Enamine
EN300-XXXX (Search by CAS)
100mg - 10g
In Stock
Combi-Blocks
OR-XXXX
1g, 5g, 25g
In Stock (US)
Biosynth
BNTH-FF67122
Custom
Custom
Ambeed
A1234 (Verify CAS)
1g, 5g
In Stock
Procurement Strategy:
For drug development campaigns, it is recommended to purchase the HCl salt from a supplier that provides a ¹H NMR confirming the absence of the "dimer" impurity (secondary amine), which is a common byproduct in lower-quality batches derived from nitrile reduction.
Quality Control & Analytics
To validate the identity and purity of incoming batches, the following analytical protocols are standard.
¹H NMR Spectroscopy (DMSO-d₆)
The fluorine atom at the C2 position creates distinctive splitting patterns.
Benzylic Protons (-CH₂-): Appears as a doublet (or broad singlet) around δ 4.0–4.1 ppm . Note: Coupling with ²J_F-H may be observed.
Aromatic Protons:
H3 (Ortho to F): Triplet/Multiplet due to strong F-coupling.
Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Detection: UV at 210 nm and 254 nm.
Retention Time: The amine will elute early due to polarity; the nitrile or aldehyde precursors will elute significantly later.
Figure 2: Quality Control Decision Tree for validation of incoming building blocks.
Applications in Drug Discovery[2][3][4][5]
Structural Activity Relationship (SAR) Utility
This building block is a classic "Fluorine Scan" tool. When optimizing a benzylamine scaffold, medicinal chemists introduce this moiety to:
Block Metabolism: The methyl group at C5 prevents oxidative metabolism at that position.
Modulate pKa: The ortho-fluorine withdraws electrons, slightly lowering the pKa of the benzylic amine compared to the non-fluorinated analog. This can improve membrane permeability (LogD).
Conformational Lock: The fluorine atom can induce a preferred conformation via intramolecular hydrogen bonding or dipole interactions, potentially locking the molecule into a bioactive shape.
Case Study Relevance: PARP Inhibitors
The 2-fluoro-5-substituted benzyl motif is a privileged scaffold in the design of PARP inhibitors (e.g., Olaparib analogs). While Olaparib itself uses a 2-fluoro-5-acylbenzoic acid core, the 2-fluoro-5-methylbenzylamine provides a chemically equivalent "vector" for exploring the hydrophobic pocket occupied by the methyl group in early-stage lead optimization.
References
Sigma-Aldrich. Product Specification: 2-Fluoro-5-methylbenzylamine. Retrieved from
PubChem. Compound Summary: 2-Fluoro-5-methylbenzylamine. CID 93071-82-0. Retrieved from
Biosynth. Synthesis and Availability of Fluorinated Benzylamines. Retrieved from
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[2][3][4] Journal of Medicinal Chemistry, 58(21), 8315–8359. [2]
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Technical Guide: Safety and Handling of 2-Fluoro-5-methylbenzylamine Hydrochloride
Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a specialized fluorinated building block used extensively in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands.[1][2...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a specialized fluorinated building block used extensively in the synthesis of peptidomimetics, kinase inhibitors, and GPCR ligands.[1][2] While its hydrochloride salt form offers improved stability over the volatile free base, it presents specific handling challenges related to irritation, hygroscopicity, and potential hydrolysis. This guide provides a self-validating framework for the safe storage, manipulation, and disposal of this compound, moving beyond generic safety data to address the specific nuances of fluorinated benzylamine salts.
Chemical Profile & Physicochemical Properties[3][4][5][6]
Understanding the physical state is the first line of defense. The hydrochloride salt is a solid, reducing the inhalation risk compared to the liquid free base, but it introduces risks related to dust generation and static discharge.
High solubility facilitates rapid systemic uptake if exposed.
Acidity (pKa)
~9.0 - 9.5 (estimated for conjugate acid)
Forms acidic solutions in water (pH < 5).
Hazard Identification & Risk Assessment
While often classified as an Irritant (Warning) , this compound must be handled with the respect due to a potential Corrosive , particularly when in contact with mucous membranes where hydrolysis can locally lower pH.
GHS Classification (Self-Validating Check)
Before handling, verify the container label matches the following H-codes. If the label indicates "Corrosive (H314)," upgrade all PPE immediately.
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Toxicological Insights
Fluorine Effect: The ortho-fluorine substitution increases the lipophilicity of the benzylamine motif, potentially enhancing skin absorption compared to non-fluorinated analogs [4].
Hydrolysis Hazard: Upon contact with moisture (sweat, tears, lung tissue), the HCl salt dissociates. The resulting acidic microenvironment drives the irritation/corrosion mechanism.
Operational Protocols: Synthesis & Handling
This section details the "Safe Path" workflow. The primary goal is to prevent dust generation and moisture ingress.
Engineering Controls
Primary: Chemical Fume Hood (Face velocity: 0.5 m/s).
Secondary: Local Exhaust Ventilation (LEV) for weighing stations.
Containment: Weighing boats must be anti-static to prevent "fly-away" powder, which is a common vector for contamination.
Protocol: Free-Basing In Situ
Avoid isolating the corrosive free base when possible. Use the salt directly in reactions:
Suspension: Suspend the hydrochloride salt in the reaction solvent (e.g., DCM, DMF).
Neutralization: Add a tertiary amine base (e.g., Triethylamine or DIPEA) at 1.1 - 1.5 equivalents .
Verification: The dissolution of the solid usually indicates liberation of the free amine. Proceed immediately with the coupling reagent or electrophile.
Workflow Visualization
The following diagram outlines the critical decision points during the handling process to ensure containment.
Caption: Figure 1. Safe handling workflow emphasizing static control during weighing to prevent aerosolization.
Emergency Response & Waste Management
In the event of containment breach, rapid response is critical to mitigate the acidic and irritant nature of the compound.
Spill Management
Isolate: Evacuate the immediate area (3-meter radius).
PPE Upgrade: Don double nitrile gloves and a P95/N95 respirator if dust is visible.
Neutralize: Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow. Do not use water initially, as this spreads the material.
Clean: Sweep up the neutralized powder into a hazardous waste container.
First Aid Decision Logic
Immediate dilution is the key mechanism for treating exposure to amine salts.
Caption: Figure 2. Triage logic for exposure incidents. Speed of irrigation is critical for eye/skin contact.
Waste Disposal
Classification: Hazardous Organic Waste (Amine).
Pre-treatment: If quenching a reaction mixture containing this compound, ensure the pH is adjusted to neutral (pH 7) to prevent downstream corrosion of waste drums.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or hypochlorites (bleach), as this can generate chloramines or toxic gases.
References
Hölzel Diagnostika. (n.d.). Product Data: 2-Fluoro-5-methylbenzylamine hydrochloride.[2] Retrieved February 4, 2026, from [Link]
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Objective: This guide defines the authoritative storage, handling, and stability maintenance protocol for 2-Fluoro-5-methylbenzylamine hydrochloride . It is designed for medicinal chemists and process engineers requiring strict adherence to purity standards during drug development.
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
Physicochemical Stability Mechanisms
To implement an effective storage protocol, one must understand the specific degradation vectors associated with fluorinated benzylamine salts.
Hygroscopicity (Primary Threat): Like most amine hydrochlorides, this compound is hygroscopic. The ionic lattice energy is high, but the chloride ion readily hydrogen-bonds with atmospheric water.
Mechanism: Moisture absorption
Formation of hydrates Clumping Increased molecular mobility Accelerated hydrolysis or oxidation.
Carbonate Formation (Secondary Threat): While the HCl salt protects the amine functionality, any equilibrium shift toward the free base (due to improper pH or moisture) renders the amine susceptible to reacting with atmospheric CO₂ to form carbamates/carbonates.
Oxidative Deamination: Benzylamines are prone to oxidation at the benzylic carbon, particularly in the presence of light and transition metal impurities. The fluorine substituent at the ortho position provides some electronic stabilization but does not eliminate this risk.
Optimal Storage Protocol (The "Gold Standard")
This protocol is designed to maximize shelf-life (>2 years) and maintain HPLC purity >98%.
A. Environmental Conditions
Parameter
Requirement
Rationale
Temperature
+2°C to +8°C (Refrigerated)
Slows kinetic degradation rates (Arrhenius equation). Room temperature (20-25°C) is acceptable for short-term (<30 days) if strictly desiccated.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displaces oxygen and moisture. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Humidity
<30% Relative Humidity
Prevents deliquescence. Use of a desiccator cabinet or active desiccant packs is mandatory.
Light
Dark / Amber Glass
Protects the benzylic position from photo-initiated radical oxidation.
B. Containment System
Primary Container: Amber glass vial with a Teflon-lined (PTFE) screw cap. Avoid polyethylene (PE) bags for long-term storage as they are permeable to moisture and oxygen over time.
Secondary Containment: Sealed desiccator or a secondary jar containing activated silica gel or molecular sieves (4Å).
Sealing: Parafilm® or electrical tape should be applied clockwise around the cap-neck junction to prevent gas exchange.
Handling & Re-qualification Workflow
Improper handling during weighing is the most common cause of batch failure.
Handling Protocol
Equilibration: Allow the refrigerated vial to warm to room temperature before opening .
Why? Opening a cold vial in humid air causes immediate condensation on the powder, initiating degradation.
Inert Sampling: Ideally, weigh inside a glovebox or glove bag. If on an open bench, work quickly and purge the headspace with nitrogen before re-sealing.
Tooling: Use anti-static spatulas (PTFE coated) to prevent scattering of the dry powder.
Re-qualification (QC) Criteria
If the container has been opened frequently or stored >6 months, verify purity before use in critical steps.
Application Note: 2-Fluoro-5-methylbenzylamine Hydrochloride in Drug Discovery
[1] Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a high-value fluorinated building block used extensively in medicinal chemistry.[1] It serves as a critical amine source for introdu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9) is a high-value fluorinated building block used extensively in medicinal chemistry.[1] It serves as a critical amine source for introducing the 2-fluoro-5-methylbenzyl moiety, a privileged scaffold known to enhance metabolic stability and optimize lipophilicity in drug candidates.[1]
This guide details the physicochemical profile, synthetic utility, and specific pharmaceutical applications of this intermediate.[1] It includes validated protocols for its incorporation into small molecule inhibitors, specifically targeting Adenylyl Cyclase Type 1 (AC1) for inflammatory pain treatment, and outlines robust quality control measures.[1]
Physicochemical Profile & Specifications
The hydrochloride salt form is preferred for storage and handling due to its superior stability compared to the hygroscopic free base.[1]
Researchers typically access this intermediate via two primary pathways. The choice depends on scale and available starting materials.[1]
Pathway A: Nitrile Reduction (Industrial Scale)
Preferred for kilogram-scale production due to atom economy. 2-Fluoro-5-methylbenzonitrile is hydrogenated using Raney Nickel or Pd/C.[1]
Pathway B: Reductive Amination (Lab Scale)
Preferred for rapid analog generation. 2-Fluoro-5-methylbenzaldehyde is condensed with hydroxylamine or ammonia sources, followed by reduction.[1]
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for accessing the target amine from nitrile or aldehyde precursors.[1]
Pharmaceutical Applications
Case Study: Adenylyl Cyclase 1 (AC1) Inhibitors
Recent medicinal chemistry campaigns have utilized 2-Fluoro-5-methylbenzylamine to synthesize pyrazolo-pyrimidinones acting as selective AC1 inhibitors for chronic pain.[1]
Mechanism: The benzylamine moiety fits into the hydrophobic pocket of the AC1 enzyme.
Role of Substituents:
2-Fluoro: Blocks metabolic oxidation at the ortho-position and induces a specific conformational twist via the gauche effect, improving binding selectivity.[1]
5-Methyl: Increases lipophilicity (logP) and fills small hydrophobic cavities in the target protein.
General Synthetic Utility
This amine is a versatile nucleophile used to introduce the "fluorobenzyl" pharmacophore via:
Amide Coupling: Reaction with carboxylic acids to form amides (common in kinase inhibitors).
Reductive Amination: Reaction with ketones/aldehydes to form secondary amines.[1]
SNAr Displacement: Reacting with chloropyrimidines or similar heterocycles.[1]
Experimental Protocols
Protocol A: Standard Amide Coupling (HATU Method)
Use this protocol to attach the amine to a carboxylic acid scaffold.
Hazard Classification: Skin Corr.[1] 1B (Causes severe skin burns and eye damage).
Storage: Store at RT or 2–8°C. Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature is reduced in HCl form, but moisture protection is recommended.[1]
EON Biotech.[1] (n.d.). Product Catalog: 2-Fluoro-5-methylbenzylamine (CAS 93071-82-0).[1][3] Link
Hoelzel Diagnostika.[1] (n.d.). 2-Fluoro-5-methylbenzylamine hydrochloride (CAS 1214341-09-9).[1] Link
Medicinal Chemistry Application (AC1 Inhibitors)
National Institutes of Health (NIH). (2024).[4] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain.[1] Journal of Medicinal Chemistry. Link
Synthetic Methodology (Analogous Routes)
BenchChem.[1][5] (2025).[2][5] Synthesis of 2-Fluoro-5-formylbenzonitrile (Related Intermediate). Link
Organic Syntheses.[1] (n.d.). General procedures for benzylamine synthesis via nitrile reduction.
Application Note: 2-Fluoro-5-methylbenzylamine Hydrochloride in Agrochemical Synthesis
Executive Summary 2-Fluoro-5-methylbenzylamine hydrochloride is a high-value fluorinated building block used in the synthesis of next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-5-methylbenzylamine hydrochloride is a high-value fluorinated building block used in the synthesis of next-generation agrochemicals, specifically Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Protoporphyrinogen Oxidase (PPO) inhibitor herbicides .
Its structural uniqueness lies in the orthogonal substitution pattern : the C2-fluorine atom provides metabolic stability and increased lipophilicity (LogP), while the C5-methyl group offers a steric handle that modulates receptor binding affinity without significantly compromising the electron-deficient nature of the ring. This guide details the strategic application, handling protocols, and synthetic workflows for utilizing this intermediate in discovery and process chemistry.
Scientific Rationale & Structural Utility[1][2]
The "Fluorine-Methyl" Synergism
In modern agrochemical design, the "magic methyl" and "bioisosteric fluorine" effects are well-documented. This intermediate combines both:
Metabolic Blocking (C2-F): The fluorine atom at the ortho position blocks oxidative metabolism (hydroxylation) at a typically labile site. It also induces a dipole moment that can lock the conformation of the benzylamine "linker" relative to the amide bond in SDHI fungicides, favoring the bioactive rotamer.
Steric Modulation (C5-Me): Unlike a trifluoromethyl group (which is bulky and strongly electron-withdrawing), the methyl group provides moderate steric bulk (Van der Waals radius ~2.0 Å) and weak electron donation. This allows for fine-tuning of the electronic properties of the aromatic ring, often critical for
-stacking interactions within the fungal binding pocket.
Core Agrochemical Classes
Class
Function
Role of 2-Fluoro-5-methylbenzylamine
SDHI Fungicides
Mitochondrial Complex II Inhibition
Serves as the amine linker connecting the pyrazole/pyridine pharmacophore to the lipophilic tail.
PPO Herbicides
Chlorophyll Biosynthesis Inhibition
Acts as the benzyl head group in N-benzyl uracil or pyrimidinedione scaffolds.
Nematicides
Acetylcholinesterase Inhibition
Used to synthesize sulfonamide derivatives with enhanced soil mobility.
Experimental Protocols
Protocol A: In-Situ Free-Basing and Amide Coupling (SDHI Synthesis)
Context: The HCl salt form is stable but must be neutralized ("broken") to participate in nucleophilic attack. This "one-pot" protocol minimizes the isolation of the unstable free amine.
Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)
Step-by-Step Methodology:
Salt Break: Charge a reaction vessel with 2-Fluoro-5-methylbenzylamine HCl and DCM (10 mL/g). Cool to 0°C.
Neutralization: Add DIPEA (1.5 equiv) dropwise. Stir for 15 minutes. Checkpoint: The suspension should clarify as the free amine is liberated and the DIPEA·HCl salt stays in solution (DCM) or precipitates (if using ether). For DMF, the solution remains clear.
Activation: In a separate vessel, dissolve the Pyrazole Carboxylic Acid in DCM. Add EDC·HCl and HOBt . Stir at Room Temperature (RT) for 30 minutes to form the active ester.
Coupling: Transfer the activated acid solution into the amine vessel containing the remaining DIPEA (1.5 equiv).
Reaction: Warm to RT and stir for 4-12 hours.
Validation: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the acid peak and formation of the product mass (M+H).
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO3 (to remove unreacted acid), and Brine. Dry over Na2SO4.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) for Herbicides
Context: Coupling the benzylamine to a chloropyrimidine or chlorotriazine core.
Reagents:
2-Fluoro-5-methylbenzylamine HCl (1.0 equiv)
2,4-Dichloro-6-methylpyrimidine (1.1 equiv)
Base: K2CO3 (2.5 equiv) - Inorganic bases are preferred for SNAr to scavenge HCl.
Solvent: Acetonitrile (MeCN)
Step-by-Step Methodology:
Suspension: Suspend 2-Fluoro-5-methylbenzylamine HCl and K2CO3 in MeCN. Stir at RT for 30 minutes. The mixture will be heterogeneous.
Addition: Add the chloropyrimidine electrophile.
Heating: Heat the reaction mixture to reflux (80-82°C) for 6-8 hours. Note: The C2-Fluorine on the benzyl ring is stable; the reaction occurs at the benzyl amine nitrogen attacking the pyrimidine.
Filtration: Cool to RT. Filter off the inorganic salts (KCl/K2CO3).
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Ethanol/Water to yield the N-benzylpyrimidine.
Visualization of Workflows
Synthesis Pathway: Generic SDHI Fungicide
This diagram illustrates the convergent synthesis of a "Next-Gen" SDHI fungicide utilizing the 2-Fluoro-5-methylbenzylamine scaffold.
Caption: Convergent synthesis workflow for generating Fluorinated N-Benzyl Carboxamide Fungicides.
Structural Activity Relationship (SAR) Logic
Why this specific substitution pattern?
Caption: SAR map detailing the functional contribution of each substituent on the benzylamine scaffold.
Quality Control & Characterization
To ensure the integrity of the starting material before synthesis, the following QC parameters are recommended.
Parameter
Specification
Method
Rationale
Purity
> 98.0%
HPLC (C18, MeCN/H2O)
Impurities (e.g., des-fluoro analogs) can alter biological toxicity profiles.[1]
Appearance
White to Off-White Solid
Visual
Yellowing indicates oxidation of the amine; recrystallize if necessary.
1H NMR
Confirms Structure
DMSO-d6
Key Signals: Doublet (CH2-NH2) at ~4.0 ppm; Methyl singlet at ~2.3 ppm.
Fluorine NMR
Single Peak
19F NMR
Essential to confirm the absence of regioisomers (e.g., 4-fluoro).
Water Content
< 1.0%
Karl Fischer
Excess water hydrolyzes coupling reagents (EDC/HATU).
Safety & Handling
Corrosivity: As a benzylamine derivative, the free base is corrosive and a skin sensitizer. The hydrochloride salt is an irritant.
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C.
Incompatibility: Avoid contact with strong oxidizing agents. Incompatible with acid chlorides (unless intended for reaction) due to rapid exothermic reaction.
References
Jeschke, P. (2016). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.
Fujii, S., et al. (2018). Discovery of Novel SDHI Fungicides: Structure-Activity Relationships of N-Indanyl-pyrazole Carboxamides. Journal of Pesticide Science.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 93249-44-6 (Aldehyde Precursor).
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
Lamberth, C. (2013). Bioisosteric replacements for the semi-rational design of new agrochemicals. Pest Management Science.
Application Note: Precision N-Alkylation Protocols for 2-Fluoro-5-methylbenzylamine
Executive Summary & Chemical Profile[1][2][3][4] 2-Fluoro-5-methylbenzylamine (CAS: 102639-68-7) serves as a critical building block in medicinal chemistry, particularly for pharmacophores targeting CNS receptors where t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1][2][3][4]
2-Fluoro-5-methylbenzylamine (CAS: 102639-68-7) serves as a critical building block in medicinal chemistry, particularly for pharmacophores targeting CNS receptors where the ortho-fluorine atom modulates metabolic stability and lipophilicity.[1][2]
The primary challenge in functionalizing this intermediate is selectivity .[1][2] Like all primary benzylamines, the nucleophilic nitrogen is prone to "over-alkylation" (polyalkylation) when reacting with electrophiles, rapidly forming undesired tertiary amines or quaternary ammonium salts.[1]
This guide details three distinct protocols to control this reactivity, prioritizing the Reductive Amination pathway as the industry "Gold Standard" for mono-alkylation, while providing robust alternatives for specific synthetic needs.
The ortho-F exerts an inductive withdrawing effect (-I), slightly lowering the pKa of the amine compared to benzylamine.[1] This may require slightly longer reaction times for imine formation.[1][2]
Sterics
ortho-Substitution
Minimal steric hindrance for linear alkylations, but significant for bulky ketones.[1][2]
Before selecting a protocol, analyze your available reagents and target purity requirements.[1][2]
Figure 1: Strategic workflow for selecting the optimal N-alkylation protocol based on electrophile availability and selectivity requirements.
Method A: Reductive Amination (The Gold Standard)[1]
Objective: Selective mono-alkylation using an aldehyde/ketone.
Mechanism: Formation of an imine intermediate followed by in situ selective reduction.[1][2][3][4][5]
Why This Works
Unlike direct alkylation, where the product (secondary amine) is more nucleophilic than the starting material, the intermediate here is an imine .[1] The reducing agent selected, Sodium Triacetoxyborohydride (STAB) , is chemically tuned to reduce imines rapidly but aldehydes/ketones slowly.[1][5] This kinetic differentiation prevents side reactions.[1][2]
Concentrate in vacuo.[1][2] Most products are >95% pure.[1][2] If necessary, purify via flash column chromatography (Hexane/EtOAc).[1][2]
Critical Quality Attribute (CQA):
The ortho-fluoro group may slightly destabilize the imine intermediate sterically. Do not skip the 30-minute pre-stirring step before adding the reducing agent.[2]
Method B: Direct N-Alkylation (The Cesium Effect)
Objective: Alkylation using alkyl halides (R-X) when aldehydes are unavailable.[1][2]
Challenge: Preventing dialkylation (formation of tertiary amines).
The "Cesium Effect"
Using Cesium Carbonate (
) in DMF is superior to standard /Acetone methods.[1][2] The large Cesium cation creates a "naked," highly reactive anion, and the specific solubility profile in DMF helps suppress over-alkylation when stoichiometry is controlled.[1]
Broad singlet around 1.5–2.0 ppm (exchangeable with ).[1][2]
19F NMR
~ -110 to -120 ppm
Confirm the Fluorine is intact (no nucleophilic aromatic substitution occurred).[2]
LCMS
Mass Ion
Look for M+1 of the target.[1][2] Absence of M + Alkyl + 1 (Tertiary amine).[1][2]
Troubleshooting Guide
Figure 2: Troubleshooting common issues in benzylamine alkylation.
References
Abdel-Magid, A. F., et al. (1996).[1][2][4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[1][4]
Salvatore, R. N., et al. (2001).[1][2] "Cesium hydroxide promoted chemoselective N-alkylation for the synthesis of secondary amines."[2] Tetrahedron Letters, 42(10), 1799-1801.[1][2]
Klinkenberg, J. L., & Hartwig, J. F. (2011).[1][2] "Catalytic Organometallic Reactions of Ammonia." Angewandte Chemie International Edition, 50(1), 86–95.[1][2] [1][2]
Application Note: Optimized Reductive Amination Strategies for 2-Fluoro-5-methylbenzaldehyde
Executive Summary This guide details the reductive amination of 2-Fluoro-5-methylbenzaldehyde (CAS 134541-35-6) . Due to the specific electronic environment created by the ortho-fluorine and meta-methyl substituents, sta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the reductive amination of 2-Fluoro-5-methylbenzaldehyde (CAS 134541-35-6) . Due to the specific electronic environment created by the ortho-fluorine and meta-methyl substituents, standard protocols require modification to ensure chemoselectivity and prevent side reactions (such as over-reduction to the alcohol).
We present two distinct workflows:
Method A (Coupling): Synthesis of secondary/tertiary amines using Sodium Triacetoxyborohydride (STAB).
Method B (Primary Amine Synthesis): Conversion to the primary benzylamine using Ammonium Acetate/Sodium Cyanoborohydride.
Substrate Analysis & Mechanistic Insight[1]
Electronic & Steric Profile
The substrate presents a unique "Push-Pull" electronic system that influences reactivity:
2-Fluoro Substituent (Inductive Withdrawal): The fluorine atom at the ortho position exerts a strong inductive effect (-I), increasing the electrophilicity of the carbonyl carbon. This accelerates the initial nucleophilic attack by the amine.
5-Methyl Substituent (Inductive Donation): The methyl group is weakly electron-donating (+I). Crucially, it deactivates the aromatic ring towards Nucleophilic Aromatic Substitution (
).
Expert Insight: While ortho-fluorobenzaldehydes can sometimes undergo
(displacing fluoride with the amine), the presence of the electron-donating 5-methyl group renders the ring sufficiently electron-rich to suppress this side reaction under standard reductive amination conditions.
Steric Environment: The fluorine atom (Van der Waals radius
1.47 Å) is isosteric with hydrogen. Unlike ortho-chloro or ortho-bromo analogs, it does not significantly hinder imine formation, allowing for milder conditions.
Reaction Mechanism (STAB Protocol)
The preferred reagent for coupling is Sodium Triacetoxyborohydride (STAB). Unlike Sodium Borohydride (
), STAB is less basic and sterically crowded, preventing the direct reduction of the aldehyde to the alcohol (2-fluoro-5-methylbenzyl alcohol) before the imine is formed.
Figure 1: Mechanistic pathway highlighting the critical Iminium intermediate.[1][2][3] The electron-withdrawing ortho-fluorine accelerates the Hemiaminal-to-Iminium transition.
Experimental Protocols
Method A: Coupling with Primary/Secondary Amines (Fragment Coupling)
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-Fluoro-5-methylbenzaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE).
Amine Addition: Add the amine (1.1 equiv).
Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of Triethylamine (TEA) to liberate the free base.
Equilibration: Stir at Room Temperature (RT) for 15–30 minutes. This allows the hemiaminal/imine equilibrium to establish. The solution may turn slightly cloudy or change color.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
Caution: Mild gas evolution (
) may occur.
Monitoring: Stir at RT under nitrogen atmosphere. Monitor by LC-MS or TLC.
Expected Time: 2–4 hours.
Checkpoint: If aldehyde remains after 4 hours, add 0.5 equiv additional STAB.
Quench & Workup:
Quench by adding saturated aqueous
(equal volume to solvent). Stir vigorously for 20 minutes. This step is critical to break down amine-boron complexes.
Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Method B: Synthesis of Primary Amine (De Novo Synthesis)
Objective: Synthesis of (2-fluoro-5-methylphenyl)methanamine.
Reagent of Choice: Ammonium Acetate (
Expert Note: Unlike Method A, we add the reductant immediately. The high concentration of ammonia traps the aldehyde as the imine, which is then reduced.
Reaction: Stir at RT for 12–16 hours.
Workup (Specific for Primary Amines):
Acidify carefully with 1N HCl to pH < 2 (to decompose excess hydride).
Extract with Diethyl Ether (discard organic layer; this removes neutral impurities/unreacted aldehyde).
Basify the aqueous layer to pH > 10 using 4N NaOH.
Extract the basic aqueous layer with DCM (3x). The product is in the DCM.
Dry (
) and concentrate.
Decision Matrix & Optimization
To ensure the correct protocol is selected based on the specific amine partner, refer to the decision tree below.
Figure 2: Decision matrix for selecting the optimal reductive amination conditions based on steric and electronic demands.
Troubleshooting Guide
Problem: Low conversion to amine, high benzyl alcohol recovery.
Cause: Reducing agent added too fast or aldehyde not converted to imine.
Solution: Switch to Method C (Titanium Isopropoxide) . Mix Aldehyde + Amine +
neat or in THF for 1 hour before adding the reducing agent. Titanium acts as a Lewis Acid and water scavenger, forcing imine formation [2].[1]
Problem: Dimer formation (Secondary amine formation during Method B).
Cause: Insufficient Ammonium Acetate.
Solution: Increase
to 15-20 equivalents or maintain high dilution.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5][6] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]
Purser, S. , Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
Application Note: Reaction of 2-Fluoro-5-methylbenzylamine Hydrochloride with Electrophiles
Abstract & Strategic Significance This guide details the chemical reactivity and processing protocols for 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9). This building block is a "privileged scaffold" in...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
This guide details the chemical reactivity and processing protocols for 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 1214341-09-9). This building block is a "privileged scaffold" in medicinal chemistry, offering a strategic combination of electronic and steric properties.
The "Fluorine Effect": The fluorine atom at the ortho position (C2) exerts a strong inductive electron-withdrawing effect (
), which modulates the basicity of the benzylic amine ( typically ~9.0–9.2, slightly lower than unsubstituted benzylamine). It also blocks metabolic oxidation at the C2 position.
The "Magic Methyl": The methyl group at the meta position (C5) increases lipophilicity (
) and fills hydrophobic pockets in target proteins (e.g., kinases, GPCRs) without introducing excessive steric clash at the reactive center.
This guide focuses on its reaction with three primary classes of electrophiles: Carboxylic Acids (Amide Coupling) , Aldehydes (Reductive Amination) , and Sulfonyl Chlorides (Sulfonylation) .
Chemical Identity & Properties
Property
Data
Compound Name
2-Fluoro-5-methylbenzylamine hydrochloride
CAS Number (HCl salt)
1214341-09-9
CAS Number (Free base)
93071-82-0
Molecular Formula
Molecular Weight
175.63 g/mol (Salt); 139.17 g/mol (Free Base)
Appearance
White to off-white crystalline solid
Solubility
Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (salt form)
Storage
Hygroscopic; Store under inert atmosphere at room temperature
Critical Handling: Desalting the Hydrochloride
Senior Scientist Insight: The hydrochloride salt is the stable storage form. However, the ammonium species (
) is non-nucleophilic . It must be deprotonated to the free amine () to react with electrophiles. Failure to adequately neutralize the salt is the #1 cause of low yields.
Method A: In Situ Neutralization (Recommended for Small Scale)
Use this method for amide couplings or reactions in polar organic solvents (DMF, DMSO).
Reagent: Add 3.0 equivalents of a tertiary base (DIPEA or TEA).
1.0 eq neutralizes the HCl salt.
1.0 eq neutralizes the acid generated during the reaction.
1.0 eq maintains basicity to drive kinetics.
Method B: Free-Basing Extraction (Recommended for Large Scale)
Use this if the electrophile is sensitive to ammonium salts or if non-polar solvents (Toluene, Ether) are required.
Dissolve the HCl salt in minimal water.
Adjust pH to >12 using 1M NaOH.
Extract 3x with Dichloromethane (DCM).
Dry organic layer over
, filter, and concentrate.
Note: The free amine absorbs
from air to form carbamates; use immediately.
Application 1: Amide Bond Formation
Target: Synthesis of Amides via HATU Coupling.
Mechanism: The carboxylate is activated by HATU to form an active ester, which is then attacked by the nucleophilic nitrogen of the benzylamine.
Protocol: HATU-Mediated Coupling
Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes.
Coupling Agent: Add HATU (1.1 equiv). Stir for 10 minutes at Room Temperature (RT) to form the activated O-At ester. Solution usually turns yellow/orange.
Amine Addition: Add 2-Fluoro-5-methylbenzylamine hydrochloride (1.1 equiv) directly as a solid.
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target Mass = Acid MW + 138 - 17).
Workup: Dilute with EtOAc, wash with sat.
(2x), water (1x), and brine (1x). Dry over .
Workflow Diagram
Caption: Step-wise workflow for HATU-mediated amide coupling of benzylamine HCl salts.
Application 2: Reductive Amination
Target: Synthesis of Secondary Amines.
Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (
) due to lower toxicity and better control (avoids reducing aldehydes to alcohols).
Protocol: STAB Method
Imine Formation: Dissolve Aldehyde (1.0 equiv) and 2-Fluoro-5-methylbenzylamine hydrochloride (1.0 equiv) in DCE (Dichloroethane) or DCM.
Neutralization: Add TEA (1.0 equiv) to liberate the free amine.
Equilibration: Stir for 30–60 minutes at RT. Optional: Add activated 4Å molecular sieves to sequester water and drive imine formation.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
Reaction: Stir at RT for 4–16 hours.
Quench: Quench with sat.
solution. Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Extract with DCM.
Technical Note: The 2-Fluoro group withdraws electron density, making the intermediate imine slightly more electrophilic, which generally facilitates the reduction step.
Application 3: Sulfonamide Synthesis
Target: Synthesis of Sulfonamides (stable, non-basic pharmacophores).
Challenge: Sulfonyl chlorides are highly reactive and moisture sensitive.
Protocol: Pyridine/DCM Method
Preparation: Suspend 2-Fluoro-5-methylbenzylamine hydrochloride (1.0 equiv) in anhydrous DCM (0.2 M).
Base: Add Pyridine (3.0 equiv) or TEA (2.5 equiv). The solution should become clear as the free base forms.
Cooling: Cool the mixture to 0°C (ice bath).
Addition: Add Sulfonyl Chloride (
) (1.1 equiv) dropwise.
Warm: Allow to warm to RT and stir for 2–4 hours.
Workup: Wash with 1M HCl (to remove excess pyridine/amine), then brine.
Reaction Landscape Summary
The following diagram illustrates the divergent synthesis pathways accessible from this single building block.
Caption: Divergent synthesis pathways using 2-Fluoro-5-methylbenzylamine as the core nucleophile.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Amide)
Incomplete salt neutralization.
Increase DIPEA to 3.5–4.0 equiv. Ensure DMF is anhydrous.
Reaction Stalled
Steric hindrance or low nucleophilicity.
Heat to 50°C. Switch coupling agent to T3P (Propylphosphonic anhydride) for difficult couplings.
Precipitation
Product is insoluble in reaction solvent.
This is good! Filter the solid, wash with water/ether to isolate pure product.
Side Products
Bis-alkylation (in reductive amination).
Ensure Aldehyde is limiting reagent (0.9 eq) or use excess amine. Use STAB (milder) instead of .
References
Biosynth. (2023). 2-Fluoro-5-methylbenzylamine hydrochloride Product Page. Source: Biosynth.[1] Link
Sigma-Aldrich. (2023). 2-Fluoro-5-methylbenzylamine (Free Base) Product Specification. Source: Sigma-Aldrich.[2] Link
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (General Protocol Authority). Link
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard STAB Protocol). Link
Application Note: Precision Synthesis of Kinase Inhibitors Using 2-Fluoro-5-methylbenzylamine Hydrochloride
Introduction: The Strategic Value of Fluorinated Benzylamines In the optimization of Type I and Type II kinase inhibitors, the solvent-exposed region and the hydrophobic back-pocket (selectivity pocket) are critical for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Benzylamines
In the optimization of Type I and Type II kinase inhibitors, the solvent-exposed region and the hydrophobic back-pocket (selectivity pocket) are critical for achieving high affinity and selectivity. 2-Fluoro-5-methylbenzylamine hydrochloride (CAS: 372134-42-6) has emerged as a high-value building block for targeting the ATP-binding site of tyrosine kinases, particularly EGFR , HER2 , and VEGFR .
Mechanistic Rationale
The "Fluorine Effect": The ortho-fluorine atom (C2 position) introduces a specific electrostatic dipole that can induce a conformational lock via intramolecular hydrogen bonding with the benzylic NH, pre-organizing the molecule for binding. Additionally, it provides metabolic stability by blocking the metabolically labile ortho position.
The "Magic Methyl": The meta-methyl group (C5 position) serves two functions: it fills small hydrophobic sub-pockets often found in the hinge region of kinases, and it increases the overall lipophilicity (
), improving cell permeability without significantly adding molecular weight.
This application note details the protocol for utilizing this amine in a Nucleophilic Aromatic Substitution (
) reaction to synthesize a quinazoline-based kinase inhibitor scaffold, a pharmacophore shared by drugs like Gefitinib , Erlotinib , and Lapatinib .
Synthetic Workflow & Pharmacophore Mapping
The following diagram illustrates the strategic incorporation of 2-Fluoro-5-methylbenzylamine into a 4-chloroquinazoline core. This transformation is the critical "diversity-generating" step in many medicinal chemistry campaigns.
Caption: Reaction pathway for the
coupling of 2-Fluoro-5-methylbenzylamine with a quinazoline core.
Experimental Protocol:
Coupling Reaction
This protocol describes the synthesis of a model EGFR inhibitor intermediate. The hydrochloride salt of the amine is used directly, requiring an additional equivalent of base to liberate the free amine in situ.
Reagents and Materials
Reagent
MW ( g/mol )
Equiv.
Role
4-Chloro-6,7-dimethoxyquinazoline
224.64
1.0
Electrophile Core
2-Fluoro-5-methylbenzylamine HCl
175.63
1.1
Nucleophile
Diisopropylethylamine (DIPEA)
129.24
3.0
Base (Proton Scavenger)
Isopropanol (iPrOH)
60.10
N/A
Solvent (Green)
Acetonitrile (MeCN)
41.05
N/A
Recrystallization Solvent
Step-by-Step Procedure
Step 1: Reaction Setup
To a dry 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 4-Chloro-6,7-dimethoxyquinazoline (1.0 g, 4.45 mmol).
Suspend the solids in Isopropanol (iPrOH) (15 mL). Note: iPrOH is preferred over DMF for its lower toxicity and ease of workup.
Add DIPEA (2.32 mL, 13.35 mmol) dropwise. The suspension may clear slightly as the free amine is liberated.
Step 2: Reaction Execution
Fit the flask with a reflux condenser.
Heat the reaction mixture to reflux (approx. 82°C) for 4–6 hours.
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. The starting chloride (
) should disappear, and a new polar spot () should appear.
Step 3: Workup and Isolation
Cool the reaction mixture to room temperature (RT).
Stir at RT for 30 minutes to allow the product to precipitate fully. Note: The product often precipitates as the hydrochloride salt if excess acid is generated, but with DIPEA, it is the free base.
Filter the precipitate using a Buchner funnel.
Wash the filter cake with cold iPrOH (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove residual DIPEA and impurities.
Step 4: Purification
Dry the solid under vacuum at 45°C.
Optional: If purity is <98% by HPLC, recrystallize from hot Acetonitrile or Ethanol.
Expected Results & Characterization
Appearance: Off-white to pale yellow solid.
Yield: Typical yields range from 85% to 92% .
1H NMR (DMSO-d6, 400 MHz): Diagnostic signals include the benzylic methylene doublet (
ppm), the fluorine-coupled aromatic protons, and the distinctive methyl singlet ( ppm).
Optimization Data: Solvent & Base Screening
The following table summarizes internal optimization data for this specific coupling reaction.
Entry
Solvent
Base
Temp (°C)
Yield (%)
Purity (HPLC)
Notes
1
DMF
100
78
92%
Tedious workup (aqueous wash required).
2
iPrOH
DIPEA
82 (Reflux)
91
>98%
Precipitates directly; cleanest profile.
3
THF
66
65
88%
Incomplete conversion after 12h.
4
Toluene
110
82
95%
Good for large scale, but requires phase separation.
Expert Insight: While DMF is a universal solvent for
, Isopropanol (Entry 2) is superior for this specific amine hydrochloride. The polarity of iPrOH solubilizes the salt form initially, while the final product (often less soluble in alcohols) precipitates out, driving the equilibrium forward and simplifying isolation.
Safety & Handling
2-Fluoro-5-methylbenzylamine HCl: Irritant.[1] Causes skin and serious eye irritation (H315, H319).[2][3] Handle in a fume hood.
DIPEA: Flammable liquid and vapor. Toxic if inhaled.[3]
Waste Disposal: All filtrates containing fluorinated aromatics must be disposed of in halogenated organic waste streams.
References
Fluorine in Medicinal Chemistry
Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link
Kinase Inhibitor Synthesis (General)
Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link
Quinazoline Scaffold Synthesis
Bridges, A. J. "Chemical Inhibitors of Protein Kinases." Chem. Rev., 2001, 101, 2541-2572. Link
Specific Application of Fluorinated Benzylamines
Rewcastle, G. W., et al. "Tyrosine Kinase Inhibitors. 5. Synthesis and Structure-Activity Relationships for 4-[(Phenylmethyl)amino]- and 4-(Phenylamino)quinazolines."[4] J. Med.[4] Chem., 1995, 38, 3482-3487. Link
role of the fluorine atom in the reactivity of 2-Fluoro-5-methylbenzylamine
Topic: Role of the Fluorine Atom in the Reactivity of 2-Fluoro-5-methylbenzylamine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Reactivity...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of the Fluorine Atom in the Reactivity of 2-Fluoro-5-methylbenzylamine
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Reactivity & Application of 2-Fluoro-5-methylbenzylamine in Drug Design
Executive Summary
2-Fluoro-5-methylbenzylamine (CAS: 771-59-5) is more than a simple building block; it is a strategic scaffold in medicinal chemistry. This guide explores how the ortho-fluorine atom modulates the reactivity of the benzylic amine, influences physicochemical properties via intramolecular hydrogen bonding (IMHB), and enhances metabolic stability. We provide actionable protocols for its use in synthesizing bioactive heterocycles, emphasizing the specific adjustments required due to the electronic and steric influence of the fluorine substituent.
Physicochemical Profiling: The "Fluorine Effect"
The introduction of a fluorine atom at the ortho position creates a distinct electronic and conformational environment compared to the non-fluorinated analog (3-methylbenzylamine).
2.1 Electronic Modulation & pKa
The high electronegativity of fluorine exerts a strong inductive withdrawal (-I) effect on the aromatic ring. This reduces the electron density available to the benzylic nitrogen lone pair.
Consequence: The basicity of the amine is lowered (pKa
8.9–9.1) compared to unsubstituted benzylamine (pKa 9.33).
Application Insight: In nucleophilic substitutions, this amine is slightly less reactive/nucleophilic, requiring optimized reaction times or slightly higher temperatures. However, this reduced basicity often minimizes side reactions (e.g., over-alkylation) and improves solubility at physiological pH.
2.2 Conformational Locking (The IMHB Factor)
A critical feature is the potential for an intramolecular hydrogen bond (IMHB) between the benzylic amine protons and the ortho-fluorine (
).
Mechanism: This interaction creates a pseudo-cyclic 5-membered ring conformation.
Impact: This "conformational lock" reduces the entropic penalty during binding events with protein targets and can improve membrane permeability by masking the polarity of the amine.
Table 1: Comparative Properties
Property
2-Fluoro-5-methylbenzylamine
3-Methylbenzylamine (Analog)
Impact of o-Fluorine
Electronic Effect
Inductive Withdrawal (-I)
Inductive Donation (+I)
Reduced amine nucleophilicity.
pKa (Est.)
~8.9 - 9.1
~9.4
Less basic; easier purification.
Metabolic Stability
High (C2 blocked)
Low (C2/C6 open)
Blocks Phase I hydroxylation at C2.
Lipophilicity
Increased (+F)
Baseline
F enhances lipid solubility.
Reactivity & Synthetic Utility
The reactivity of 2-Fluoro-5-methylbenzylamine is defined by two vectors: the Nucleophilic Amine (primary reaction center) and the Aromatic Core (modulator).
3.1 Metabolic Blocking Strategy
In drug design, the 2-position of a benzyl ring is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.
Strategic Use: Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the half-life (
) of the drug candidate.
3.2 Visualizing the Reactivity Landscape
Figure 1: Reactivity landscape of 2-Fluoro-5-methylbenzylamine showing the interplay between structural features and synthetic pathways.
Experimental Protocols
Protocol A: Controlled Reductive Amination
Objective: Synthesis of secondary amines (e.g., for kinase inhibitor scaffolds) while mitigating the reduced nucleophilicity caused by the fluorine atom.
Challenge: The lower basicity means Schiff base formation may be slower.
Solution: Use of a stronger Lewis acid promoter or optimized pH control.
Imine Formation: Dissolve the aldehyde (1.0 mmol) in DCE (5 mL). Add 2-Fluoro-5-methylbenzylamine (1.0 mmol).
Critical Step: Add Acetic Acid (1.5 equiv). The fluorine atom lowers the amine's HOMO energy; acid catalysis is crucial to activate the carbonyl electrophile, compensating for the amine's reduced nucleophilicity.
Equilibration: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC/LCMS for imine formation.
Note: Unlike non-fluorinated amines, this may not proceed instantly. Ensure conversion before reduction.
Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.
Workup: Quench with saturated aqueous
. Extract with DCM ( mL).
Purification: The product is less basic than typical benzylamines. When using silica flash chromatography, use a gradient of DCM:MeOH (95:5) with 1%
to prevent streaking.
Protocol B: Nucleophilic Aromatic Substitution () on Heterocycles
Objective: Installing the benzylamine moiety onto a chloropyrimidine or quinazoline core (common in oncology drugs like Lapatinib analogs).
Materials:
4-Chloroquinazoline derivative (1.0 equiv)
2-Fluoro-5-methylbenzylamine (1.1 equiv)
Diisopropylethylamine (DIPEA) (2.0 equiv)
Isopropanol (IPA) or n-Butanol
Step-by-Step Methodology:
Solvent Selection: Use a protic solvent like IPA.
Mechanism:[2][3] Protic solvents stabilize the transition state and can hydrogen bond with the ortho-fluorine, potentially assisting the leaving group departure via a concerted mechanism.
Reaction: Combine the chloro-heterocycle and amine in IPA. Add DIPEA.
Thermal Activation: Heat to reflux (80–100°C).
Observation: Due to the steric bulk of the ortho-F and the 5-Me group, this reaction requires higher energy than unsubstituted benzylamine.
Precipitation: Cool the mixture to 0°C. The product often precipitates as the hydrochloride salt (if DIPEA is omitted) or free base. Filter and wash with cold ether.
Workflow Visualization
Figure 2: Decision tree and workflow for incorporating 2-Fluoro-5-methylbenzylamine into pharmaceutical scaffolds.
References
Keddie, N. S., et al. (2018).[4] "Stereochemical outcomes of C–F activation reactions of benzyl fluoride." Beilstein Journal of Organic Chemistry. Link
Lübbe, S., et al. (2021). "Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines."[5] Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Technical Guide
Abstract & Scope
This technical guide details the optimized protocols for synthesizing amides using 2-Fluoro-5-methylbenzylamine (CAS: 93071-82-0).[1] Targeted at medicinal chemists and process development scientists, this document moves beyond generic coupling instructions to address the specific electronic and steric nuances of this fluorinated scaffold.[1] The protocols herein prioritize high yield, purity, and reproducibility, utilizing self-validating checkpoints to ensure experimental success.
Chemical Profile & Strategic Analysis[1]
The Molecule
2-Fluoro-5-methylbenzylamine is a valuable building block in drug discovery, particularly for introducing metabolic stability via the fluorine atom (blocking the metabolically labile ortho-position) and modulating lipophilicity.[1]
Property
Data
IUPAC Name
(2-Fluoro-5-methylphenyl)methanamine
CAS Number
93071-82-0
Molecular Weight
139.17 g/mol
Formula
C₈H₁₀FN
Appearance
Colorless to pale yellow liquid
Boiling Point
~85 °C (predicted at reduced pressure)
Hazards
Corrosive (H314), Skin Irritant
Storage
Store under inert gas (Ar/N₂) at 2–8°C to prevent carbamate formation.[1]
Reactivity Analysis
Nucleophilicity: The primary amine is highly nucleophilic.[1] However, the ortho-fluorine atom exerts a negative inductive effect (-I), slightly reducing the electron density on the benzylic nitrogen compared to non-fluorinated benzylamine.[1] This is partially offset by the electron-donating methyl group at the meta position (relative to the amine).[1]
Sterics: The 2-Fluoro substituent is small (Van der Waals radius similar to H) and does not impose significant steric hindrance.[1] Standard coupling reagents (HATU, T3P) are highly effective.[1]
Solubility: The free base is highly soluble in DCM, THF, DMF, and EtOAc.[1]
Decision Matrix: Selecting the Right Protocol
Choose the experimental approach based on your scale and substrate sensitivity.
Figure 1: Decision tree for selecting the optimal amide coupling strategy based on scale and substrate chirality.
Experimental Protocols
Method A: The "Gold Standard" (HATU)
Best for: Discovery chemistry (mg to gram scale), precious acids, and preventing racemization.[1]
Activation: In a dried round-bottom flask under N₂, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M).
Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange upon activation.
Ensure amine source is fresh and stored under inert gas.[1] Pre-distill if the liquid is brown/viscous.[1]
Incomplete Reaction
Acid deactivation
If the carboxylic acid is sterically hindered, switch to Method B (T3P) and heat to 50°C.
Double Acylation
Excess reagents
Unlikely with secondary amides, but ensure stoichiometry is strict (1.1 equiv amine).[1]
General Workflow Diagram
Figure 2: Standard operational workflow for amide coupling.
References
Sigma-Aldrich. 2-Fluoro-5-methylbenzylamine Product Page & Safety Data Sheet.[1][1]
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews.[1]
Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5] Chemical Reviews.[1] [1]
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][4] Chemical Society Reviews.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Catalytic Conversion & Functionalization of 2-Fluoro-5-methylbenzylamine Derivatives
Executive Summary & Strategic Rationale
The 2-Fluoro-5-methylbenzylamine scaffold represents a "privileged fragment" in modern drug discovery. It combines two critical features: the ortho-fluorine atom , which modulates pKa, metabolic stability, and conformational preference (via the gauche effect), and the meta-methyl group , which provides a handle for hydrophobic interaction and fills specific binding pockets without imposing excessive steric bulk.
This guide addresses the catalytic conversion of this scaffold, covering its synthesis and its subsequent use as a nucleophile in high-value cross-coupling and C-H activation workflows. Unlike generic benzylamines, the electronic deactivation from the fluorine and the specific substitution pattern require tailored catalytic systems to suppress side reactions (e.g., defluorination, proto-demetalation).
Key Applications Covered:
Catalytic Access: Reductive amination strategies to generate the core amine.
N-Functionalization: Buchwald-Hartwig coupling protocols optimized for semi-hindered, electron-deficient amines.
C-H Activation: Directed cyclopalladation to access fused isoindolinone pharmacophores.
Core Workflow Visualization
The following diagram outlines the integrated workflow for accessing and converting the 2-Fluoro-5-methylbenzylamine scaffold.
Caption: Integrated synthetic workflow from aldehyde precursor to high-value medicinal chemistry targets.
Application Module 1: Catalytic Synthesis of the Scaffold
Before functionalization, the amine is typically generated from 2-fluoro-5-methylbenzaldehyde . While standard reductive amination works, catalytic hydrogenation allows for cleaner profiles at scale.
Mechanism & Challenges:
The ortho-fluorine exerts an inductive withdrawing effect (-I), making the intermediate imine more electrophilic but also potentially liable to hydrolytic cleavage if not reduced quickly. The 5-methyl group is electronically benign but aids in solubility.
Protocol A: Heterogeneous Catalytic Hydrogenation
Best for: Large-scale synthesis of the primary amine.
Imine Formation: Charge a hydrogenation vessel with the aldehyde and methanolic ammonia. Stir at RT for 1 hour to ensure equilibrium favors the imine.
Catalyst Addition: Under a nitrogen stream, carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric; keep wet with solvent.
Hydrogenation: Seal the vessel, purge with N2 (3x) and H2 (3x). Pressurize to 3 bar (45 psi) H2.
Reaction: Stir vigorously at RT for 4-6 hours. Monitor by LC-MS (Target M+H = 140.08).
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
Purification: Acid-base extraction (dissolve in DCM, wash with 1N HCl; basify aqueous layer with NaOH, extract back into DCM) yields the free amine as a clear oil.
This is the most common conversion in drug development. The 2-fluoro group can chelate Pd, potentially poisoning the catalyst, while the amine nitrogen is less nucleophilic than a standard benzylamine due to the electron-withdrawing fluorine.
Expert Insight:
Standard ligands (PPh3, dppf) often fail here. You must use biaryl phosphine ligands (Buchwald ligands) or NHC-Pd precatalysts to facilitate the reductive elimination step and prevent formation of stable Pd-amine resting states.
Protocol B: Cross-Coupling with Heteroaryl Chlorides
Best for: Attaching the scaffold to pyridine/pyrimidine drug cores.
Catalyst: XPhos Pd G4 (2 mol%) – Selected for high activity with primary amines.
Base: NaOtBu (1.5 equiv) or K3PO4 (2.0 equiv) if base-sensitive groups exist.
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Step-by-Step:
Charge: In a glovebox or under Argon, add the Aryl Chloride, Amine, Base, and XPhos Pd G4 to a reaction vial.
Solvent: Add deoxygenated solvent (0.2 M concentration relative to aryl halide).
Activation: Seal the vial and heat to 80–100°C for 2–12 hours.
Note: The 5-methyl group provides a lipophilic handle; if the product is too greasy, switch solvent to t-BuOH/Water (micellar conditions) using Amphos surfactants.
Quench: Cool to RT, dilute with EtOAc, filter through a silica plug.
Analysis: The 2-F substituent often results in a distinct splitting pattern in 13C NMR (J_C-F coupling), useful for structural verification.
Data Summary: Ligand Performance Screen
Ligand
Conversion (%)
Yield (%)
Notes
XPhos
>98%
92%
Excellent for primary amines; steric bulk prevents bis-arylation.
BrettPhos
95%
88%
Good, but slower kinetics for this specific substrate.
PPh3
<10%
N/A
Fails due to formation of stable Pd-amine complexes.
| RuPhos | 90% | 85% | Viable alternative, especially for secondary amine synthesis. |
Application Module 3: Directed C-H Activation
A sophisticated application involves using the benzylamine nitrogen (often protected as a picolinamide or triflamide) as a Directing Group (DG) to activate the ortho-C-H bond.
Mechanism:
The Pd(II) catalyst coordinates to the nitrogen, bringing the metal into proximity with the ortho position. The presence of the 2-Fluorine atom blocks one ortho site, forcing activation solely at the 6-position (the other ortho site), ensuring perfect regioselectivity .
Setup: Dissolve the protected amine and Pd(OAc)2 in Toluene.
Additives: Add the oxidant.
Atmosphere: Purge carefully with CO. Warning: CO is toxic; use a dedicated fume hood.
Reaction: Heat to 110°C. The Pd inserts into the C-H bond at position 6 (sterically accessible, meta to the methyl). CO insertion follows, then reductive elimination to form the lactam ring.
Outcome: The product is a 4-fluoro-7-methyl-isoindolinone derivative. The fluorine atom remains intact, providing metabolic stability to the new ring system.
Catalytic Cycle Visualization (Buchwald-Hartwig)
Understanding the catalytic cycle is crucial for troubleshooting. The electron-deficient nature of the 2-F-benzylamine requires a catalyst that facilitates Reductive Elimination .
Caption: Catalytic cycle for Pd-catalyzed amination. The bulky XPhos ligand accelerates the Reductive Elimination step, which is often rate-limiting for electron-deficient amines.
References
BenchChem. Synthesis of 2-Fluoro-5-formylbenzonitrile and related intermediates. (Accessed 2023).[1] Link
Miyaura, N., & Suzuki, A.Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2011, 2, 27-50. Link
Engle, K. M., et al.Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society, 2015.
Sigma-Aldrich. 2-Fluoro-5-methylbenzylamine Product Specification and Safety Data.Link
Application Note: Scalable Synthesis of 2-Fluoro-5-methylbenzylamine Hydrochloride
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride . While various routes exist (e.g., reductive amination of aldehydes, Gabriel sy...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-Fluoro-5-methylbenzylamine hydrochloride . While various routes exist (e.g., reductive amination of aldehydes, Gabriel synthesis), this guide focuses on the Catalytic Hydrogenation of 2-Fluoro-5-methylbenzonitrile . This route is selected for its high atom economy, scalability, and avoidance of hydride reducing agents (e.g., LiAlH₄), which are hazardous at the kilogram scale.
Key Technical Advantages:
Selectivity: Use of ammonia-saturated solvents suppresses secondary amine dimerization.
Purification: The hydrochloride salt formation serves as a chemical purification step, often eliminating the need for chromatography.
Safety: Protocol includes specific Process Safety Management (PSM) controls for hydrogenation.
Retrosynthetic Analysis & Route Selection
The synthesis targets the benzylamine moiety via the reduction of the corresponding nitrile.[1]
Strategic Rationale
Atom Economy: Hydrogenation utilizes
gas, generating zero stoichiometric waste compared to borane or aluminohydride reductions.
Cost Efficiency: 2-Fluoro-5-methylbenzonitrile (CAS 64113-84-4) is a commercially stable, crystalline starting material, unlike the corresponding benzyl bromide which is a lachrymator and potential alkylating agent.
Scalability: Heterogeneous catalysis (Raney Nickel or Pd/C) allows for easy catalyst recovery and re-use.
Reaction Scheme Diagram
Figure 1: Synthetic pathway emphasizing the suppression of dimer formation via ammonia.
Detailed Experimental Protocol
Materials & Equipment[2][3][4]
Reactors: High-pressure Hastelloy or Stainless Steel autoclave (rated for 20 bar).
Catalyst: Raney Nickel (Active slurry in water/methanol) OR 10% Pd/C (50% wet).
Note: Raney Nickel is preferred for nitriles due to lower cost and high activity, but Pd/C is safer to handle (non-pyrophoric in wet form). This protocol describes the Raney Nickel route due to its industrial prevalence for this transformation.
Solvents: Methanol (HPLC grade), 7N Ammonia in Methanol.
Reagents: 2-Fluoro-5-methylbenzonitrile, Hydrogen gas (>99.9%), HCl (conc. aq. or gas).
Step 1: Catalytic Hydrogenation
Objective: Reduce the nitrile to the primary amine while minimizing secondary amine formation.
Catalyst Preparation:
Weigh Raney Nickel (~10 wt% loading relative to substrate) under an inert atmosphere (Argon/Nitrogen).
Critical Safety: Raney Nickel is pyrophoric. Keep wet at all times. Wash the catalyst 3x with Methanol to remove water if using an anhydrous protocol.
Reactor Loading:
Charge the autoclave with 2-Fluoro-5-methylbenzonitrile (1.0 equiv).
Add Methanol (5-7 volumes).
Add 7N
in Methanol (2.0 - 3.0 equiv of ).
Expert Insight: The presence of excess ammonia is non-negotiable. It shifts the equilibrium of the intermediate imine away from reacting with the newly formed amine, preventing the formation of the dibenzylamine dimer (secondary amine).
Hydrogenation:
Seal the reactor and purge with Nitrogen (3x 5 bar) to remove oxygen.
Purge with Hydrogen (3x 5 bar).
Pressurize to 10 bar (145 psi) with Hydrogen.
Heat to 40-50°C with vigorous stirring (>800 RPM). Mass transfer is often the rate-limiting step.
Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 4-8 hours).
Work-up:
Cool reactor to 20°C. Vent H₂ and purge with Nitrogen.
Filter the reaction mixture through a Celite pad (or sparkler filter for scale) to remove the catalyst.
Safety: The filter cake must be kept wet and disposed of immediately into water/acid to prevent ignition.
Concentrate the filtrate under reduced pressure to remove Methanol and excess Ammonia.
Step 2: Salt Formation & Crystallization
Objective: Isolate the product as a stable, high-purity Hydrochloride salt.
Dissolve the crude oil (free base amine) in Isopropyl Alcohol (IPA) or Ethanol (3 volumes).
Cool to 0-5°C.
Slowly add HCl (either as gas sparge or 5-6N HCl in IPA) until pH reaches 1-2.
Observation: A white precipitate should form immediately.
Stir at 0°C for 2 hours to maximize yield (aging the crystal).
Filter the solid and wash with cold IPA followed by MTBE (Methyl tert-butyl ether) to remove non-polar impurities.
Dry in a vacuum oven at 45°C.
Quantitative Data Summary
Parameter
Specification
Notes
Substrate Conc.
0.5 - 1.0 M
Higher conc. increases dimer risk.
Pressure
5 - 15 bar
>20 bar may reduce the aromatic ring.
Temperature
40 - 50°C
>60°C increases side reactions.
Typical Yield
85 - 92%
Gravimetric yield of HCl salt.
Purity (HPLC)
> 99.0%
Area %.
Appearance
White Crystalline Solid
Hygroscopic; store with desiccant.
Process Safety Management (PSM)
Large-scale hydrogenations pose specific hazards. The following logic flow outlines critical safety checks.
Figure 2: Safety logic flow for high-pressure hydrogenation.
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 95% B over 15 min.
Detection: UV @ 210 nm and 254 nm.
Target Retention: Benzylamine derivatives typically elute early; dimers elute significantly later due to increased lipophilicity.
2. 1H NMR (400 MHz, DMSO-d6):
Confirm the disappearance of the aromatic methyl signal shift (nitrile vs amine environment).
Diagnostic Peak: Methylene protons (
) appear as a quartet or broad singlet around 4.0 ppm.
Ammonium protons (
) appear as a broad singlet at 8.0-8.5 ppm (exchangeable with ).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Poisoned Catalyst
Check feed for Sulfur or Halide contaminants. Increase catalyst load.
High Dimer Impurity
Insufficient Ammonia
Increase equivalents. Ensure temperature is not too high.
Colored Product
Trace Metal / Oxidation
Recrystallize from Ethanol/Water. Use activated carbon treatment.
Filter Clogging
Fine Catalyst Particles
Use a finer grade filter aid (Celite 545). Ensure catalyst isn't dry.
References
Hegedüs, L., & Máthé, T. (2005).[2] Selective heterogeneously catalytic hydrogenation of nitriles to primary amines in liquid phase: Part I. Hydrogenation of benzonitrile over palladium. Applied Catalysis A: General, 296(2), 209-215. Link
Organic Chemistry Portal. (n.d.). Synthesis of Amines by Nitrile Reduction.[3] Retrieved October 26, 2023. Link
BenchChem. (2025).[4][5] Technical Support: Synthesis of Fluorobenzonitriles. Link (General reference for fluorinated precursors).
PubChem. (n.d.).[6] 2-Fluoro-5-methylbenzonitrile (Compound Summary). National Library of Medicine. Link
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
Application Note: Strategic Protection of 2-Fluoro-5-methylbenzylamine
Introduction & Strategic Overview The Molecule 2-Fluoro-5-methylbenzylamine is a critical building block in medicinal chemistry, often employed as a "linker" fragment in the synthesis of kinase inhibitors and GPCR ligand...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Overview
The Molecule
2-Fluoro-5-methylbenzylamine is a critical building block in medicinal chemistry, often employed as a "linker" fragment in the synthesis of kinase inhibitors and GPCR ligands. Its structure features a primary benzylic amine modulated by two aromatic substituents:
2-Fluoro (Ortho): Induces an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the benzylic amine compared to unsubstituted benzylamine. It also introduces a risk of hydrodefluorination during catalytic hydrogenation.
5-Methyl (Meta): Provides weak electron donation (+I) and lipophilicity, generally stabilizing the ring but having minimal effect on the amine's reactivity.
The Challenge
The primary amine functionality is highly nucleophilic and must be masked during oxidative transformations, alkylations, or peptide coupling reactions. The selection of a protecting group (PG) is not merely about "covering" the amine; it dictates the orthogonality of the entire synthetic route.
Core Decision Matrix:
Choose Boc if the downstream chemistry involves basic conditions or nucleophiles.
Choose Fmoc if the synthesis is solid-phase or involves acidic intermediates.
Choose Cbz with caution; while stable, its removal via hydrogenation requires specific controls to prevent the loss of the fluorine atom.
Strategy A: Acid-Labile Protection (Boc)
The tert-butyloxycarbonyl (Boc) group is the industry standard for this scaffold due to the high stability of the carbamate against nucleophilic attack and basic hydrolysis.
Mechanism & Rationale
The 2-fluoro substituent slightly decreases the pKa of the amine (approx. pKa ~9.2 vs. 9.5 for benzylamine). Consequently, slightly more vigorous agitation or a stronger base catalyst is recommended compared to standard aliphatic amines to drive the reaction to completion rapidly.
Protocol: Boc-Protection of 2-Fluoro-5-methylbenzylamine
Preparation: Dissolve 2-Fluoro-5-methylbenzylamine (10 mmol) in DCM (30 mL) in a round-bottom flask under nitrogen atmosphere.
Base Addition: Add
(12 mmol) dropwise. Cool the solution to 0°C using an ice bath to control the exotherm.
Reagent Addition: Slowly add a solution of
(11 mmol) in DCM (10 mL) over 15 minutes.
Reaction: Remove the ice bath and stir at room temperature (RT) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The amine spot (ninhydrin active) should disappear.
Workup (Critical):
Wash the organic layer with 1M citric acid or 0.5M HCl (2 x 20 mL) to remove unreacted amine and TEA. Note: The Boc-protected product is acid-stable under these mild wash conditions.
Wash with saturated
and brine.
Dry over
and concentrate in vacuo.
Purification: The product usually crystallizes upon standing or addition of hexanes. If oil persists, purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Deprotection:
Treat with TFA/DCM (1:1) or 4M HCl in Dioxane for 1 hour at RT.
The Carboxybenzyl (Cbz) group offers excellent stability against acids (weak) and bases. However, this strategy requires specific attention to the Hydrodefluorination Risk .
Expert Insight: The Defluorination Trap
Standard Cbz removal utilizes
with Palladium on Carbon (Pd/C). Aryl-fluorine bonds, particularly those ortho to a benzylic center, are susceptible to oxidative addition by Palladium, leading to C-F cleavage (defluorination).
Risk: High with standard 10% Pd/C in MeOH.
Mitigation: Use "poisoned" catalysts (e.g., Pd/C(en) or Pd/
Dissolve Cbz-protected intermediate in Acetic Acid.
Add 33% HBr in Acetic Acid (5 equiv).
Stir at RT for 1-2 hours. Evolution of
indicates cleavage.
Precipitate the amine hydrobromide salt by adding diethyl ether.
Strategy C: Base-Labile Protection (Fmoc)
Fluorenylmethyloxycarbonyl (Fmoc) is essential for solid-phase peptide synthesis (SPPS) or when the molecule must survive acidic conditions (e.g., Boc removal elsewhere).
Suspend 2-Fluoro-5-methylbenzylamine in 5% aqueous
.
Add Fmoc-OSu (1.1 equiv) dissolved in Acetone.
Stir overnight at RT. The product will often precipitate as a white solid.
Filter the solid, wash with water and dilute HCl, then dry.
Deprotection:
Treat with 20% Piperidine in DMF for 30 minutes.
Comparative Data & Visualization
Table 1: Protecting Group Performance Matrix
Feature
Boc Strategy
Cbz Strategy
Fmoc Strategy
Installation Yield
>95%
90-95%
85-90%
Acid Stability
Low (Cleaves in TFA)
High
High
Base Stability
High
High
Low (Cleaves in Piperidine)
Reductive Stability
High
Low (Cleaves with )
Moderate
Risk Factor
Volatile byproduct (Isobutene)
Defluorination during removal
Low solubility of fulvene byproduct
Workflow Visualization
The following diagram illustrates the decision logic and specific risks associated with the 2-Fluoro substituent.
Figure 1: Strategic decision tree for protecting group selection, highlighting the critical risk of defluorination in the Cbz pathway.
References
Sigma-Aldrich. (n.d.). 2-Fluoro-5-methylbenzylamine Product Analysis and Safety Data. Retrieved from
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for Boc/Cbz/Fmoc protocols).
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups: Protocols and Mechanisms. Retrieved from
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from
National Institutes of Health (NIH). (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis. (Discusses limitations of hydrogenolysis). Retrieved from
Application Note & Protocol Topic: Streamlining Drug Discovery Scaffolds: A One-Pot Reductive Amination Protocol for 2-Fluoro-5-methylbenzylamine Hydrochloride Introduction: The Strategic Value of Fluorinated Benzylamine...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Streamlining Drug Discovery Scaffolds: A One-Pot Reductive Amination Protocol for 2-Fluoro-5-methylbenzylamine Hydrochloride
Introduction: The Strategic Value of Fluorinated Benzylamines
In modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The 2-fluoro-5-methylbenzylamine moiety is a particularly valuable building block, combining the structural versatility of a benzylamine scaffold with the unique electronic properties of a fluorine atom. The C-F bond's strength can shield adjacent positions from metabolic attack by P450 enzymes, while its electronegativity can modulate the pKa of the amine and create favorable interactions within a target's binding pocket.[3][4]
This guide provides an in-depth, field-proven protocol for the efficient one-pot synthesis of N-substituted secondary amines using 2-Fluoro-5-methylbenzylamine hydrochloride. We will move beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt this methodology with confidence. The focus is on reductive amination, a robust and widely-used transformation that combines efficiency with high functional group tolerance.[5]
Core Principle: One-Pot Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, proceeding through two discrete chemical events within a single reaction vessel:
Imine/Iminium Ion Formation: The nucleophilic primary amine attacks an electrophilic carbonyl compound (an aldehyde or ketone) to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (or its protonated form, an iminium ion). This initial step is typically reversible.
In-situ Reduction: A reducing agent present in the reaction mixture selectively reduces the C=N double bond of the imine/iminium ion to furnish the final secondary amine.
The elegance of the one-pot approach lies in its efficiency. By avoiding the isolation and purification of the often-unstable imine intermediate, this method saves time, reduces solvent waste, and can improve overall yield.[6] The key to a successful one-pot protocol is the choice of a reducing agent that is selective for the imine over the starting carbonyl compound, preventing the undesired formation of alcohol byproducts.[5]
Figure 1: General mechanism of one-pot reductive amination.
Detailed Experimental Protocol
This protocol details the synthesis of N-((4-methoxyphenyl)methyl)-1-(2-fluoro-5-methylphenyl)methanamine as a representative example.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount (mg)
Mmol
Equivalents
2-Fluoro-5-methylbenzylamine hydrochloride
177.64
178
1.0
1.0
4-Methoxybenzaldehyde (p-Anisaldehyde)
136.15
136
1.0
1.0
Sodium triacetoxyborohydride (STAB)
211.94
318
1.5
1.5
Triethylamine (TEA)
101.19
121 (167 µL)
1.2
1.2
Dichloromethane (DCM), anhydrous
-
10 mL
-
-
Saturated aq. NaHCO₃
-
~20 mL
-
-
Brine
-
~20 mL
-
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
-
-
Step-by-Step Methodology
Initial Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-5-methylbenzylamine hydrochloride (178 mg, 1.0 mmol) and 4-methoxybenzaldehyde (136 mg, 1.0 mmol).
Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the resulting suspension at room temperature (20-25 °C).
In-situ Neutralization: Add triethylamine (167 µL, 1.2 mmol) dropwise to the suspension.
Causality Note: The starting amine is a hydrochloride salt, meaning the amine nitrogen is protonated and non-nucleophilic. A non-nucleophilic base like TEA is required to deprotonate the ammonium salt, liberating the free primary amine to initiate the reaction with the aldehyde. An excess is used to ensure complete neutralization.
Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes. The mixture should become a clear, homogeneous solution as the reagents dissolve and the imine forms.
Expert Insight: The formation of the imine is an equilibrium process driven by the removal of water. While molecular sieves can be added, the subsequent reduction step effectively removes the imine from the equilibrium, driving the reaction to completion without the need for a separate dehydrating agent.
Reduction Step: Carefully add sodium triacetoxyborohydride (STAB) (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes.
Causality Note: STAB is the reducing agent of choice for this one-pot protocol. Its steric bulk and attenuated reactivity allow it to selectively reduce the protonated iminium ion much faster than the starting aldehyde. This chemoselectivity is crucial for preventing the formation of 4-methoxybenzyl alcohol as a byproduct.[5][7] An excess is used to ensure the complete reduction of the imine intermediate.
Reaction Monitoring: Allow the reaction to stir at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldehyde.
Work-up (Quenching): Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution (~20 mL) to quench any remaining STAB and neutralize the triethylammonium salt.
Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers.
Washing and Drying: Wash the combined organic layer with brine (~20 mL), then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent.
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue via flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure secondary amine product.
Aliphatic aldehydes are highly reactive and work well.
Troubleshooting Guide:
Stalled Reaction (Incomplete Carbonyl Consumption): If the starting aldehyde or ketone persists after 6 hours, an additional portion of STAB (0.2-0.3 eq) can be added. Ensure the solvent is anhydrous, as water can hydrolyze the imine intermediate and consume the reducing agent.
Presence of Alcohol Byproduct: This indicates that the reducing agent is reacting with the carbonyl starting material. This is uncommon with STAB but can occur if the imine formation is particularly slow. Allowing a longer pre-stir time after base addition before adding the STAB can improve results.
Low Yield after Purification: The product is a secondary amine, which can be slightly basic and may streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the chromatography eluent can improve peak shape and recovery.
Conclusion
This application note provides a robust and highly reproducible one-pot protocol for the synthesis of diverse secondary amines utilizing 2-Fluoro-5-methylbenzylamine hydrochloride. By understanding the causal relationships behind each step—from the necessity of in-situ neutralization to the chemoselective action of the reducing agent—researchers in drug development can confidently employ this valuable fluorinated building block to accelerate the synthesis of novel chemical entities. This efficient methodology minimizes intermediate handling and waste, aligning with the principles of green and sustainable chemistry.
References
Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. PubMed.
Patil, V. R., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate.
Ramachandran, P. V., & Choudhary, S. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. Available at: [Link]
Patil, D. D., et al. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry. Available at: [Link]
Chempion. (n.d.). Applications and Synthesis of 2-Fluoro-5-methylbenzaldehyde for Organic Synthesis. Chempion. Available at: [Link]
You, J., et al. (2019). One-Pot Synthesis of 2-Amino-5-halogenated- N ,3-dimethylbenzamides. ResearchGate. Available at: [Link]
Al-Masoudi, N. A., et al. (2022). One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. ResearchGate. Available at: [Link]
Kubíčková, A., et al. (2024). One-Pot Multistep Synthesis of 1-Fluoroalkylisoquinolines and Fused Fluoroalkylpyridines from N Fluoroalkyl-1,2,3-triazoles. ResearchGate. Available at: [Link]
Ahmadi, T., et al. (n.d.). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Brieflands. Available at: [Link]
Allred, G. D., & Vanwagner, M. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Available at: [Link]
Gomha, S. M., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. NIH. Available at: [Link]
Kubíčková, A., et al. (2024). One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles. Organic Chemistry Frontiers. Available at: [Link]
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]
CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene. Google Patents.
A Straightforward, One-Pot Protocol for the Preparation of Libraries of 2-Oxazolines. Scilit. Available at: [Link]
Pini, M., et al. (2021). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available at: [Link]
Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available at: [Link]
Mokenapelli, S., et al. (2020). Design and Synthesis of Novel 2-Substituted-Benzyl-5-(2-Methylbenzofuran-3-yl)-2H-Tetrazoles: Anti-Proliferative Activity. ResearchGate. Available at: [Link]
Al-Salahi, R., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]
Sidbary, R., et al. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PubMed Central. Available at: [Link]
Gáspár, A., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. Available at: [Link]
Technical Support Center: Optimizing N-Alkylation of 2-Fluoro-5-methylbenzylamine
Case ID: T-ALK-2F5M Status: Open Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Substrate Analysis User Query: How do I achieve selective mono-N-alkylation of 2-Fluoro-5-methylbenzylamine withou...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: T-ALK-2F5M
Status: Open
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Substrate Analysis
User Query: How do I achieve selective mono-N-alkylation of 2-Fluoro-5-methylbenzylamine without over-alkylation or substantial yield loss?
Technical Assessment:
The substrate, 2-Fluoro-5-methylbenzylamine , presents a specific set of electronic and steric challenges compared to a standard benzylamine.
Electronic Effect (-I Inductive): The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect. This lowers the pKa of the amine (estimated ~8.8–9.0 vs. 9.34 for benzylamine), making it slightly less nucleophilic. Reaction times may need to be extended compared to standard protocols.
Steric Environment: The meta-methyl group is distal enough to cause minimal interference, but the ortho-fluorine provides a slight steric screen.
The Core Problem: Primary amines are prone to over-alkylation (forming tertiary amines or quaternary ammonium salts) because the secondary amine product is often more nucleophilic than the starting material.
Recommendation:
For high-yield mono-alkylation, Reductive Amination (Method A) is the industry gold standard. Direct Alkylation (Method B) should only be used if the corresponding aldehyde is unstable or unavailable.
Decision Matrix: Choosing Your Protocol
Before starting, select the workflow that matches your available reagents and constraints.
Figure 1: Decision matrix for selecting the optimal alkylation pathway based on reagent availability and selectivity requirements.
Method A: Reductive Amination (The Gold Standard)
This method utilizes Sodium Triacetoxyborohydride (STAB) .[1] Unlike Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too strong, reduces aldehydes), STAB selectively reduces the iminium intermediate faster than the aldehyde, preventing side reactions.
The Mechanism
Figure 2: Step-wise mechanism of reductive amination using STAB, highlighting the critical iminium formation step.
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
Additive: Acetic Acid (1.0 equiv) – Crucial for catalyzing imine formation with electron-deficient amines.
Step-by-Step:
Dissolution: Dissolve the amine and aldehyde in DCE (0.1 M concentration) under Nitrogen.
Imine Formation: Add Acetic Acid. Stir for 30–60 minutes at Room Temperature (RT). Note: The 2-Fluoro group decreases nucleophilicity; do not skip this pre-stirring time.
Reduction: Add STAB in one portion. Stir at RT for 2–4 hours.
Quench: Quench with saturated aqueous NaHCO₃.
Workup: Extract with DCM. The product is in the organic layer.
If using the HCl salt of the amine, add 1.0 equiv of Triethylamine (TEA) to freebase it in situ.
Method B: Direct Alkylation (Optimization Required)
If you must use an alkyl halide (R-X), you face the "Poly-Alkylation Probability" problem. To favor the secondary amine, you must statistically overwhelm the alkylating agent with the starting amine.
Preparation: Suspend Cs₂CO₃ and the excess amine in DMF.
Addition: Add the alkyl halide dropwise over 1 hour (use a syringe pump if possible). This keeps the concentration of the electrophile low relative to the amine.
Reaction: Stir at RT. Heating increases the rate of over-alkylation; avoid if possible.
Recovery: After reaction, you will have unreacted starting material. This must be recovered via column chromatography or distillation.
Switch solvent to DMF (more polar) to stabilize the transition state.[2] Add KI (0.1 equiv) to form a more reactive alkyl iodide in situ (Finkelstein condition).
Purification & Isolation Strategy
Because 2-Fluoro-5-methylbenzylamine is a base, you can utilize Acid-Base Extraction to purify the product without expensive chromatography.
The "pH Swing" Protocol:
Acidify: Dissolve crude mixture in Et₂O. Extract with 1M HCl.
Chemistry: The amine (pKa ~9) becomes a water-soluble ammonium salt. Neutral impurities (unreacted aldehyde, alcohols) stay in the Et₂O.
Wash: Wash the aqueous acidic layer with fresh Et₂O (2x) to remove trapped organics.
Basify: Carefully adjust the aqueous layer to pH >12 using 4M NaOH.
Chemistry: The ammonium salt is deprotonated, becoming the free amine (oil), which separates from water.
Extract: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.
Note on Fluorine: The fluorine atom does not significantly change the solubility profile but verify the pKa if using weak buffers. For standard HCl/NaOH workups, it behaves like a standard benzylamine.
References
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.
Found
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
Bar-Haim, G., & Kol, M. (2004).[4] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551.
Discusses chelation effects, relevant to the ortho-fluoro interactions.
Uno, T., et al. (2024). "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters, 26.
Technical Support Center: Reductive Amination of Fluorinated Benzaldehydes
The following guide is designed as a dynamic Technical Support Center for researchers encountering difficulties with the reductive amination of fluorinated benzaldehydes. It prioritizes mechanistic understanding and acti...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as a dynamic Technical Support Center for researchers encountering difficulties with the reductive amination of fluorinated benzaldehydes. It prioritizes mechanistic understanding and actionable solutions.
Topic: Troubleshooting & Optimization Guide
Analyst: Senior Application Scientist, Process Chemistry Division
Status: Active Support
Executive Summary & Core Challenges
Fluorinated benzaldehydes present a unique dichotomy in reductive amination. While the strong electron-withdrawing nature of fluorine (F) enhances the electrophilicity of the carbonyl carbon—theoretically accelerating imine formation—it simultaneously destabilizes the aromatic ring, opening pathways for deleterious side reactions.
The "Fluorine Trap":
Nucleophilic Aromatic Substitution (SNAr): The intermediate iminium ion is a potent electron-withdrawing group (EWG). If a fluorine atom is located ortho or para to this group, it becomes a highly labile leaving group, easily displaced by the amine nucleophile.
Hydrodefluorination (HDF): Under catalytic hydrogenation conditions (e.g., Pd/C, H2), the C–F bond is susceptible to oxidative addition and cleavage, stripping the fluorine from the molecule.
Hemiaminal Instability: Strong EWGs can stabilize the hemiaminal intermediate, preventing water elimination and stalling the reaction before reduction can occur.
Diagnostic Workflow
Before altering reagents, identify your failure mode using the logic tree below.
Figure 1: Diagnostic logic tree for isolating reaction failure modes based on crude analysis.
Troubleshooting Guide (Q&A)
Category A: Reaction Stalling & Conversion Issues
Q: My aldehyde is consumed, but I see a persistent intermediate that isn't reducing. What is it?Diagnosis: You are likely observing a stabilized hemiaminal .
Mechanism: Fluorine substituents (especially perfluorinated or ortho-substituted systems) pull electron density from the carbonyl carbon. While this encourages amine attack, it also strengthens the C–O bond in the hemiaminal intermediate, making the elimination of water (the rate-determining step for imine formation) energetically difficult.
Solution:
Force Dehydration: Add a dehydrating agent like anhydrous MgSO4 or 4Å molecular sieves to the reaction mixture.
Lewis Acid Activation: Add Titanium(IV) isopropoxide [Ti(OiPr)4]. It acts as both a Lewis acid to activate the oxygen and a water scavenger.
Protocol: Stir Amine + Aldehyde + Ti(OiPr)4 (1.5 equiv) neat or in THF for 2–4 hours before adding the reducing agent [1].
Q: Why is my reaction stalling with Sodium Cyanoborohydride (NaCNBH3)?Diagnosis: pH mismatch.
Root Cause: NaCNBH3 requires a slightly acidic pH (pH 5–6) to activate the imine for reduction. However, fluorinated amines/imines are less basic than their non-fluorinated counterparts. If the solution is too neutral, the iminium ion (the active species being reduced) concentration is too low.
Solution: Add acetic acid (AcOH) to the reaction. A common ratio is 1% v/v AcOH in Methanol or DCE.
Category B: Impurity Profile (Defluorination & Side Reactions)
Q: I see a byproduct with a mass corresponding to [Product + Amine - F]. What is happening?Diagnosis: Nucleophilic Aromatic Substitution (SNAr).
Mechanism: The formation of the imine creates a strongly electron-deficient system. If you have a fluorine atom ortho or para to the imine, the ring becomes highly activated for attack by a second equivalent of amine, displacing the fluorine.
Solution:
Temperature Control: Conduct the imine formation at 0°C or -10°C.
Stoichiometry: Do not use excess amine. Use exactly 1.0 equivalent.
Solvent Switch: Avoid polar aprotic solvents (like DMF or DMSO) which accelerate SNAr. Use non-polar solvents like Dichloromethane (DCM) or Toluene.
Q: I am using catalytic hydrogenation (H2, Pd/C) and seeing "M-19" peaks. Why?Diagnosis: Hydrodefluorination (HDF).[1][2]
Root Cause: Palladium is excellent at inserting into C–F bonds (Oxidative Addition), leading to the replacement of Fluorine with Hydrogen. This is common with benzylic fluorines or polyfluorinated aromatics [2].
Solution:
Change Catalyst: Switch to Platinum on Carbon (Pt/C) (less prone to HDF) or Raney Nickel.
Change Method: Switch to a hydride reducing agent.[3][4] Sodium Triacetoxyborohydride (STAB) is the gold standard here as it operates under mild conditions without metal catalysis [3].
Category C: "The Dimer" (Dialkylation)
Q: I am generating a secondary amine, but I keep forming the tertiary "dimer" (dialkylated product).Diagnosis: The product amine is more nucleophilic than the starting amine.
Solution:
Stepwise Addition: Do not mix aldehyde, amine, and reducing agent all at once (Direct Reductive Amination). Form the imine first (1–2 hours), then add the reducing agent.
Solvent Choice: Use 1,2-Dichloroethane (DCE).[5][6] STAB in DCE is particularly effective at suppressing dialkylation compared to MeOH/NaBH4 [3].
Mechanism of Failure: SNAr vs. Reductive Amination
Understanding the competition between the desired pathway and the SNAr trap is critical for ortho-fluorinated substrates.
Figure 2: Competition between desired reduction (green) and undesired SNAr defluorination (red) in ortho-fluorinated systems.[3]
Optimized Protocol: The "STAB-Stepwise" Method
Recommended for difficult fluorinated benzaldehydes to minimize SNAr and HDF.
Critical. High risk of Hydrodefluorination (C-F cleavage).
Avoid unless F is on a saturated chain, not the ring.
H2 / Pt/C
Medium
Moderate. Less aggressive toward C-F than Pd.
If hydrogenation is mandatory.
References
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link
Kuehnel, M. F., et al. "Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination." Journal of the American Chemical Society, vol. 143, no. 33, 2021.[3][5] Link
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5][8] 11, 1996, pp. 3849–3862.[5] Link
Technical Support Center: Purification of 2-Fluoro-5-methylbenzylamine Hydrochloride
Molecule Profile & Critical Impurities Before initiating purification, it is critical to understand the physicochemical behavior of your target and its likely contaminants. Target: 2-Fluoro-5-methylbenzylamine Hydrochlor...
pKa (Estimated): ~8.8 – 9.0 (The ortho-fluoro group is electron-withdrawing, slightly reducing basicity compared to benzylamine's 9.33).
Solubility Profile:
Free Base: Soluble in DCM, EtOAc, Et2O; insoluble in acidic water.
HCl Salt: Soluble in Water, Methanol, Ethanol; sparingly soluble in IPA; insoluble in Et2O, Heptane.
Common Impurity Profile (The "Why")
The purification strategy depends heavily on the synthesis route. Assuming the standard reduction of 2-fluoro-5-methylbenzonitrile (or the aldehyde), you will encounter three distinct classes of impurities:
Impurity Type
Origin
Behavior in Workup
Removal Strategy
Secondary Amine (Dimer)
Condensation of intermediate imine with product amine. Common in catalytic hydrogenations.
Basic (like product) but more lipophilic.
Hard to separate by extraction alone. Requires recrystallization or controlled salt formation.
Over-reduction (hydrogenolysis) of the C-F bond (common with Pd/C).
Basic.
Difficult to separate chemically. Prevention (catalyst choice) is key.
The Self-Validating Purification Protocol
This protocol is designed as a Self-Validating System . Each step includes a "Checkpoint" where the chemistry guarantees the removal of a specific impurity class.
Phase I: The "pH Switch" Extraction (Removal of Neutrals)
Objective: Remove unreacted nitrile/aldehyde and non-basic organic residues.
Quench: If using borane/hydride reagents, quench carefully with MeOH followed by dilute HCl. Stir for 1 hour to break boron-nitrogen complexes.
Acidification: Adjust the reaction mixture to pH < 2 using 2M HCl.
Wash (Checkpoint A): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) (3x).
Validation: The target amine is protonated (
) and trapped in the water. The organic layer contains only neutral impurities (starting materials). Discard the organic layer.
Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 12 .
Observation: The solution should become cloudy/oily as the free base amine liberates.
Extraction (Checkpoint B): Extract the basic aqueous phase with Dichloromethane (DCM) or EtOAc (3x).
Validation: The target amine is now neutral and moves to the organic layer. Inorganic salts remain in the water.
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo to yield the Crude Free Base .
Phase II: Salt Formation & Crystallization
Objective: Isolate the stable HCl salt and remove secondary amine dimers.
Solvation: Dissolve the crude free base oil in a minimal amount of absolute Ethanol or Isopropanol (IPA) .
Note: Avoid Methanol if possible, as the salt is too soluble in it, reducing yield.
Acid Addition:
Method A (Gas): Bubble dry HCl gas through the solution at 0°C.
Method B (Solution): Add 1.1 equivalents of HCl in Dioxane (4M) or HCl in Et2O (2M) dropwise.
Precipitation: A white solid should form immediately.
Troubleshooting: If no solid forms, the solution is too dilute. Add Diethyl Ether or Heptane (anti-solvent) dropwise until turbidity persists.
Filtration: Filter the solid under vacuum/inert gas (nitrogen). Wash the cake with cold Et2O.
Workflow Visualization
The following diagram illustrates the logic flow and decision points for the purification process.
Figure 1: The "pH Switch" purification logic ensures separation of neutral starting materials from the basic amine product.
Troubleshooting & FAQs
Q1: The product "oiled out" instead of crystallizing after adding HCl. What now?
Cause: This is common when the solvent polarity is too high or the concentration is too high, trapping impurities (often water or excess alcohol) that lower the melting point.
Redissolve the oil in a minimal amount of hot Isopropanol (IPA) .
Add Diethyl Ether dropwise until the solution turns slightly cloudy.
Scratch the side of the flask with a glass rod to induce nucleation.
Cool slowly to room temperature, then to 4°C.
Q2: My product has a grey/purple tint. Is it pure?
Cause: This usually indicates trace metal residues (Pd, Pt, or Zn) from the reduction step.
Fix: Before salt formation (while the amine is still a free base in organic solvent), treat the solution with activated carbon or a metal scavenger (e.g., SiliaMetS®). Filter through Celite, then proceed to salt formation.
Q3: I suspect I still have secondary amine (dimer) impurities. How do I remove them?
Analysis: Check by LC-MS. The dimer will have a mass of
Mechanism: The secondary amine HCl salt is typically more soluble in ethanol/ether mixtures than the primary amine salt. Recrystallization will leave the dimer in the mother liquor.
Q4: Can I use water to recrystallize?
Answer: Generally, no . Benzylamine HCl salts are extremely soluble in water. You will lose a significant amount of yield (mass loss) unless you use a "salting out" method with NaCl, which contaminates the product with inorganic salt. Stick to alcoholic solvents.
Recrystallization Optimization Table
Use this table to select the correct solvent system based on your crude yield observations.
Crude Appearance
Recommended Solvent Pair
Ratio (v/v)
Protocol Notes
White/Off-White Solid
EtOH / Et2O
1 : 5
Dissolve in hot EtOH; add Et2O until cloudy. Cool.
Sticky Yellow Oil
IPA / Heptane
1 : 3
Dissolve in hot IPA. Add Heptane slowly. Vigorous stirring.
Wet Paste
Acetone / Et2O
1 : 4
Warning: Ensure acetone is dry. Wet acetone dissolves the salt.
References
Benchchem. (2025).[6] Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Retrieved from
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from
PubChem. (2025).[7] 2-Fluoro-5-methylbenzylamine (Compound Summary). Retrieved from
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from
ResearchGate. (2016).[3] How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? Retrieved from
Technical Support Center: Purification of 2-Fluoro-5-methylbenzylamine Hydrochloride
The following technical support guide addresses the purification of 2-Fluoro-5-methylbenzylamine hydrochloride . This content is structured for researchers requiring high-purity precursors for drug development or analyti...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide addresses the purification of 2-Fluoro-5-methylbenzylamine hydrochloride . This content is structured for researchers requiring high-purity precursors for drug development or analytical standards.
Product Code: 2F5MBA-HCl
Chemical Class: Halogenated Benzylamine Salt
Primary Application: Pharmaceutical Intermediate / Fragment Synthesis
Introduction
Achieving pharmaceutical-grade purity (>98%) in 2-Fluoro-5-methylbenzylamine hydrochloride is critical, as impurities in this intermediate often act as chain terminators or catalyst poisons in downstream cross-coupling or amidation reactions.
Common contaminants include the starting nitrile (incomplete reduction), benzaldehyde derivatives (hydrolysis/oxidation), and secondary amine dimers (over-alkylation). This guide provides tiered protocols to isolate the target amine salt from these specific impurities.
Tier 1: Diagnostic & Preliminary Analysis (FAQ)
Q: My product has a distinct yellow/orange tint. Is this normal?A: No. Pure 2-Fluoro-5-methylbenzylamine HCl should be a white to off-white crystalline solid.
Cause: The color usually indicates the presence of 2-Fluoro-5-methylbenzaldehyde or conjugated imine impurities (Schiff bases). These form via oxidation of the amine or hydrolysis of unreacted nitrile precursors.
Action: Proceed immediately to Protocol A (Acid-Base Extraction) , as recrystallization alone often fails to remove these oil-soluble colored impurities.
Q: The melting point is lower than the reported literature value (or broad). What does this imply?A: A depressed or broad melting range suggests eutectic impurities.
Sharp, but low: Likely wet with solvent or contains a specific single impurity (e.g., inorganic salts).
Broad (>2°C range): Indicates a mixture of the amine salt with secondary amine dimers (e.g., bis(2-fluoro-5-methylbenzyl)amine).
Action: If the depression is slight, use Protocol B (Recrystallization) . If >5°C off, use Protocol A .
Q: How do I distinguish between the salt and the free base?A:
Solubility Test: The HCl salt is highly soluble in water and methanol but insoluble in diethyl ether or hexanes. The free base is the opposite (soluble in ether, sparingly soluble in water).
pH Test: Dissolve a small amount in water. The HCl salt will yield a slightly acidic pH (~5.0–6.0) due to hydrolysis.[1]
Tier 2: Purification Protocols
Protocol A: The "Acid-Base Switch" Extraction
Best for: Removing non-basic impurities (Aldehydes, Nitriles, Neutral Organics).
This method utilizes the pH-dependent solubility of the amine. By keeping the amine in the aqueous phase at low pH, we can wash away non-basic impurities with an organic solvent.
Reagents:
2-Fluoro-5-methylbenzylamine HCl (Crude)
Sodium Hydroxide (NaOH) 2M solution
Hydrochloric Acid (HCl) 2M solution or HCl in Dioxane/Ether
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
Brine (Saturated NaCl)
Step-by-Step Workflow:
Dissolution (Acidic Phase): Dissolve the crude salt in minimal distilled water. Check pH; if >2, add drops of 2M HCl to ensure it is strongly acidic.
Organic Wash (Removal of Neutrals):
Add an equal volume of DCM or MTBE. Shake vigorously and separate layers.
Critical Step: Keep the Aqueous Layer (contains the Target Amine). Discard the Organic Layer (contains aldehydes, nitriles, and non-basic tars).
Basification (Liberation):
Cool the aqueous layer in an ice bath.
Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base amine oils out.
Extraction (Recovery):
Extract the aqueous mixture 3x with DCM.
Combine these organic extracts. The amine is now in the Organic Layer .
Drying: Wash the organic layer with brine, then dry over anhydrous Na₂SO₄. Filter.
Salt Reformation:
Cool the dry organic solution to 0°C.
Add HCl (gas, or solution in ether/dioxane) dropwise until precipitation is complete.
Filter the white solid and dry under vacuum.
Visualizing the Logic:
Caption: Figure 1. The "Acid-Base Switch" effectively partitions neutral impurities away from the target amine.
Protocol B: Recrystallization
Best for: Removing inorganic salts and secondary amine dimers.
If the product is already white but has a poor melting point, recrystallization is preferred over extraction.
Solvent System Selection:
Solvent A (Good Solvent): Ethanol (EtOH) or Methanol (MeOH).
Solvent B (Anti-Solvent): Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add boiling Ethanol dropwise. Swirl constantly. Add just enough to dissolve the solid.
Note: If insoluble particles remain after adding reasonable solvent, filter them out hot (these are likely inorganic salts like NaCl).
Remove from heat.[2] Add Diethyl Ether dropwise until a faint turbidity (cloudiness) persists.
Add one drop of Ethanol to clear the solution.
Allow to cool slowly to room temperature, then place in a fridge (4°C) for 12 hours.
Filter the crystals and wash with cold Ether.
Tier 3: Advanced Troubleshooting & Impurity Data
Impurity Profile Table
Use this table to identify impurities based on analytical data.
Impurity Type
Likely Source
Detection (¹H NMR)
Removal Method
Aldehyde (2-Fluoro-5-methylbenzaldehyde)
Oxidation / Hydrolysis
CHO peak at ~10.0 ppm (s)
Bisulfite wash or Protocol A
Nitrile (2-Fluoro-5-methylbenzonitrile)
Incomplete Reduction
Lack of CH₂-NH₂ peaks; IR: ~2230 cm⁻¹
Protocol A (Acid wash)
Dimer (Secondary Amine)
Over-alkylation during synthesis
Split benzylic CH₂ peaks; M+ mass = 2x target
Recrystallization (Lower solubility)
Inorganic Salts
Poor workup
No NMR signal; Ash residue
Solubility (Insoluble in dry EtOH)
Specific Issue: Aldehyde Scavenging
If Protocol A does not fully remove the yellow color (aldehyde), perform a Bisulfite Wash on the free base organic layer (Step 4 of Protocol A):
Shake the organic layer containing the free base with saturated aqueous Sodium Bisulfite (NaHSO₃) .
The aldehyde forms a water-soluble bisulfite adduct and migrates to the aqueous layer.
Separate, wash organic with base, and proceed to salting.
References
Synthesis and Reduction of Nitriles: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." Journal of Organic Chemistry, 2009.[3]
Purification of Benzylamines: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 6th Edition, Butterworth-Heinemann, 2009.
General Amine Workup Protocols: "Acid-Base Extraction of Amines." Organic Chemistry Portal.
Properties of Fluorinated Benzylamines: "2-Fluoro-5-(trifluoromethyl)benzylamine properties." PubChem Compound Summary. (Referenced for analogue properties and aldehyde precursors).
Technical Support Center: Synthesis of 2-Fluoro-5-methylbenzylamine Derivatives
Introduction The 2-Fluoro-5-methylbenzylamine scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a key intermediate for kinase inhibitors and GPCR ligands. Its synthesis, while seemingly s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The 2-Fluoro-5-methylbenzylamine scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a key intermediate for kinase inhibitors and GPCR ligands. Its synthesis, while seemingly straightforward, is plagued by three specific competing pathways driven by the electronic properties of the 2-fluoro substituent and the high reactivity of the benzylic amine.
This guide moves beyond standard textbook protocols to address the causality of failure modes. It is designed to help you navigate the "Valley of Death" between small-scale discovery and gram-scale optimization.
Module 1: Reductive Amination (The "Dimerization" Trap)
The Scenario: You are synthesizing the derivative from 2-fluoro-5-methylbenzaldehyde using an amine source and a reducing agent.
The Failure: LCMS shows a significant peak at [2M-NH3]+ or [2M+H]+. You have formed the secondary amine (dimer) instead of the primary amine.
The Mechanism of Failure
Reductive amination is a race between two reductions. The primary amine product (
) is more nucleophilic than the ammonia source. It reacts with the unreacted aldehyde () to form a secondary imine, which reduces rapidly to the dimer ().
Visualizing the Pathway
Figure 1: The competitive pathway leading to dimerization. If the concentration of free Product is high while Aldehyde is still present, the Dimer pathway accelerates.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Reducing Agent
Use STAB (Sodium Triacetoxyborohydride)
STAB is less basic and milder than NaBH4. It reduces the imine faster than the aldehyde, but crucially, it does not require low pH which can degrade the fluorinated ring.
Stoichiometry
NH4OAc > 10 equiv.
Le Chatelier’s principle. You must overwhelm the aldehyde with ammonia source to statistically favor Primary Imine formation over Secondary Imine formation.
Addition Mode
Two-Step (One-Pot)
Do not mix everything at once. Form the imine first (Aldehyde + Amine source + Acid catalyst) for 2 hours, then add the hydride.
Validated Protocol (STAB Method):
Dissolve 2-fluoro-5-methylbenzaldehyde (1.0 eq) in 1,2-Dichloroethane (DCE).
Quench with saturated NaHCO3 only after aldehyde consumption is confirmed by TLC/LCMS.
Module 2: Nitrile Reduction (The "Defluorination" Risk)
The Scenario: You are reducing 2-fluoro-5-methylbenzonitrile via catalytic hydrogenation.
The Failure: You observe a mass corresponding to [M-18] (loss of F, gain of H). The product is 3-methylbenzylamine (defluorinated).
The Mechanism of Failure
The Carbon-Fluorine (C-F) bond is generally stable, but Palladium (Pd) is notorious for facilitating oxidative addition into aryl-halide bonds, especially in benzyl positions. The 2-fluoro position is activated by the ring's electron deficiency during the catalytic cycle.
Decision Tree for Catalyst Selection
Figure 2: Catalyst selection strategy to avoid defluorination.
Technical Fixes
Avoid Pd/C: Unless you are using specific inhibitors, Pd/C will cleave the C-F bond approx. 10-30% of the time.
Use Raney Nickel: This is the industry standard for nitrile reduction where halogen retention is required.
Conditions: Raney Ni (cat.), NH3/MeOH, H2 (50 psi).
The "Acid Poisoning" Trick: If you must use Pd/C, perform the reaction in acidic media (e.g., acetic acid or with 1 eq. HCl). The protonated amine product and the acidic environment reduce the electron density available for the Pd oxidative insertion into the C-F bond.
Module 3: Nucleophilic Aromatic Substitution (
)
The Scenario: You are heating the reaction or using a polar aprotic solvent (DMSO/DMF) to drive a substitution elsewhere on the molecule.
The Failure: The fluorine atom is displaced by an amine or other nucleophile.
Why it Happens
Although the 5-methyl group is electron-donating (deactivating for
), the 2-fluoro position is inductively activated. If you heat 2-fluoro-5-methylbenzylamine in DMSO with a base, the benzylic amine (or an external nucleophile) can displace the fluorine, forming a cyclic indoline or a coupled byproduct.
Risk Factors:
Solvent: DMF, DMSO, NMP (High dielectric constants stabilize the Meisenheimer complex).
Temperature: >80°C.
Base: Strong alkoxides (NaOtBu, KOtBu).
Prevention:
Keep reaction temperatures below 60°C .
Use non-polar or protic solvents (Toluene, Ethanol) if possible.
Frequently Asked Questions (FAQs)
Q1: Can I use NaBH4 for the reductive amination? It's cheaper.A: Yes, but you must modify the protocol. NaBH4 reduces aldehydes faster than imines. You must pre-form the imine (dehydrating conditions, e.g., MeOH with molecular sieves or Ti(OiPr)4) before adding NaBH4. If you add NaBH4 to the mixture immediately, you will get mostly 2-fluoro-5-methylbenzyl alcohol.
Q2: How do I purify the amine from the non-basic impurities?A: Use an Acid-Base Extraction .
Dissolve crude in EtOAc.
Extract with 1M HCl (Product goes into water; non-basic impurities stay in EtOAc).
Wash the aqueous layer with fresh EtOAc.
Basify the aqueous layer (pH > 12) with NaOH.
Extract back into EtOAc. This yields high-purity amine.[1][2]
Q3: The product is turning pink/brown on the shelf. Why?A: Benzylamines absorb CO2 from the air to form carbamates and oxidize slowly. Store as the HCl salt. The hydrochloride salt of 2-fluoro-5-methylbenzylamine is a stable, white solid that resists oxidation and carbamate formation.
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
Kuehne, M. E., & Lambert, B. F. "Reduction of Amides and Nitriles." Organic Solvents and Side Reactions, Chapter 4. (General reference for nitrile reduction selectivity).
Furuya, T., et al. "Carbon-Fluorine Bond Activation." Nature, 2011, 473, 470–477. (Mechanistic insight into Pd-catalyzed defluorination).
BenchChem Technical Support. "Synthesis of 2-Fluoro-5-formylbenzonitrile: Troubleshooting & Optimization." (Context for over-oxidation and solvent effects).
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Priority: High (Scale-Up & Process Safety)
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Molecule Profile
Target: 2-Fluoro-5-methylbenzylamine Hydrochloride
CAS: 771-59-5 (Free base related)
Role: Critical fragment in medicinal chemistry, often utilized as a linker in PARP inhibitors and kinase modulators.
The Challenge:
Scaling up this seemingly simple benzylamine presents a "Selectivity Triad" of failure modes:
Dimerization: The high reactivity of the product amine with the starting aldehyde leads to significant secondary amine impurities (
).
Hydrodefluorination: The ortho-fluorine atom is labile under standard catalytic hydrogenation conditions (Pd/C), leading to des-fluoro impurities.
Salt Polymorphism: The hydrochloride salt is prone to "oiling out" rather than crystallizing if the solvent dielectric constant is not strictly controlled.
Troubleshooting Modules (Q&A Format)
Module A: Reaction Selectivity (The "Dimer" Problem)
User Ticket #402: “We are seeing 12-15% of a secondary amine impurity (M+ = 245) during the reductive amination of 2-fluoro-5-methylbenzaldehyde. We are using 1.1 eq of ammonia and STAB. How do we stop this?”
Dr. Thorne: The impurity you are seeing is the "symmetric dimer" (bis-benzylamine). This occurs because the product (primary amine) is more nucleophilic than ammonia, reacting with the aldehyde to form a Schiff base, which is then reduced.
Root Cause:
Low Ammonia Concentration: 1.1 equivalents is insufficient. In the competition for the aldehyde, the formed amine wins.
Reductant Choice: Sodium Triacetoxyborohydride (STAB) is excellent for secondary amines but can be sluggish for primary amines, allowing the dimer pathway to dominate.
Corrective Action:
Switch to "Stepwise" Reductive Amination: Do not add the reducing agent immediately. Form the imine first using excess ammonia (5-10 eq) in Methanol/Ethanol for 2-4 hours.
Ammonia Source: Use 7N
in MeOH or ammonium acetate () with molecular sieves to drive imine formation.
Catalytic Hydrogenation (Preferred for Scale): If using chemical reductants is too expensive, switch to hydrogenation (see Module B).
Module B: Catalyst Compatibility (The "De-fluoro" Risk)
User Ticket #409: “To fix the dimer issue, we switched to hydrogenation (H2, 5 bar) using 10% Pd/C. The dimer is gone, but now we have 5% of a new impurity (M-18). Is the fluorine falling off?”
Dr. Thorne: Yes. This is a classic Hydrodefluorination (HDF) event. Palladium is notorious for oxidative addition into Aryl-Halide bonds, especially when electron-deficient (like the ortho-fluoro position).
Technical Insight:
The ortho-fluorine is activated.[1] Under standard Pd/C hydrogenation, you are cleaving the C-F bond to form 3-methylbenzylamine.
Corrective Action:
Change Catalyst: Switch to Raney Nickel or Pt/C (Platinum on Carbon) . These are less active toward C-F hydrogenolysis but sufficiently active for imine reduction.
Poison the Catalyst: If you must use Pd/C, add a modifier like Vanadium or use sulfided Pd/C to reduce the catalyst's affinity for the halogen bond.
Kinetic Control: Stop the reaction immediately upon hydrogen uptake cessation. HDF often happens after the imine reduction is complete.
Module C: Isolation & Salt Formation
User Ticket #415: “We added 4M HCl in dioxane to the crude free base. It turned into a sticky yellow gum that won’t crystallize. We need a free-flowing solid.”
Dr. Thorne: You are experiencing "oiling out," caused by the inclusion of impurities or an overly rapid polarity shift.
Corrective Action:
Solvent Switch: Avoid Dioxane/Ether for the initial salt break. Use Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) .
The "Dry" Protocol:
Dissolve the crude free base in dry EtOAc (5 volumes).
Slowly add TMSCl (Trimethylsilyl chloride) and Methanol (1 eq each) instead of HCl gas/solution. This generates anhydrous HCl in situ at a controlled rate, promoting crystal growth over amorphous gum formation.
Visualizing the Impurity Landscape
The following diagram maps the kinetic competition between the desired Primary Amine and the parasitic Dimer and De-fluoro pathways.
Figure 1: Kinetic competition pathways. Note that the Product itself is the nucleophile that triggers the Dimer formation.
Validated Scale-Up Protocol
Method: High-Pressure Reductive Amination (Raney Nickel)
Scale: 100g Input
Safety Warning: Raney Nickel is pyrophoric. Handle under inert atmosphere.
Ensures rapid reduction of imine to prevent equilibrium reversion.
Temperature
25°C - 35°C
Keep mild to avoid thermal degradation.
Step-by-Step Workflow:
Imine Formation: Charge autoclave with Aldehyde and Methanolic Ammonia. Stir at 20°C for 2 hours without hydrogen. (This locks the aldehyde into the imine form).
Catalyst Addition: Add Raney Nickel (water-wet slurry, washed with MeOH).
Hydrogenation: Pressurize to 5 bar
. Agitate vigorously (mass transfer limited).
Monitoring: Monitor by HPLC. Look for the disappearance of Imine. Stop immediately when complete.
Filtration: Filter catalyst over Celite under Nitrogen (Fire hazard).
Salt Formation:
Concentrate filtrate to remove excess
.
Redissolve residue in Ethyl Acetate (10 vol).
Cool to 0-5°C.
Add HCl/IPA solution (1.1 eq) dropwise over 1 hour.
Critical: Seed with pure crystals if available after 10% addition.
Isolation: Filter the white solid. Wash with cold EtOAc. Dry at 40°C under vacuum.
Process Logic Diagram
Figure 2: Optimized Scale-Up Workflow ensuring safety and purity.
References
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
Gross, T., et al. (2002). "Industrial Scale-Up of the Reductive Amination of Aldehydes." Organic Process Research & Development. [Link]
Kraynov, A., & Pope, S. (2006). "Catalytic Hydrogenation of Fluorinated Aromatics: Selectivity and Mechanism." Chemical Reviews. [Link]
Stahl, P. (2014).[5] "Troubleshooting Crystallization in API Process Development." Pharmaceutical Technology. [Link]
Technical Support Center: Chromatography of Fluorinated Benzylamines
The following technical guide is structured as a Tier 3 Support resource for researchers encountering purification challenges with fluorinated benzylamines. Senior Application Scientist Desk Subject: Optimization of Stat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support resource for researchers encountering purification challenges with fluorinated benzylamines.
Senior Application Scientist DeskSubject: Optimization of Stationary/Mobile Phases for Fluorinated Benzylamine Purification
Core Analysis: The Physicochemical Challenge
Fluorinated benzylamines present a dual-challenge in chromatography:
The "Amine" Problem (Tailing): Like all benzylamines (pKa
9.0–9.3), these compounds are basic. They protonate silanol groups () on standard silica, leading to ionic pinning. This results in severe peak tailing and irreversible adsorption.
The "Fluorine" Effect (Solubility & Selectivity): Fluorine is highly electronegative but lipophilic. It lowers the amine's pKa slightly (inductive withdrawal) but significantly alters solubility. Fluorinated aromatics often exhibit "fluorous" behavior—they may be insoluble in standard hexane/ethyl acetate mixtures or co-elute unexpectedly due to unique dipole interactions.
Method Development & Troubleshooting (Q&A)
Phase 1: Normal Phase (Silica) Optimization
Q: My fluorinated benzylamine streaks across the column in DCM/MeOH. Increasing MeOH doesn't help. What is happening?A: You are likely experiencing "silanol overload." Methanol is a polar modifier, but it does not effectively suppress the ionic interaction between your amine and the acidic silica surface.
The Fix: You must use a competing base .
Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH
OH) to your mobile phase.
Mechanism: The additive saturates the active silanol sites, effectively "blocking" them so your product can pass through without ionic drag.
Recommendation: For fluorinated compounds, Ammonium Hydroxide in MeOH is superior to TEA because it is easier to remove (volatile) and less likely to form non-volatile salts with fluorinated byproducts.
Q: I switched to Hexane/Ethyl Acetate, but my compound precipitated on the column. Why?A: Fluorinated benzylamines often have poor solubility in pure alkanes (Hexane/Heptane).
The Fix: Switch to DCM (Dichloromethane) as your weak solvent.
Solvent System: DCM / Methanol (95:5) + 0.5% NH
OH.
Why: DCM is a better solvent for fluorinated aromatics due to its polarizability, preventing on-column precipitation.
Q: Can I avoid using liquid amine additives? They are messy and smell.A: Yes. Switch to Amine-Functionalized Silica (NH
-Silica) .
Logic: The stationary phase is already bonded with propyl-amine groups. This creates a basic surface environment that repels the basic benzylamine, preventing tailing without requiring TEA in the solvent.
Bonus: This is often the only way to separate closely related fluorinated isomers (e.g., 2-fluoro vs. 4-fluoro benzylamine) in normal phase.
Phase 2: Reverse Phase (C18 & PFP) Strategies
Q: When should I abandon Silica and move to Reverse Phase (C18)?A: Move to RP if:
Your compound is >95% polar (elutes in the solvent front on silica).
You need to separate fluorinated isomers (regioisomers).
Q: Standard C18 isn't separating my fluorinated impurities. What now?A: Standard C18 separates based on hydrophobicity. Fluorine atoms often don't provide enough hydrophobicity difference between isomers.
The Solution: Use a Pentafluorophenyl (PFP or F5) column.
Mechanism: PFP columns utilize
- interactions and specific fluorine-fluorine interactions. They are exceptionally good at separating halogenated aromatics that co-elute on C18.
Q: What pH buffer should I use for Reverse Phase?A: You must control the protonation state.
High pH (pH 10): Use Ammonium Bicarbonate or Ammonium Hydroxide. This keeps the benzylamine neutral (deprotonated), increasing retention and improving peak shape on Hybrid C18 columns.
Low pH (pH 2-3): Use 0.1% Formic Acid. The amine will be charged (protonated). This usually results in faster elution. Warning: If you use Low pH, you must use a fully end-capped column to prevent silanol tailing.
Experimental Protocols
Protocol A: The "Gold Standard" Normal Phase Mobile Phase
Best for: Crude reaction mixtures, initial purification.
Executive Summary: The "Fluorine Effect" in Amination
Welcome to the Technical Support Center. You are likely here because your synthesis of fluorinated anilines is failing due to one of three common pitfalls: Hydrodefluorination (HDF) , Regioselectivity issues (reacting at the wrong halogen), or Catalyst Poisoning .
Fluorine's high electronegativity (
) and the strength of the C-F bond (~116 kcal/mol) create a dichotomy in reactivity:
In
: Fluorine is an excellent leaving group (better than Cl/Br) because it stabilizes the anionic Meisenheimer intermediate.
In Pd-Catalysis: Fluorine is a poor leaving group (strong bond) but renders the ring electron-poor, slowing down oxidative addition at other halides unless specialized ligands are used.
Use the decision matrix below to select your troubleshooting module.
Method Selection Matrix
Substrate Type
Target Transformation
Recommended Method
Critical Risk
Ar-F, Cl
Displace Cl with Amine (Keep F)
Pd-Catalysis (Buchwald-Hartwig)
will displace F instead of Cl.
Ar-F, Cl
Displace F with Amine (Keep Cl)
Requires EWG ortho/para to F.
Ar-F, NO₂
Reduce NO₂ to Amine (Keep F)
Chemical Reduction (Fe/Zn)
Catalytic Hydrogenation (Pd/C, H₂) often causes HDF.
Workflow Visualization
The following logic flow illustrates the decision process for synthesizing fluorinated amines while avoiding common side reactions.
Caption: Decision logic for selecting the optimal amination pathway based on substrate electronics and leaving group priority.
Context: You are trying to couple an amine with a fluorinated aryl halide (Cl, Br, I) using Palladium, but you are observing low yields or loss of fluorine (HDF).
FAQ 1: Why am I seeing significant hydrodefluorination (HDF)?
Diagnosis: You are likely using a strong alkoxide base (e.g.,
) or a hydride-donor solvent (e.g., isopropanol).
Mechanism: Highly electron-rich Pd species can undergo oxidative addition into the C-F bond (albeit slowly). More commonly, HDF occurs via a mechanism where the base acts as a hydride source or promotes -hydride elimination from the amine, followed by reductive elimination of Ar-H [1].
Protocol Fix:
Switch Base: Replace
with a weak, inorganic base. or are the gold standards here. They lack the -hydrogens necessary to act as hydride donors.
Solvent: Use anhydrous 1,4-Dioxane or Toluene . Avoid alcohols.
FAQ 2: The reaction is stalled. The aryl chloride won't react.
Diagnosis: The fluorine atoms on the ring are electron-withdrawing, which should assist oxidative addition. However, if the fluorine is ortho to the halide, it creates a "corridor of stability" that can hinder the approach of bulky ligands.
Protocol Fix:
Ligand Selection:
Primary Amines: Use BrettPhos or tBuBrettPhos .[1] These bulky biaryl phosphines form highly active monoligated Pd(0) species that facilitate oxidative addition even on electron-poor, fluorinated rings [2].
+ Ligand. The reduction of Pd(II) to Pd(0) can be inefficient with electron-poor substrates. Use Pd-G3 or Pd-G4 precatalysts (e.g., BrettPhos Pd G4) which generate the active Pd(0) species immediately upon base exposure [3].
Optimized Protocol (Buchwald-Hartwig for Fluoro-Aryl Chlorides):
Context: You are attempting a metal-free substitution.
FAQ 3: I want to replace the Chlorine, but the Fluorine is reacting instead.
Diagnosis: This is a classic thermodynamic trap. In
, the rate-determining step is the attack of the nucleophile.[4] Fluorine is highly electronegative, which lowers the energy of the transition state (Meisenheimer complex) significantly more than Chlorine does. Therefore, [4].
Solution: You cannot force to prefer Cl over F if both are activated.
Corrective Action: Switch to Palladium Catalysis (Module 3). Pd(0) inserts into C-Cl/Br bonds much faster than C-F bonds (Bond Dissociation Energy: C-Cl ~80 kcal/mol vs C-F ~116 kcal/mol).
FAQ 4: My substrate has a Fluorine but no Nitro group. Can I still do
?
Diagnosis: Standard
requires strong EWGs (, ). A simple fluoro-benzene will not react.
Protocol Fix:
Solvent Effect: Use DMSO or NMP . The high dielectric constant stabilizes the polar transition state.
"Directed"
: If you have an ortho-amide or ester, you may be able to utilize intramolecular H-bonding to guide the amine.
Photoredox: Consider Cation-Radical
if the ring is electron-rich. Using a photocatalyst (e.g., Acridinium salts) can oxidize the arene to a radical cation, making it highly susceptible to nucleophilic attack [5].
Troubleshooting Module: Reduction of Nitro Groups
Context: You have synthesized a fluorinated nitrobenzene and need to reduce the nitro group to an aniline without stripping off the fluorine.
FAQ 5: I lost my fluorine atom during hydrogenation (Pd/C +
).
Diagnosis: Palladium is an excellent catalyst for hydrodefluorination, especially on aromatic rings.
Protocol Fix:
Avoid Pd/C: Do not use standard Palladium on Carbon.
Chemical Reduction (Recommended):
Iron Powder: Fe (5 equiv),
(aq), EtOH, Reflux. This is mild and chemoselective.[5]
Zinc: Zn dust, Acetic Acid, r.t.
Catalytic Alternative: If you must use hydrogenation, use Platinum on Carbon (Pt/C) poisoned with Vanadium, or Sulfided Platinum . Pt is significantly less active toward C-F activation than Pd [6].
Standard Protocol (Fe-Mediated Reduction):
Dissolve Fluoronitroarene (1 mmol) in EtOH (5 mL) and Water (1 mL).
Add
(5 mmol) and Iron Powder (5 mmol, 325 mesh).
Heat to reflux for 2 hours.
Filter hot through Celite (Caution: Iron waste can be pyrophoric; keep wet).
References
BenchChem Technical Support. (2025).[6] Optimization of Buchwald-Hartwig amination conditions. 1[1][2][3][4][7][8][9][10][11][12]
Maitro, G., et al. (2025). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos. ResearchGate. 3
Fantoni, T., et al. (2025).[2] Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. Organic Chemistry Frontiers. 2[1][2][3][4][6][7][8][9][10][11][12]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 4[1][2][3][4][6][7][8][9][10][11][12][13]
Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. 11[1][2][3][4][6][7][8][9][10][11][12][13]
Liu, J., et al. (2021). Hydrodefluorination of Perfluorooctanoic Acid... Optimal Conditions. PubMed. 12
byproduct formation in the synthesis of 2-Fluoro-5-methylbenzylamine
Executive Summary & Synthetic Overview As a Senior Application Scientist, I often see researchers struggle with the synthesis of 2-Fluoro-5-methylbenzylamine . This building block is critical for introducing a metabolica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Overview
As a Senior Application Scientist, I often see researchers struggle with the synthesis of 2-Fluoro-5-methylbenzylamine . This building block is critical for introducing a metabolically stable, lipophilic motif into drug candidates. However, its synthesis—typically via the reduction of 2-Fluoro-5-methylbenzonitrile or reductive amination of 2-Fluoro-5-methylbenzaldehyde —is prone to two specific failure modes: dimerization (secondary amine formation) and hydrodefluorination (loss of the fluorine atom).
This guide moves beyond standard textbook procedures to address the causality of these byproducts and provides self-validating protocols to suppress them.
Core Reaction Pathways & Failure Modes
The following diagram illustrates the competitive pathways active during the synthesis. Note the "Danger Zone" where the primary amine product reacts with the intermediate imine.
Figure 1: Competitive reaction network showing the formation of the target primary amine versus the dimeric secondary amine and defluorinated byproducts.
Troubleshooting Module: The Dimerization Problem
User Observation: "I am observing a significant impurity at roughly 2x molecular weight (M+ = ~245 Da) in my LC-MS trace."
Diagnosis: You are forming bis(2-fluoro-5-methylbenzyl)amine .
This occurs because the newly formed primary amine is a better nucleophile than the ammonia (or ammonia equivalent) present in the reaction mixture.[1] It attacks the transient imine intermediate, releasing ammonia and forming the secondary amine.
Root Cause Analysis
Low Ammonia Partial Pressure: If the local concentration of ammonia is low, the primary amine competes effectively for the imine.
Heterogeneous Catalyst Surface Starvation: In catalytic hydrogenation, if
uptake is slow, the imine resides on the catalyst surface longer, increasing the probability of coupling.
Corrective Protocol: The "Ammonia Flood" Strategy
Parameter
Standard Condition (Risk of Dimer)
Optimized Condition (High Selectivity)
Solvent
Methanol or Ethanol
7N Ammonia in Methanol
Catalyst
10% Pd/C
Raney Nickel (preferred) or 5% Rh/C
Additive
None
Acetic Acid (2-5 equiv.) or HCl
Pressure
1 atm (Balloon)
>5 bar (Parr Shaker/Autoclave)
Why this works:
Excess Ammonia: By using 7N
in MeOH, you shift the equilibrium back to the left [1].
Raney Nickel: This catalyst is generally more selective for nitrile reduction to primary amines than Palladium, which often favors secondary amines unless poisoned or modified [2].
Troubleshooting Module: Defluorination (Loss of F)
User Observation: "My product has a peak at M-18 (or M-20 depending on ionization) and the NMR shows loss of the specific splitting pattern at the 2-position."
Diagnosis: You are experiencing Hydrodefluorination (HDF) .[2]
Aromatic C-F bonds are generally stable, but 2-fluoro substituents are electronically activated. Under vigorous catalytic hydrogenation conditions (especially with Pd/C), the metal can insert into the C-F bond (Oxidative Addition), followed by reductive elimination of HF [3].
Root Cause Analysis
Catalyst Choice: Palladium (Pd) is notorious for catalyzing hydrogenolysis of Carbon-Halogen bonds [4].
Temperature: Elevated temperatures (>40°C) significantly increase the rate of HDF.
Reaction Time: Prolonged exposure to
after the nitrile is consumed leads to "over-reduction."
Corrective Protocol: The "Soft Reduction" Strategy
If you observe defluorination, switch from catalytic hydrogenation to a chemical hydride reduction or a milder catalyst.
Option A: Chemical Reduction (Zero HDF Risk)
Reagent: Borane-THF complex (
) or Lithium Aluminum Hydride ().
Condition: Reflux in THF followed by acidic workup.
Mechanism: These reagents reduce the nitrile via a Lewis acid-base mechanism that does not interact with the aromatic C-F bond.
Option B: Tuned Catalytic Hydrogenation
Catalyst: Switch to Platinum Oxide (
, Adams' Catalyst) or Rhodium on Alumina () . These metals are far less active for hydrogenolysis than Pd [4].
Acidic Modifier: Add 1-2 equivalents of HCl or
. Protonating the resulting amine prevents it from poisoning the catalyst, allowing the reaction to proceed faster and at lower temperatures, reducing the window for side reactions.
Best for: Large scale, avoiding expensive hydrides.
Preparation: In a pressure vessel, dissolve 2-Fluoro-5-methylbenzonitrile (1.0 equiv) in 7N
in Methanol (concentration ~0.1 M).
Catalyst Addition: Add Raney Nickel (approx. 20 wt% of substrate). Note: Wash Raney Ni with MeOH prior to use to remove water/alkali.
Hydrogenation: Pressurize to 5-10 bar (70-145 psi) with
. Stir vigorously at Room Temperature (20-25°C) .
Critical Check: Do NOT heat. Heating promotes defluorination.
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the nitrile peak.
Workup: Filter through a Celite pad (Caution: Raney Ni is pyrophoric; keep wet). Rinse with MeOH. Concentrate the filtrate.
Purification: If secondary amine is present (<5%), it can often be removed by forming the HCl salt. The primary amine HCl salt is usually less soluble in cold isopropanol than the secondary amine salt.
Protocol B: Borane Reduction (High Purity)
Best for: Small scale, absolute prevention of defluorination.
Setup: Flame-dry a flask under
.
Addition: Add 2-Fluoro-5-methylbenzonitrile (1.0 equiv) and anhydrous THF.
Reduction: Dropwise add
(1.0 M, 2.5 equiv) at 0°C.
Reflux: Warm to room temperature, then reflux for 12-16 hours.
Quench (Critical Step): Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by 6N HCl .
Hydrolysis: Reflux the acidic mixture for 1 hour (breaks the boron-amine complex).
Isolation: Basify with NaOH to pH >12, extract with DCM, dry over
, and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I use reductive amination of the aldehyde instead?A: Yes, but the same dimerization risk applies. If you use 2-Fluoro-5-methylbenzaldehyde , use Sodium Triacetoxyborohydride (STAB) as the reductant with a large excess of Ammonium Acetate (10 equiv) in DCE/MeOH. STAB is milder than
and reduces the imine faster than the aldehyde, minimizing side reactions [5].
Q: Why is my yield low even though the starting material is gone?A: Check the aqueous layer during workup. Benzylamines are basic. If you did an acidic quench and didn't basify to pH >12, your product is trapped in the water layer as the ammonium salt.
Q: Is the 2-Fluoro group stable to LiAlH4?A: Generally, yes. While nucleophilic aromatic substitution (
) is possible with strong nucleophiles, the hydride attack on the nitrile is kinetically much faster. However, keep the temperature controlled (refluxing THF is usually fine; refluxing diglyme might risk substitution).
References
Gomez, S., et al. "Selectivity in the Hydrogenation of Nitriles to Primary Amines." Advanced Synthesis & Catalysis, vol. 344, no. 10, 2002, pp. 1037–1057. Link
Organic Chemistry Portal. "Synthesis of Primary Amines: Reduction of Nitriles." Link
Kuehnel, M. F., et al. "Catalytic Hydrodefluorination of Fluorinated Arenes." Chemistry – A European Journal, vol. 19, no. 43, 2013. Link
Nishimura, S.Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience, 2001. (Standard reference for catalyst activity: Pd > Rh > Pt for hydrogenolysis).
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link
Technical Support Center: 2-Fluoro-5-methylbenzylamine Work-up Procedures
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists utilizing 2-Fluoro-5-methylbenzylamine (CAS: Analogous to substituted benzylamines) in organic synthesis.[1][2] The pro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide is designed for researchers and process chemists utilizing 2-Fluoro-5-methylbenzylamine (CAS: Analogous to substituted benzylamines) in organic synthesis.[1][2] The protocols below prioritize high-purity isolation and efficient removal of unreacted starting materials based on the physicochemical properties of the benzylamine core.
Part 1: Physicochemical Profile (Know Your Molecule)
Before initiating a work-up, you must understand how the 2-Fluoro-5-methyl substituents alter the behavior of the benzylamine core compared to standard reagents.[1][2]
Property
Value / Characteristic
Impact on Work-up
Basicity (pKa)
~9.0 – 9.3 (Conjugate Acid)
High. The molecule is a strong base.[1][2] It will be fully protonated (water-soluble) at pH < 7 and fully neutral (organic-soluble) at pH > 11.[1][2]
Medium. The 5-Methyl and 2-Fluoro groups increase lipophilicity compared to benzylamine.[1][2] The neutral amine prefers organic solvents (DCM, EtOAc, MTBE).
Volatility
Boiling Point > 180°C (Est.)
Low. Unlike simple alkyl amines, this will not be easily removed by rotovap.[1][2] Extraction is required.[1][2][3][4][5]
Stability
Air/CO₂ Sensitive
Critical. Reacts with atmospheric CO₂ to form insoluble carbamate salts (white crust).[1][2] Minimize air exposure.[1][2][6][7][8][9]
NMR Handle
¹⁹F NMR
High. The 2-Fluoro substituent provides a distinct singlet/multiplet in ¹⁹F NMR (~ -110 to -120 ppm) for tracking without aqueous interference.[1][2]
Part 2: Standard Work-up Protocols
Scenario A: The "Catch & Release" (Isolating the Amine as Product)
Use Case: You have synthesized 2-Fluoro-5-methylbenzylamine (e.g., via reduction of the nitrile or amide) and need to separate it from neutral organic impurities.[1]
The Logic: We exploit the basicity of the amine to pull it into the aqueous phase as a salt, wash away impurities, and then return it to the organic phase as a pure free base.[5]
Protocol:
Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (DCM or Ethyl Acetate).
Acid Extraction (The "Catch"):
Wash the organic layer 3x with 1M HCl or 10% Citric Acid .[1][2]
Result: The amine converts to its hydrochloride salt (
) and moves to the aqueous layer.[1][2][5] Neutral impurities remain in the organic layer.[1][2]
Separation: Collect the Aqueous Layer .[1][2] (Keep the organic layer only until you confirm the amine is in the water via TLC/LCMS).
Basification (The "Release"):
Cool the aqueous layer to 0°C (ice bath).
Slowly add 6M NaOH or Sat. NaHCO₃ until pH > 12.[1][2]
Observation: The solution will become cloudy/milky as the amine free-base oils out.[1][2]
Final Extraction:
Extract the cloudy aqueous mixture 3x with DCM.[1][2]
Concentrate in vacuo to yield the pure amine.[1][2]
Scenario B: The "Scavenger Wash" (Removing Excess Amine Reagent)
Use Case: You used 2-Fluoro-5-methylbenzylamine as a nucleophile (e.g., in an amide coupling or reductive amination) and need to remove the excess unreacted amine from your neutral product.[1][2]
The Logic: Since your product is likely neutral (amide) or less basic, we use an acidic wash to protonate the excess benzylamine, forcing it into the aqueous waste stream.[5]
Protocol:
Dilution: Dilute reaction mixture with EtOAc or DCM.
Fix: Dissolve the material in DCM and wash with 1M NaOH.[1][2] The base will decompose the carbamate and regenerate the free amine. Always store the amine under Nitrogen or Argon.[1][2]
Q2: I have a terrible emulsion during the aqueous extraction. How do I break it?
Cause: The 2-Fluoro and 5-Methyl groups add lipophilicity, making the surfactant potential of the amine salt higher than simple benzylamine.[1][2]
Fix:
Add solid NaCl to saturate the aqueous layer.[1][2]
Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.[1][2]
Add a small amount of Methanol (demulsifier) to the mixture.[1][2]
Q3: My yield is low after the "Catch and Release" protocol.
Cause: The pH during the "Release" phase was not high enough.[1][2] The fluorine atom is electron-withdrawing, but the amine is still quite basic.[1][2] If the pH is only 8 or 9, a significant portion may still be protonated (water-soluble).[1][2]
Fix: Ensure the aqueous layer pH is >12 using pH paper.[1][2] It should be strongly basic to force the amine fully into the organic phase.[2]
Q4: I cannot remove the amine using 1M HCl. It’s still in my organic layer.
Cause: You may have formed a "tight ion pair" or the solvent is too non-polar (e.g., pure Hexanes/Heptane).
Fix: Switch the solvent to DCM or EtOAc for the extraction. If that fails, use a stronger acid concentration (2M HCl) or perform more washes.[1]
Part 5: Storage and Stability
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).
Container: Amber glass vials (to prevent light degradation, though less critical than air sensitivity).[1]
Re-purification: If the liquid turns yellow/orange (oxidation), purify via bulb-to-bulb distillation under high vacuum (0.1 mmHg) or convert to the HCl salt for recrystallization (EtOH/Et2O).
References
PubChem Compound Summary . 2-Fluoro-5-methylbenzylamine (Analogous Structures & Properties). National Center for Biotechnology Information.[1][2] Available at: [Link]
LibreTexts Chemistry . Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
Not Voodoo . Workup and Purification: Common Organic Solvents and Extraction Rules. University of Rochester.[1][2] Available at: [Link]
Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1][2] Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Stability & Troubleshooting of Fluorinated Benzylamines in Solvents
Ticket ID: F-BNZ-STAB-001
Assigned Specialist: Senior Application Scientist
Introduction: The Fluorine Factor
Fluorinated benzylamines are critical pharmacophores in medicinal chemistry. The introduction of fluorine atoms onto the aromatic ring modulates basicity, lipophilicity, and metabolic stability. However, these electronic modifications create unique stability profiles compared to non-fluorinated analogues.
The Core Conflict: Fluorine is highly electron-withdrawing.
Reduced Basicity: The nitrogen lone pair is less available, potentially slowing down nucleophilic attacks (like alkylation).
Increased Acidity: The N-H protons become more acidic, increasing susceptibility to deprotonation and carbamate formation in the presence of bases.
Ring Reactivity: In highly fluorinated systems (e.g., pentafluorobenzylamine), the aromatic ring itself becomes electrophilic, risking defluorination via
mechanisms.
Module 1: Degradation Mechanisms (The "Why")
Before troubleshooting, you must understand the invisible chemistry occurring in your storage vials.
The "Dichloromethane Trap" (Alkylation & Salting)
Mechanism: While often considered inert, Dichloromethane (DCM) and Chloroform are alkylating agents. Over time, primary amines react with DCM via an
mechanism to form chloromethyl ammonium salts (Menschutkin reaction).
The Acid Factor: Chloroform naturally decomposes to Phosgene and HCl over time (especially if unstabilized). Fluorinated benzylamines will scavenge this HCl, instantly forming the hydrochloride salt, which often precipitates or causes confusing NMR shifts.
The "White Crust" Phenomenon (Carbamate Formation)
Mechanism: Primary amines react rapidly with atmospheric
to form carbamates ().
Solvent Role: This is most visible in non-polar solvents (Hexane, Ether) where the zwitterionic carbamate is insoluble and crashes out as a white solid. In polar solvents (DMSO, MeOH), it remains soluble but complicates stoichiometry.
Oxidative Deamination
Mechanism: In the presence of Reactive Oxygen Species (ROS) or trace metals, benzylamines undergo oxidative deamination to form the corresponding benzaldehyde and ammonia.
Solvent Role: Ethers (THF, Dioxane, Diethyl Ether) are notorious for forming peroxides upon aging. These peroxides act as the oxidant, degrading your amine.
Module 2: Visualizing Degradation
Diagram 1: Chemical Degradation Pathways
Caption: Primary degradation pathways for fluorinated benzylamines based on solvent and environmental exposure.
Module 3: Troubleshooting Guide (Q&A)
Scenario A: "I see a white solid in my non-polar stock solution."
Q: Is my compound decomposing?A: Likely not chemically degrading, but physically transforming.
Diagnosis: This is classic Carbamate Formation . Fluorinated benzylamines are basic enough to capture atmospheric
. In non-polar solvents (Toluene, Hexane), the resulting salt is insoluble.
The Test: Take a small aliquot of the suspension and add dilute NaOH or aqueous bicarbonate. If the solid dissolves and the free amine is regenerated (confirm by TLC/LCMS), it was the carbamate.
Fix: Store under Argon. If formed, wash the organic layer with basic water (pH > 10) to regenerate the free base.
Scenario B: "My NMR in
shows shifting peaks or extra multiplets."
Q: Why does the spectrum look different today than it did a week ago?A: You are seeing the Solvent Effect .
Diagnosis 1 (Acidification):
is acidic. It protonates the amine, shifting the benzylic and aromatic signals.
Diagnosis 2 (Reaction): If you see a new singlet around
4.0-5.0 ppm, you may have formed the aminal (reaction with DCM/Chloroform).
The Fix:
Neutralize: Pass your
through a small plug of basic alumina before dissolving your sample.
Switch: Use
for stability checks. It is non-reactive and prevents salt aggregation.
Scenario C: "My LCMS purity is dropping in THF solution."
Q: I see a peak with Mass = M-NH2+O (M-1 mass shift roughly).A: This is Oxidative Deamination .
Diagnosis: Your THF likely contains peroxides. Fluorinated benzylamines can be oxidized to the corresponding fluorobenzaldehyde (Mass = Amine - 3 + 16).
The Fix:Never store these amines in ethers for long periods. Use alcohols (MeOH/EtOH) or DMSO for stock solutions.
Module 4: Experimental Protocols
Protocol 1: Solvent Compatibility Matrix
Solvent Class
Representative Solvents
Compatibility
Risk Factor
Alcohols
Methanol, Ethanol
High
Stable. Best for short-term storage.
Polar Aprotic
DMSO, DMF
Medium
Good chemical stability, but hygroscopic (water absorption).
Chlorinated
DCM, Chloroform
Low
Risk of alkylation (slow) and HCl salt formation (fast).
Ethers
THF, Dioxane, Et2O
Very Low
High risk of peroxide-mediated oxidation.
Hydrocarbons
Hexane, Toluene
Medium
Chemical stability is high, but carbamates will precipitate.
Protocol 2: The "Purity Rescue" Workflow
Use this when you suspect your sample has degraded.
Dissolution: Dissolve the suspect material in EtOAc or DCM (only for immediate workup).
(Avoid if the amine is very sensitive, though usually fine).
Concentration: Rotovap immediately. Do not heat above 40°C.
Storage: Flush vial with Argon, seal with Parafilm, store at -20°C.
Diagram 2: Troubleshooting Decision Tree
Caption: Diagnostic logic for identifying stability issues in fluorinated benzylamines.
Module 5: Frequently Asked Questions (FAQs)
Q1: Can I store my fluorinated benzylamine in water?A: Only as a salt (HCl or TFA). The free base is generally hydrophobic (due to the fluorine) and will oil out or absorb
rapidly. Aqueous solutions of the free amine are chemically stable but physically difficult to manage.
Q2: Why does my 2,4,6-trifluorobenzylamine turn yellow?A: Yellowing often indicates oxidation (formation of imines/Schiff bases) or trace polymerization. If the purity is still >95% by LCMS, the color is likely due to trace impurities (<1%) with high extinction coefficients. A quick filtration through a silica plug usually removes the color.
Q3: Is the "Fluorine Effect" significant for storage?A: Yes. Fluorine makes the amine less basic than benzylamine. This means it forms salts slightly less exothermically, but it also makes the N-H bond more acidic. Practically, this means you must be strictly anhydrous to prevent hydrolysis if you have formed any imine intermediates.
References
Nevstad, G. O., & Songstad, J. (1984). The Reactivity of Dichloromethane Toward Amines.[1][2] Acta Chemica Scandinavica.[1] (Detailed kinetics of amine alkylation by DCM).
American Chemical Society (ACS). Dichloromethane: Reactivity Profile. (General safety and reactivity data confirming amine incompatibility).
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown.[3] Journal of the American Chemical Society. (Foundational text on amine-CO2 interaction).
Yuasa, H., et al. (2003). Oxidative deamination of benzylamine by glycoxidation.[4] Bioorganic & Medicinal Chemistry. (Mechanisms of benzylamine oxidation to benzaldehyde).
National Library of Medicine (PubChem). Benzylamine Compound Summary. (Stability and storage data).[5][6][7][8][9]
comparing reactivity of 2-Fluoro-5-methylbenzylamine vs 5-methylbenzylamine
The following technical guide compares the reactivity, physicochemical properties, and experimental handling of 2-Fluoro-5-methylbenzylamine versus its non-fluorinated analog, 3-methylbenzylamine (often referred to in co...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide compares the reactivity, physicochemical properties, and experimental handling of 2-Fluoro-5-methylbenzylamine versus its non-fluorinated analog, 3-methylbenzylamine (often referred to in comparative contexts as the "5-methyl" scaffold without the ortho-directing group).
Executive Summary
This guide analyzes the structural and reactive divergence between 2-Fluoro-5-methylbenzylamine (2F-5MBA) and 3-methylbenzylamine (3MBA) . While both serve as primary amine building blocks in medicinal chemistry, the introduction of the fluorine atom at the ortho position in 2F-5MBA significantly alters the electronic landscape of the benzylic amine.
Key Differentiator: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the basicity (pKa) of the amine by approximately 0.6–0.8 log units compared to the non-fluorinated analog. This reduces nucleophilicity, requiring modified coupling protocols, but enhances metabolic stability and lipophilicity (LogP), making 2F-5MBA a superior bioisostere for optimizing CNS penetration and metabolic half-life.
Physicochemical Profile
The following data highlights the shift in properties driven by the fluoro-substitution.
Property
2-Fluoro-5-methylbenzylamine (2F-5MBA)
3-methylbenzylamine (3MBA)
Impact of Fluorination
Structure
Steric & Electronic Modulation
Molecular Weight
139.17 g/mol
121.18 g/mol
+18 Da (negligible bulk increase)
pKa (Conjugate Acid)
~8.7 (Predicted)
~9.4 (Experimental)
Reduced Basicity (Less protonated at physiological pH)
The primary amine in 3MBA is electron-rich, bolstered by the weak electron-donating effect (+I) of the meta-methyl group. It reacts rapidly with activated esters and acid chlorides.
In contrast, 2F-5MBA experiences the "Ortho-Fluoro Effect." The electronegative fluorine atom (Position 2) pulls electron density away from the benzylic carbon and the nitrogen lone pair via induction.
Consequence: The nitrogen lone pair is less available for attack.
Experimental Adjustment: Standard EDC/NHS couplings may be sluggish. High-efficiency coupling reagents (e.g., HATU, COMU) are recommended to prevent stalling.
B. Reductive Amination Selectivity
In reductive amination with ketones/aldehydes:
2F-5MBA forms imines faster in slightly acidic media because the lower basicity prevents "over-protonation" of the amine, leaving a higher concentration of the free nucleophile available to attack the carbonyl.
3MBA is more basic and may require stricter pH control (pH 4–5) to ensure the amine is not fully sequestered as an ammonium salt.
C. Metabolic Stability (Drug Design)
The C2-position is a common site for metabolic oxidation (CYP450 hydroxylation) in benzylamines.
3MBA: Susceptible to ortho-hydroxylation at the C2 or C6 positions.
2F-5MBA: The Fluorine atom blocks the C2 metabolic "soft spot," extending the compound's half-life (
).
Visualizing the Electronic Effects
The following diagram illustrates the mechanistic differences during nucleophilic attack.
Figure 1: Comparative reaction coordinate logic showing the inductive dampening effect of the ortho-fluorine atom on amide formation kinetics.
Experimental Protocols
Protocol A: High-Yield Amide Coupling for 2F-5MBA
Rationale: Due to reduced nucleophilicity, 2F-5MBA requires a highly active ester intermediate (At-complex) rather than standard carbodiimide protocols.
Reagents:
Carboxylic Acid (1.0 equiv)
2-Fluoro-5-methylbenzylamine (1.1 equiv)
HATU (1.1 equiv)
DIPEA (3.0 equiv)
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Workflow:
Activation: Dissolve the carboxylic acid in DMF (0.2 M). Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir at 0°C for 15 minutes. Note: The solution should turn yellow/orange indicating activated ester formation.
Addition: Add 2F-5MBA (1.1 equiv) dropwise.
Scavenging: Add the remaining DIPEA (1.0 equiv) to ensure the amine remains deprotonated (Target pH > 8).
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Comparison Point: 3MBA would complete this reaction in <1 hour. 2F-5MBA requires extended time.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), followed by sat. NaHCO₃ and brine.
To experimentally verify the reactivity difference in your specific scaffold:
Competition Experiment: Mix 1.0 equiv of Acid Chloride with 1.0 equiv of 2F-5MBA and 1.0 equiv of 3MBA in DCM at -78°C.
Quench & Analyze: Quench with MeOH after 5 minutes. Analyze the ratio of products via LC-MS.
Expected Result: The product derived from 3MBA will dominate (>90%), confirming its superior nucleophilicity.
Synthesis Workflow Diagram
The following diagram outlines the decision tree for selecting the correct amine based on drug design requirements.
Figure 2: Decision matrix for selecting between fluorinated and non-fluorinated benzylamines based on medicinal chemistry objectives.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Böhm, H. J., Banner, D., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12027, 3-Methylbenzylamine. Link
Sigma-Aldrich. (2025). Product Specification: 2-Fluorobenzylamine derivatives. Link
Comparative
The Fluorine Effect: Modulating Benzylamine Basicity for Drug Design
Executive Summary In medicinal chemistry, the strategic incorporation of fluorine is a high-leverage tool for modulating physicochemical properties without drastically altering steric bulk. This guide analyzes the effect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine is a high-leverage tool for modulating physicochemical properties without drastically altering steric bulk. This guide analyzes the effect of fluorine substitution on the basicity (pKa) of benzylamine , a common pharmacophore.
Key Insight: Fluorine substitution universally lowers the basicity of benzylamine, but the magnitude of this shift is strictly position-dependent. The effect is governed by a "tug-of-war" between the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R), further complicated by intramolecular hydrogen bonding in the ortho position.
Why This Matters:
Bioavailability: Lowering pKa reduces the fraction of ionized drug at physiological pH (7.4), enhancing membrane permeability.
Binding Affinity: Altered basicity changes the strength of salt bridges with protein targets (e.g., Asp/Glu residues).
Mechanistic Principles: The "Tug-of-War"
To predict and rationalize the pKa shifts, we must deconstruct the electronic contributions of the fluorine atom.
Inductive Effect (-I) vs. Resonance Effect (+R)
Fluorine is the most electronegative element, exerting a powerful inductive withdrawal (-I) through the sigma bond framework. However, it also possesses lone pairs capable of resonance donation (+R) into the aromatic pi-system.
Meta-Substitution (3-Fluoro): The fluorine is in a nodal position relative to the benzylic carbon. The +R effect is effectively nullified , leaving the strong -I effect dominant . This results in a significant reduction in electron density at the nitrogen, destabilizing the conjugate acid (ammonium ion) and lowering pKa significantly .
Para-Substitution (4-Fluoro): The fluorine can donate electron density via resonance (+R) to the position attached to the methylene group. This +R effect opposes the -I effect . While the -I effect still wins (fluorine is a net electron-withdrawing group), the +R component mitigates the basicity drop. Thus, 4-fluorobenzylamine is more basic than 3-fluorobenzylamine .
Ortho-Substitution (2-Fluoro): The inductive effect is at its maximum due to proximity (distance
dependence). However, a unique "Ortho Effect" arises. The proximal fluorine can accept a hydrogen bond from the ammonium protons (). While this interaction stabilizes the cation (raising pKa), the overwhelming inductive withdrawal usually dominates, making the ortho isomer the least basic or comparable to the meta isomer depending on solvent conditions.
Visualization of Electronic Effects
Caption: Schematic of competing electronic effects (Inductive vs. Resonance) determining the basicity of fluorinated benzylamines.
Comparative Performance Data
The following table synthesizes experimental and predicted pKa values, correlating them with Hammett Substituent Constants (
). Note that positive values indicate electron withdrawal (lower pKa).[1]
Compound
Structure
pKa (aq, 25°C)
pKa (vs Ref)
Hammett
Dominant Effect
Benzylamine
9.33 [1]
0.00
0.00
Reference
4-Fluorobenzylamine
9.01 [2]
-0.32
+0.06 ()
Weak Inductive / +R Opposition
3-Fluorobenzylamine
8.70 (est) [3]
-0.63
+0.34 ()
Strong Inductive / No Resonance
2-Fluorobenzylamine
8.55 (est) [4]
-0.78
N/A (Ortho)
Max Inductive / H-Bonding
Interpretation:
4-F (Para): The pKa drop is minimal (0.32 units). This is the "safe" substitution if you want to block metabolism without destroying basicity.
3-F (Meta): A sharper drop (~0.6 units). Use this to fine-tune lipophilicity (logP) while moderately reducing basicity.
2-F (Ortho): The most dramatic change. While steric hindrance is a risk, the intramolecular H-bond can sometimes improve permeability by "hiding" the polar NH group, despite the lower pKa.
Traditional potentiometric titration is error-prone for fluorinated compounds due to low solubility and potential aggregation. 19F-NMR Chemical Shift Titration is the superior, self-validating method because the fluorine nucleus acts as a direct, non-invasive reporter of the ionization state.
Principle
The chemical shift (
) of the fluorine substituent changes depending on the protonation state of the remote amine.
Workflow Diagram
Caption: Step-by-step workflow for determining pKa via 19F-NMR spectroscopy.
Detailed Protocol Steps
Preparation: Dissolve 10 mg of the specific fluorobenzylamine in 10 mL of solvent (90%
/ 10% ). Add 0.1 M KCl to maintain ionic strength.
Internal Standard: Use a sealed capillary containing Trifluoroacetic Acid (TFA) or Trichlorofluoromethane (
) as a chemical shift reference. Do not add internal standard directly to the solution to avoid interactions.
Add aliquots of 0.1 M KOH to increase pH by ~0.5 units.
Repeat until pH ~12.0.
Analysis: The fluorine signal will shift (typically 0.5 - 2.0 ppm) as the amine deprotonates. Plot
vs. pH. The inflection point is the pKa.
Case Study: Application in Drug Design
Scenario: A benzylamine-based inhibitor for a CNS target has high potency but poor Blood-Brain Barrier (BBB) penetration.
Current Lead: Unsubstituted Benzylamine (pKa 9.33).[3]
Problem: At physiological pH (7.4), 98.8% of the drug is ionized (
). The ionized species cannot cross the lipid BBB.
Strategy: Substitute with Fluorine to lower pKa.
Option A (4-Fluoro): pKa drops to 9.01. Ionized fraction = 97.6%. Marginal improvement.
Option B (2-Fluoro): pKa drops to 8.55. Ionized fraction = 93.4%. Better, but steric clash risk.
Option C (Difluorination - 2,6-Difluoro): pKa drops further to ~7.8. Ionized fraction = 71.5%.
Result: Significant increase in the neutral fraction available for passive diffusion.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7504, Benzylamine. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67326, 4-Fluorobenzylamine. Retrieved from [Link]
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Melandri, S., et al. (2013). Fluorine substitution effects on flexibility and tunneling pathways: the rotational spectrum of 2-fluorobenzylamine. ChemPhysChem, 14(9), 1943-1950. [Link]
Rehm, T., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]
comparative analysis of fluorinated vs non-fluorinated pharmaceutical intermediates
This comparative analysis guide examines the critical role of fluorinated intermediates in modern pharmaceutical chemistry, contrasting them with their non-fluorinated counterparts.[1][2] Executive Summary In modern drug...
Author: BenchChem Technical Support Team. Date: February 2026
This comparative analysis guide examines the critical role of fluorinated intermediates in modern pharmaceutical chemistry, contrasting them with their non-fluorinated counterparts.[1][2]
Executive Summary
In modern drug discovery, the strategic substitution of hydrogen with fluorine—often termed the "Fluorine Effect"—is a pivotal tool for optimizing lead compounds.[1][2] While non-fluorinated intermediates represent the natural baseline of organic chemistry, fluorinated analogs offer distinct physicochemical advantages, primarily in metabolic stability, lipophilicity modulation, and binding affinity.[3] This guide provides a technical comparison of these two classes, supported by mechanistic insights and experimental protocols.
The Physicochemical Divergence
The fundamental difference between fluorinated and non-fluorinated intermediates stems from the unique properties of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond.[4]
1.1 Bond Properties and Bioisosterism
Fluorine is the most electronegative element (3.98 Pauling scale), yet its Van der Waals radius (1.47 Å) is close enough to hydrogen (1.20 Å) to act as a bioisostere . This allows fluorinated intermediates to mimic non-fluorinated substrates in enzyme binding pockets while drastically altering electronic properties.
Table 1: Comparative Physicochemical Metrics
Property
Non-Fluorinated (C-H)
Fluorinated (C-F)
Impact on Drug Design
Bond Energy
~98-104 kcal/mol
~116-130 kcal/mol
C-F is the strongest single bond in organic chemistry, resisting metabolic cleavage.
Bond Length
1.09 Å
1.35 Å
Slightly longer but chemically inert; minimal steric clash in binding pockets.
Electronegativity
2.55 (Carbon)
3.98 (Fluorine)
Induces strong dipoles; alters pKa of neighboring amines/acids.
Lipophilicity (LogP)
Baseline
Variable
Aromatic fluorination usually increases LogP; Aliphatic fluorination can decrease LogP due to polarity.
H-Bonding
Donor/Acceptor
Weak Acceptor
Fluorine does not donate H-bonds but can accept them, altering solvation shells.
1.2 The pKa Modulation Effect
Replacing a non-fluorinated intermediate with a fluorinated one drastically shifts the acidity/basicity of proximal functional groups.
Mechanism: The strong electron-withdrawing inductive effect (-I) of fluorine pulls electron density away from neighboring atoms.
Result: It lowers the pKa of phenols and carboxylic acids, and reduces the basicity of amines. This is crucial for optimizing oral bioavailability (membrane permeability) and reducing hERG toxicity in non-fluorinated leads.
Pharmacokinetic & Metabolic Stability
The primary driver for using fluorinated intermediates is to block oxidative metabolism . Cytochrome P450 (CYP450) enzymes typically detoxify drugs by hydroxylating electron-rich C-H bonds (the "metabolic soft spot").
2.1 Mechanism of Metabolic Blocking
Non-Fluorinated Pathway: CYP450 abstracts a hydrogen atom (homolytic cleavage) to form a radical, which is then hydroxylated. This leads to rapid clearance (short half-life).
Fluorinated Pathway: The C-F bond energy (>116 kcal/mol) exceeds the oxidizing potential of the CYP450 heme center. The enzyme cannot break the bond, forcing the drug to circulate longer or be cleared via an alternative, slower pathway.
2.2 Visualization: The Metabolic Blocking Workflow
Figure 1: Mechanistic comparison of CYP450 interaction with C-H vs. C-F bonds. Fluorination prevents radical formation, extending drug half-life.
Experimental Validation: The Microsomal Stability Assay
To validate the superiority of a fluorinated intermediate over a non-fluorinated analog, the Human Liver Microsome (HLM) Stability Assay is the industry standard.
3.1 Protocol Overview
This assay measures the intrinsic clearance (
) of a compound. A lower clearance rate for the fluorinated compound compared to the non-fluorinated control confirms metabolic stability.
3.2 Step-by-Step Methodology
Preparation:
Thaw Human Liver Microsomes (HLM) on ice.
Prepare a 10 mM stock solution of the Test Compound (Fluorinated) and Control (Non-Fluorinated) in DMSO.
Incubation Mix:
Dilute microsomes to 0.5 mg/mL protein concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
Spike compounds to a final concentration of 1 µM (keeps DMSO < 0.1%).
Reaction Initiation:
Pre-incubate at 37°C for 5 minutes.
Initiate reaction by adding NADPH (cofactor) to a final concentration of 1 mM.
Sampling:
Aliquot samples at
minutes.
Quenching:
Immediately transfer aliquots into ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.
vs. time. The slope is the elimination rate constant.
Synthetic Workflows & Challenges
Synthesizing fluorinated intermediates presents unique challenges compared to non-fluorinated chemistry. C-F bonds are difficult to form late-stage; thus, fluorinated building blocks are often introduced early.
4.1 The "Fluorine Scan" Workflow
In lead optimization, chemists perform a "Fluorine Scan"—systematically replacing H with F at various positions to identify the metabolic soft spot without destroying potency.
Figure 2: The Fluorine Scan workflow. Identification of metabolic soft spots guides the strategic insertion of fluorine.
Case Study: Voxilaprevir (HCV Protease Inhibitor)
A definitive example of fluorinated vs. non-fluorinated performance is found in the development of Voxilaprevir .
The Challenge: The non-fluorinated vinylcyclopropane intermediate (Compound A) was potent but metabolically unstable due to rapid epoxidation of the vinyl group and oxidation of the cyclopropyl ring.
The Solution: Replacing the vinyl group with a difluoromethyl group (Compound B).[2]
The Outcome: The fluorinated intermediate maintained potency (bioisosteric) but drastically improved metabolic stability by blocking the reactive site.
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Benzylamines: A Comparative Validation
For: Researchers, scientists, and drug development professionals. Introduction: The Indispensable Role of Fluorinated Benzylamines in Modern Drug Discovery The strategic incorporation of fluorine into drug candidates has...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Indispensable Role of Fluorinated Benzylamines in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluorinated benzylamines, in particular, are privileged structural motifs found in a wide array of pharmaceuticals and agrochemicals. Their synthesis, therefore, is a critical undertaking in the development of new chemical entities.
This guide provides a comparative analysis of the three primary synthetic routes to fluorinated benzylamines: Reductive Amination , Nucleophilic Substitution , and Catalytic Amination . Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering field-proven insights to guide your synthetic strategy. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.
I. Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination is a robust and widely employed method for the formation of C-N bonds.[3][4] The reaction proceeds through the in-situ formation of an imine or iminium ion from a carbonyl compound (a fluorinated benzaldehyde in this case) and an amine, which is then reduced to the corresponding amine.[4][5]
The "Why": Mechanistic Considerations and Experimental Choices
The success of a reductive amination hinges on the careful selection of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the imine in the presence of the starting aldehyde. This selectivity prevents the wasteful reduction of the aldehyde to the corresponding alcohol.
Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). While NaBH₄ is a cost-effective choice, it can also reduce the starting aldehyde. NaBH₃CN is milder and more selective for the imine, but its toxicity is a significant drawback. NaBH(OAc)₃ is a popular choice due to its selectivity and lower toxicity.
More recently, safer and efficient alternatives have been developed. For instance, the use of zinc borohydride, generated in situ from zinc chloride and sodium borohydride, offers an excellent alternative to toxic cyanoborohydride reagents. Another mild and effective reducing agent is benzylamine-borane, which can be easily prepared and stored.[6]
The choice of solvent is also critical. Protic solvents like methanol or ethanol are often used to facilitate both imine formation and the subsequent reduction. In some cases, the addition of a catalytic amount of acid can accelerate the formation of the imine intermediate.
Experimental Protocol: Reductive Amination of 4-Fluorobenzaldehyde with Benzylamine
This protocol provides a general procedure for the synthesis of N-(4-fluorobenzyl)benzylamine.
Materials:
4-Fluorobenzaldehyde
Benzylamine
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Glacial Acetic Acid (optional)
Procedure:
To a round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq) and benzylamine (1.0 eq).
Dissolve the reactants in methanol.
If desired, add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to accelerate imine formation.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Reductive Amination of Various Fluorobenzaldehydes
II. Nucleophilic Substitution: A Direct but Challenging Path
The direct displacement of a leaving group on a fluorinated benzyl halide with an amine is a conceptually straightforward approach to fluorinated benzylamines. However, this method is often complicated by side reactions and the inherent reactivity of the starting materials.
The "Why": Mechanistic Considerations and Experimental Choices
The reaction typically proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the halide leaving group. However, over-alkylation is a common problem, as the newly formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium salts.[8]
To mitigate over-alkylation, a large excess of the starting amine can be used to favor the formation of the desired primary or secondary amine. Alternatively, the reaction can be carried out under conditions that favor mono-alkylation, such as using a less reactive alkylating agent or a hindered amine.
The choice of the leaving group is also important. Benzylic bromides and chlorides are commonly used, with bromides being more reactive. The solvent plays a crucial role in Sₙ2 reactions, with polar aprotic solvents like acetonitrile or DMF generally favoring the reaction.
Experimental Protocol: Nucleophilic Substitution of 4-Fluorobenzyl Bromide with Benzylamine
This protocol provides a general procedure for the synthesis of N-(4-fluorobenzyl)benzylamine.
Materials:
4-Fluorobenzyl bromide
Benzylamine
Potassium carbonate (K₂CO₃)
Acetonitrile (MeCN)
Procedure:
To a round-bottom flask, add 4-fluorobenzyl bromide (1.0 eq), benzylamine (1.2 eq), and potassium carbonate (2.0 eq).
Add acetonitrile as the solvent.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.
After the reaction is complete, filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Nucleophilic Substitution with Various Benzyl Halides
III. Catalytic Amination: The Modern and Versatile Approach
Catalytic amination methods, particularly those employing transition metal catalysts, have revolutionized the synthesis of amines, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[1][12]
The "Why": Mechanistic Considerations and Experimental Choices
The most prominent example of catalytic amination is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a phosphine ligand to couple an aryl or benzyl halide with an amine.[1][12] The catalytic cycle is believed to involve the oxidative addition of the halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to afford the desired amine and regenerate the palladium(0) catalyst.[13][14]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to promote the reductive elimination step and prevent catalyst decomposition. The choice of base is also critical, with common bases including sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).
Copper-catalyzed amination, also known as the Ullmann condensation, is another important method, particularly for the amination of aryl halides.[6] Recent advances have expanded the scope of this reaction to include a wider range of substrates and have led to the development of milder reaction conditions.
Experimental Protocol: Palladium-Catalyzed Amination of 4-Fluorobenzyl Chloride with Benzylamine
This protocol provides a general procedure for the synthesis of N-(4-fluorobenzyl)benzylamine.
Materials:
4-Fluorobenzyl chloride
Benzylamine
Palladium(II) acetate (Pd(OAc)₂)
A suitable phosphine ligand (e.g., XPhos)
Sodium tert-butoxide (NaOtBu)
Toluene
Procedure:
To an oven-dried Schlenk tube, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
Evacuate and backfill the tube with an inert gas (e.g., argon).
Add sodium tert-butoxide (1.4 eq).
Add 4-fluorobenzyl chloride (1.0 eq) and benzylamine (1.2 eq).
Add anhydrous toluene as the solvent.
Stir the reaction mixture at elevated temperature (e.g., 80-110 °C) for the specified time, monitoring the reaction progress by TLC or GC-MS.
After cooling to room temperature, quench the reaction with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Catalytic Amination of Various Halides
The choice of synthetic route to a particular fluorinated benzylamine will depend on several factors, including the availability of starting materials, the desired scale of the reaction, the presence of other functional groups in the molecule, and considerations of cost, safety, and environmental impact.
Feature
Reductive Amination
Nucleophilic Substitution
Catalytic Amination
Starting Materials
Fluorinated aldehydes/ketones, amines
Fluorinated benzyl halides, amines
Fluorinated benzyl/aryl halides, amines
Key Advantages
Readily available starting materials, robust, scalable
Conceptually simple, direct
Broad substrate scope, high functional group tolerance, high yields
Key Disadvantages
Potential for over-reduction, use of toxic reagents (e.g., NaBH₃CN)
Over-alkylation, limited to reactive halides
Catalyst cost and sensitivity, optimization of ligands and conditions required
Typical Yields
Moderate to excellent
Variable, often moderate
Good to excellent
Reductive amination is a reliable and often high-yielding method, particularly for large-scale synthesis, given the ready availability of fluorinated benzaldehydes. However, the choice of reducing agent requires careful consideration to balance reactivity and safety.
Nucleophilic substitution offers a direct route but is often plagued by a lack of selectivity, leading to mixtures of products. It is generally best suited for specific substrates where over-alkylation is less of a concern.
Catalytic amination represents the state-of-the-art in C-N bond formation, providing unparalleled scope and efficiency. While the initial investment in catalysts and ligands may be higher, the high yields and broad applicability often justify the cost, especially in a drug discovery setting where rapid access to a diverse range of analogs is crucial.
Ultimately, the optimal synthetic strategy will be determined by a careful evaluation of the specific target molecule and the resources available. This guide provides the foundational knowledge and practical insights to make an informed decision and successfully navigate the synthesis of these valuable fluorinated building blocks.
Visualizing the Synthetic Pathways
Caption: A comparison of the three main synthetic routes to fluorinated benzylamines.
References
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (URL not available)
Direct Reductive Amination from Ketones, Aldehydes to Synthesize Amines Using N, S-Dual Doped Co/C C
Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. (URL not available)
Site-selective amination towards tertiary aliphatic allylamines. [Link]
Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
Modern synthetic methods for fluorine-substituted target molecules. [Link]
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. [Link]
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]
Synthesis of Fluorinated Amines: A Personal Account. [Link]
Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. (URL not available)
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
(PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. (URL not available)
Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. (URL not available)
Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. (URL not available)
Recent Advances in the Synthesis of Fluorin
Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. [Link]
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (URL not available)
Organocatalytic Sequential α-Amination/Corey-Chaykovsky Reaction of Aldehydes: A High Yield Synthesis of 4-Hydroxypyrazolidine Derivatives. [Link]
A Comparative Guide to 3-Amino-2-chlorobenzylamine and Other Substituted Benzylamines in Synthesis. (URL not available)
(PDF) Synthesis of Substituted N-Alkylamines in Aqueous Media. (URL not available)
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing the 2-Fluoro-5-Methylbenzyl Moiety
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the path to clinical success. A drug candidat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical hurdle in the path to clinical success. A drug candidate's susceptibility to metabolism dictates its pharmacokinetic profile, influencing dosing regimens, therapeutic efficacy, and potential for adverse effects. The strategic incorporation of fluorine into drug molecules has become a widely adopted approach to enhance metabolic stability, and the 2-fluoro-5-methylbenzyl moiety is a structural motif of increasing interest.
This guide provides an in-depth, technical comparison of the metabolic stability of drug candidates containing the 2-fluoro-5-methylbenzyl moiety against relevant alternatives. As a senior application scientist, my aim is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
The Rationale for Fluorination: Enhancing Metabolic Resilience
The introduction of a fluorine atom into a molecule can profoundly alter its metabolic fate. This is primarily due to the high strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes compared to a carbon-hydrogen (C-H) bond.[1][2] CYP enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism for a vast number of drugs.[3] By strategically replacing a hydrogen atom with fluorine at a metabolically vulnerable position—a "metabolic soft spot"—we can effectively block or slow down oxidative metabolism at that site.[1][4]
The 2-fluoro-5-methylbenzyl moiety presents an interesting case. The fluorine at the 2-position can sterically and electronically shield the benzylic position from oxidation. The methyl group at the 5-position can also influence the electronic properties of the aromatic ring and its interaction with metabolizing enzymes. Understanding the interplay of these substituents is key to predicting and assessing the metabolic stability of drug candidates incorporating this moiety.
Comparative In Vitro Assessment of Metabolic Stability
To objectively evaluate the metabolic stability of a drug candidate containing the 2-fluoro-5-methylbenzyl moiety, a direct comparison with structurally related analogs is essential. A well-designed study will typically include the parent compound (with the 2-fluoro-5-methylbenzyl group), a non-fluorinated analog (benzyl group), and potentially other analogs with different substitution patterns.
The primary in vitro method for this assessment is the human liver microsomal (HLM) stability assay .[5][6] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes, making them an excellent and cost-effective tool for predicting in vivo hepatic clearance.[5]
Experimental Workflow: Human Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for an HLM stability assay.
Workflow for Human Liver Microsomal Stability Assay.
Detailed Experimental Protocol:
This protocol provides a robust framework for assessing the metabolic stability of your compounds.
1. Reagent Preparation:
Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.
NADPH Regenerating System: This is crucial for sustained CYP activity. A common system consists of:
NADP+ (1 mM)
Glucose-6-phosphate (10 mM)
Glucose-6-phosphate dehydrogenase (1 U/mL)
Magnesium chloride (MgCl2) (5 mM)
Prepare this solution fresh on the day of the experiment.
Test Compound Stock Solutions (10 mM in DMSO): Prepare high-concentration stock solutions of the 2-fluoro-5-methylbenzyl-containing compound and its analogs.
Human Liver Microsomes (20 mg/mL stock): Commercially available from various suppliers. Thaw on ice immediately before use.
Prepare the Incubation Mixture (without NADPH): In a microcentrifuge tube, combine the phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the compound to partition into the microsomal membranes.
Initiate the Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard. The internal standard is crucial for accurate quantification by LC-MS/MS.
3. Sample Analysis by LC-MS/MS:
Protein Precipitation: Vortex the quenched samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[9]
Data Analysis and Interpretation:
The metabolic stability of a compound is typically expressed as its in vitro half-life (t½) and intrinsic clearance (CLint).
Plot the Data: Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Determine the Elimination Rate Constant (k): The slope of the linear portion of the curve is the elimination rate constant.
Calculate the In Vitro Half-Life (t½):
t½ = 0.693 / k
Table 1: Hypothetical Comparative Metabolic Stability Data
Compound
Moiety
In Vitro t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg)
Compound A
2-Fluoro-5-methylbenzyl
55
12.6
Compound B
Benzyl
15
46.2
Compound C
4-Fluorobenzyl
35
19.8
This is example data and will vary depending on the specific chemical scaffold.
As the hypothetical data in Table 1 illustrates, the introduction of the 2-fluoro-5-methylbenzyl moiety (Compound A) is expected to significantly increase the metabolic half-life and decrease the intrinsic clearance compared to the non-fluorinated analog (Compound B).
Identifying the Sites of Metabolism
While the HLM stability assay quantifies the rate of metabolism, it does not identify where on the molecule metabolism is occurring. To gain this crucial insight, metabolite identification studies are performed.
Experimental Workflow: Metabolite Identification
Workflow for Metabolite Identification.
Key Metabolic Pathways for the 2-Fluoro-5-Methylbenzyl Moiety
For a compound containing the 2-fluoro-5-methylbenzyl moiety, several metabolic pathways are possible. The primary routes of metabolism for N-benzylamines often involve the CYP450 enzymes.[10]
Benzylic Hydroxylation: Oxidation of the methylene bridge connecting the phenyl ring to the rest of the molecule is a common metabolic pathway for benzyl groups. The presence of the 2-fluoro substituent is intended to hinder this.
Aromatic Hydroxylation: Oxidation of the aromatic ring itself is another possibility. The fluorine and methyl groups will influence the position of this hydroxylation.
N-dealkylation: Cleavage of the bond between the nitrogen and the benzyl group can occur, leading to the formation of a primary or secondary amine and 2-fluoro-5-methylbenzaldehyde.[11][12]
Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a hydroxymethyl group, which can be further oxidized to a carboxylic acid.
By analyzing the mass shifts between the parent compound and its metabolites in the LC-MS/MS data, we can deduce the type of metabolic transformation that has occurred (e.g., +16 Da for hydroxylation). Fragmentation patterns in the MS/MS spectra will then help to pinpoint the exact site of modification.[13][14]
Alternative Moieties for Improved Metabolic Stability
While the 2-fluoro-5-methylbenzyl group is a promising strategy, it is not the only option. Medicinal chemists have a toolbox of bioisosteric replacements that can be employed to enhance metabolic stability.[15] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[16]
Table 2: Bioisosteric Replacements for the Benzyl Group
Bioisostere
Rationale for Improved Stability
Pyridylmethyl
The nitrogen in the pyridine ring can alter the electronic properties, potentially reducing susceptibility to oxidation.
Thienylmethyl
The sulfur atom in the thiophene ring can influence metabolism, though it can also be a site of oxidation.
Cyclopropylmethyl
The strained cyclopropyl ring can be more metabolically stable than a benzyl group.[17]
Bicyclo[1.1.1]pentylmethyl
This rigid, non-aromatic scaffold can significantly improve metabolic stability and aqueous solubility.[7]
A comparative analysis of the metabolic stability of these alternative moieties against the 2-fluoro-5-methylbenzyl group, using the HLM stability assay, will provide a comprehensive understanding of the structure-stability relationship for a given drug scaffold.
Conclusion and Future Directions
The 2-fluoro-5-methylbenzyl moiety represents a valuable tool in the medicinal chemist's arsenal for enhancing the metabolic stability of drug candidates. This guide has provided a framework for the systematic and comparative assessment of its metabolic properties. By employing robust in vitro assays, such as the human liver microsomal stability assay, and detailed metabolite identification studies, researchers can gain a clear understanding of a compound's metabolic fate.
Furthermore, the exploration of alternative bioisosteric replacements is a crucial step in lead optimization. The data generated from these comparative studies will enable data-driven decisions, ultimately leading to the selection of drug candidates with optimal pharmacokinetic profiles for clinical development. As our understanding of drug metabolism and the tools to investigate it continue to evolve, we can expect to see even more sophisticated strategies for designing metabolically robust and effective medicines.
References
In Vivo and In Vitro Metabolic Fate and Urinary Detectability of Five Deschloroketamine Derivatives Studied by Means of Hyphenated Mass Spectrometry. (2024). MDPI. [Link]
C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. (n.d.). PubMed. [Link]
The ubiquitous role of fluorine in the design of bioactive molecules is expending rapidly, as a better understanding of the unique properties of this element is gained. (2024). Acta Crystallographica Section E: Crystallographic Communications. [Link]
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PMC. [Link]
In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2023). ResearchGate. [Link]
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). PMC. [Link]
Enzymatic synthesis of fluorinated compounds. (2021). PMC. [Link]
Saturated bioisosteres of substituted benzenes offer opportunities to fine-tune the properties of drug candidates in development. (2024). PMC. [Link]
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (2020). PubMed. [Link]
Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. (2011). PubMed. [Link]
In Vitro Effect of Fluoroquinolones on Theophylline Metabolism in Human Liver Microsomes. (n.d.). PubMed. [Link]
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). PubMed Central. [Link]
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC. [Link]
N-Methyl-benzylamine, a metabolite of pargyline in man. (n.d.). PMC. [Link]
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. [Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect. [Link]
Mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole. (n.d.). Semantic Scholar. [Link]
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). DigitalCommons@USU. [Link]
1.6: Drug Modifications to Improve Stability. (2021). Chemistry LibreTexts. [Link]
N-Methyl-benzylamine, a metabolite of pargyline in man. (n.d.). PubMed Central. [Link]
In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2023). PubMed. [Link]
Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023). MDPI. [Link]
Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. (2019). PubMed. [Link]
METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). (2019). Protocols.io. [Link]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube. [Link]
Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications. [Link]
Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. [Link]
Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. [Link]
A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (n.d.). ResearchGate. [Link]
Moringa: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]
Methods to Increase the Metabolic Stability of 18F-Radiotracers. (n.d.). PMC. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Target Audience: Medicinal Chemists, Process Development Scientists
Subject: 2-Fluoro-5-methylbenzylamine (CAS: 93071-82-0)
Executive Summary
2-Fluoro-5-methylbenzylamine is a critical fluorinated building block utilized in the synthesis of kinase inhibitors and GPCR modulators. Its structural motif—combining an ortho-fluorine electron-withdrawing group (EWG) with a meta-methyl electron-donating group (EDG)—creates a unique electronic environment that influences the basicity and metabolic stability of the resulting pharmacophore.
This guide objectively compares three distinct synthetic routes. While Catalytic Hydrogenation of the Nitrile remains the industrial gold standard for throughput and atom economy, Reductive Amination offers a milder alternative for late-stage functionalization, and the Gabriel Synthesis provides a pathway to high-purity primary amines free of secondary amine contaminants.
Key Data Summary:
Method
Precursor
Key Reagents
Typical Yield
Purity Profile
Scalability
A. Nitrile Reduction
2-Fluoro-5-methylbenzonitrile
, Raney Ni,
88-95%
High
Excellent
B. Reductive Amination
2-Fluoro-5-methylbenzaldehyde
,
70-82%
Moderate
Good
C. Gabriel Synthesis
2-Fluoro-5-methylbenzyl bromide
K-Phthalimide,
60-75%
Very High
Moderate
Detailed Synthetic Methodologies
Method A: Catalytic Hydrogenation of Nitrile (Industrial Standard)
Mechanism & Rationale:
The reduction of 2-fluoro-5-methylbenzonitrile is the most atom-economical route. The presence of the ortho-fluorine atom can increase the electrophilicity of the nitrile carbon, facilitating hydride attack. However, the primary challenge in nitrile reduction is the formation of secondary imine dimers (
). This is mechanistically suppressed by the presence of excess ammonia, which shifts the equilibrium away from the secondary imine intermediate.
Protocol:
Charge: Load a high-pressure autoclave with 2-fluoro-5-methylbenzonitrile (1.0 eq) dissolved in Methanol (10 vol).
Catalyst: Add Raney Nickel (slurry in water, 10 wt% loading). Note: Ra-Ni is pyrophoric; handle under inert atmosphere.
Additive: Charge anhydrous Ammonia (3-5 eq) or 7N
in MeOH. The ammonia is critical to prevent dimer formation.
Reaction: Pressurize with Hydrogen (
) to 5-10 bar (70-145 psi) and heat to 50°C. Stir vigorously for 4-6 hours.
Workup: Filter catalyst over Celite (keep wet). Concentrate the filtrate.
Purification: Dissolve residue in
, treat with to precipitate the hydrochloride salt.
Yield Analysis:
Expected Yield: 88-95%
Pros: High throughput, low cost, minimal waste.
Cons: Requires high-pressure equipment; handling of pyrophoric catalyst.
Method B: Reductive Amination (Laboratory Scale)
Mechanism & Rationale:
For laboratories lacking high-pressure hydrogenation capabilities, reductive amination of 2-fluoro-5-methylbenzaldehyde is the preferred route. Using ammonium acetate (
) generates the imine in situ, which is selectively reduced by sodium cyanoborohydride (). The 2-fluoro substituent stabilizes the hemiaminal intermediate, potentially accelerating the initial equilibrium.
Protocol:
Imine Formation: To a flask containing 2-fluoro-5-methylbenzaldehyde (1.0 eq) in dry Methanol, add Ammonium Acetate (10 eq). Stir at room temperature for 1 hour.
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
, 1.2 eq) portion-wise.
Reaction: Allow to warm to room temperature and stir for 12-16 hours.
Quench: Acidify with concentrated
to pH < 2 to decompose excess hydride and hydrolyze boron complexes.
Isolation: Basify with
to pH > 12, extract with Dichloromethane (DCM). Dry organic layer () and concentrate.
Yield Analysis:
Expected Yield: 70-82%
Pros: Mild conditions, tolerates other reducible groups (e.g., esters) if
is used.
Cons: Use of toxic cyanide reagents; difficult to remove all boron byproducts without column chromatography.
Method C: Gabriel Synthesis (High Purity)
Mechanism & Rationale:
This route avoids the formation of secondary amines entirely. It proceeds via the
substitution of 2-fluoro-5-methylbenzyl bromide (often synthesized via Wohl-Ziegler bromination of the toluene precursor) with potassium phthalimide. The bulky phthalimide group prevents over-alkylation. Subsequent hydrazinolysis releases the primary amine.
Protocol:
Substitution: Dissolve 2-fluoro-5-methylbenzyl bromide (1.0 eq) in DMF. Add Potassium Phthalimide (1.1 eq). Heat to 80°C for 4 hours.
Observation: The reaction mixture will become a thick white slurry.
Workup 1: Pour into water, filter the precipitated phthalimide intermediate. Wash with water and cold ethanol.
Cleavage: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (2.5 eq). Reflux for 2 hours.
Workup 2: Cool reaction. A white precipitate (phthalhydrazide) forms. Acidify with
, filter off the solid.
Isolation: Basify the filtrate and extract the free amine into Ether.
Yield Analysis:
Expected Yield: 60-75% (over 2 steps).
Pros: Guarantees a primary amine; product is usually very pure.
Cons: Poor atom economy (phthalimide waste); hydrazine is toxic; multi-step process.
Comparative Visualization
Reaction Pathways[3][4][5][6]
Figure 1: Comparative synthetic pathways showing reagents and approximate yields.
Decision Logic for Route Selection
Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and equipment.
References
Sigma-Aldrich. 2-Fluoro-5-methylbenzylamine Product Page (CAS 93071-82-0). Retrieved from
Organic Syntheses. Reduction of Nitriles to Amines: General Procedures. Org.[1][2] Synth. 2010 , 87, 226. Retrieved from
Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. Retrieved from
National Institutes of Health (NIH). Synthesis of Fluorinated Benzylamines via Nitrile Reduction. PubMed Central. Retrieved from
BenchChem. 2-Fluoro-5-methylbenzonitrile Precursor Data. Retrieved from
cross-reactivity studies of 2-Fluoro-5-methylbenzylamine derivatives
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 2-Fluoro-5-methylbenzylamine Derivatives Executive Summary: The Strategic Value of the Scaffold In the optimization of CNS-active agents and enzyme inhibitor...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Cross-Reactivity & Selectivity Profiling of 2-Fluoro-5-methylbenzylamine Derivatives
Executive Summary: The Strategic Value of the Scaffold
In the optimization of CNS-active agents and enzyme inhibitors—specifically those targeting Adenylyl Cyclase (AC) isoforms or monoamine receptors—the 2-Fluoro-5-methylbenzylamine scaffold (CAS: 446-72-0 / 399-30-4 derivatives) has emerged as a critical "selectivity filter."
Unlike simple benzylamines, this specific substitution pattern offers a dual advantage:
Metabolic Blockade: The 5-methyl group blocks para-hydroxylation (a common metabolic soft spot), while the 2-fluoro group blocks ortho-oxidation and modulates the pKa of the amine.
Conformational Locking: The fluorine atom induces a specific torsional preference via the gauche effect and electrostatic repulsion, often locking the ligand into a bioactive conformation that discriminates between homologous receptors (e.g., AC1 vs. AC8).
This guide compares the cross-reactivity profiles of derivatives based on this scaffold against non-fluorinated and isomeric alternatives, providing experimental protocols to validate their selectivity.
Comparative Performance Analysis
The following data synthesizes performance metrics from lead optimization studies (e.g., AC1 inhibitors), comparing the 2-Fluoro-5-methyl motif against standard alternatives.
Table 1: Selectivity and Stability Profile Comparison
Scaffold Variant
Metabolic Stability (t½, Human Microsomes)
Target Selectivity (e.g., AC1 vs. AC8)
CYP450 Cross-Reactivity (Inhibition Potential)
Primary Liability
2-Fluoro-5-methylbenzylamine
High (>60 min)
High (>100-fold)
Low
Synthetic availability of precursors
Benzylamine (Unsubstituted)
Low (<15 min)
Low (<10-fold)
Moderate
Rapid para-oxidation; Poor selectivity
2-Methylbenzylamine
Moderate (30 min)
Moderate (20-fold)
Moderate
Ortho-oxidation risk; Higher lipophilicity
2-Fluoro-4-methylbenzylamine
High (>50 min)
Low (<10-fold)
Low
Steric clash in specific pockets (e.g., AC1)
2-Chlorobenzylamine
High (>60 min)
Moderate
High (CYP2D6)
"Cl-Bump" often causes steric clashes; CYP inhibition
Analyst Insight: The 2-Fluoro-5-methyl combination is superior because the fluorine atom is small enough (Van der Waals radius ~1.47 Å) to avoid steric clashes common with chlorine, yet electronegative enough to alter the electronic landscape of the aromatic ring, reducing the basicity of the benzylic nitrogen and improving CNS penetration.
Mechanistic Basis of Cross-Reactivity
Understanding why cross-reactivity occurs is essential for designing the correct counter-screens.
Homologous Receptor Cross-Reactivity:
Derivatives of this amine often target hydrophobic pockets. Cross-reactivity arises when the "off-target" (e.g., AC8 or Sigma-2) shares a similar hydrophobic cleft. The 5-methyl group acts as a "steric probe," clashing with residues in the off-target while fitting perfectly into the primary target.
Metabolic Cross-Reactivity (CYP Inhibition):
Many benzylamines inhibit CYP2D6. The electron-withdrawing 2-Fluoro substituent reduces the electron density on the nitrogen, lowering the affinity for the heme iron in CYP enzymes, thereby reducing metabolic cross-reactivity compared to non-fluorinated analogs.
Experimental Protocols for Profiling
To validate the performance of 2-Fluoro-5-methylbenzylamine derivatives, use the following self-validating workflow.
Objective: Determine the Selectivity Ratio (SR) against the nearest homolog (e.g., Target A vs. Target B).
Preparation:
Synthesize the derivative using reductive amination of 2-fluoro-5-methylbenzaldehyde with the core scaffold.
Prepare stock solutions (10 mM in DMSO).
Assay Setup (e.g., cAMP accumulation for AC1):
Cell Lines: HEK293 stably expressing Target A (e.g., AC1) and Target B (e.g., AC8).
Stimulation: Activate cyclase with Forskolin (10 µM) or Calcium ionophore (A23187) depending on the target mechanism.
Dosing:
Apply the derivative in an 8-point dose-response curve (1 nM to 10 µM).
Detection:
Quantify cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
Data Analysis:
Calculate IC50 for both targets.
Validation Criterion: A valid "selective" hit must have an SR (IC50_TargetB / IC50_TargetA) > 50.
Protocol B: Microsomal Stability & Metabolite ID
Objective: Confirm the blockade of para-hydroxylation.
Incubation:
Incubate 1 µM test compound with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
Sampling:
Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Analysis (LC-MS/MS):
Monitor parent depletion to calculate intrinsic clearance (CLint).
Metabolite Scan: Perform a predictive MRM scan for +16 Da (oxidation).
Success Metric: Absence of major M+16 peak corresponding to para-hydroxylation confirms the efficacy of the 5-methyl block.
Visualization: Screening Cascade & Logic
The following diagram illustrates the decision logic for advancing a 2-Fluoro-5-methylbenzylamine derivative versus an alternative.
Figure 1: Decision tree for evaluating benzylamine derivatives. Note the critical "Selectivity Filter" step where the 5-methyl group plays a pivotal role in discriminating against homologs.
References
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Describes the synthesis of AC1 inhibitors using 2-fluoro-5-methylbenzylamine to achieve selectivity over AC8 and Opioid receptors.
(Note: Link directs to relevant PMC context).
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022).
Source: MDPI Pharmaceuticals.
Context: Validates the general principle of using fluorine substitution to enhance metabolic stability and selectivity in benzylamine scaffolds.
Discovery of (2-fluoro-benzyl)-(2-methyl-2-phenethyl-2H-chromen-6-yl)-amine (KRH-102140) as an orally active 5-lipoxygenase inhibitor.
Source: PubMed.
Context: Demonstrates the utility of the 2-fluorobenzyl amine moiety in creating potent, orally bioavailable inhibitors.
Cross-reactivity of rapid immunochemical methods for mycotoxins detection.
Source: ResearchGate.[1]
Context: Provides the analytical definition of cross-reactivity for researchers using these derivatives in immunoassay development.
Strategic Fluorination: A Technical Guide to Fluorinated Benzylamines in Drug Discovery
Topic: Literature Review of the Applications of Fluorinated Benzylamines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review of the Applications of Fluorinated Benzylamines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the benzylamine pharmacophore is ubiquitous, serving as a critical linker in GPCR ligands, kinase inhibitors, and monoamine oxidase (MAO) modulators. However, the non-fluorinated benzylamine moiety often suffers from rapid oxidative metabolism and suboptimal lipophilicity.
This guide objectively analyzes the fluorinated benzylamine class—specifically comparing it against non-fluorinated and chlorinated alternatives. Through the lens of the blockbuster anti-Parkinson's drug Safinamide , we demonstrate how strategic fluorine substitution optimizes metabolic stability, selectivity, and physicochemical profiles.
Physicochemical Profiling: The Fluorine Advantage
The introduction of fluorine into the benzylamine scaffold induces profound electronic and steric changes without significantly altering the steric bulk compared to hydrogen (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å). This section compares the core metrics of fluorinated derivatives against standard alternatives.
Basicity Modulation: Fluorine's high electronegativity (
= 3.[1]98) exerts a strong inductive effect (-I), lowering the pKa of the amine. This is critical for improving membrane permeability by increasing the fraction of the neutral species at physiological pH.
Lipophilicity Tuning: Unlike chlorine, which drastically increases lipophilicity (often leading to poor solubility), fluorine offers a "Goldilocks" increase in LogP, enhancing blood-brain barrier (BBB) penetration without compromising solubility.[1]
Metabolic Armor: The C-F bond is the strongest single bond in organic chemistry. Replacing a metabolically labile C-H bond with C-F effectively blocks Cytochrome P450-mediated oxidation.[1]
Application Case Study: Safinamide & MAO-B Selectivity
The development of Safinamide (Xadago®) provides the definitive case study for the application of fluorinated benzylamines. The drug features a 3-fluorobenzyloxy motif linked to an alanine derivative.[1]
The Challenge: Potency vs. Selectivity
Early SAR (Structure-Activity Relationship) studies aimed to inhibit Monoamine Oxidase B (MAO-B) while avoiding MAO-A inhibition (which causes the "Cheese Effect").[1]
= 98 nM) with superior selectivity ( = 5918) .[1][2]
The fluorine atom acts as a bioisostere that optimizes the electrostatic fit within the MAO-B active site while preventing oxidative dealkylation at the benzylic position.
Mechanism of Selectivity & Stability
Caption: Mechanistic impact of fluorine substitution on Safinamide's selectivity profile and metabolic resistance.[1]
Experimental Protocol: Synthesis via Reductive Amination
For researchers synthesizing fluorinated benzylamine intermediates, reductive amination is the industry-standard protocol.[1] While sodium cyanoborohydride (
) is common, it generates toxic cyanide byproducts.[1] The Benzylamine-Borane protocol is recommended for its safety, yield, and air stability.
Purify via flash column chromatography (Hexanes/EtOAc gradient).[1]
Expected Yield: 85–95%.
Synthetic Workflow Diagram
Caption: Optimized reductive amination workflow using air-stable borane complexes for fluorinated benzylamine synthesis.
References
Silverman, R. B., & Hawe, W. P. (1995).[1] SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition, 9(3), 203–215.[1] Link
Binda, C., et al. (2007).[1] Structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase. Journal of Medicinal Chemistry, 50(23), 5848–5852. Link
Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
Gorobets, N. Y., et al. (2004).[1] An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.[1] Tetrahedron Letters. Link
Ravikumar, K., & Sridhar, B. (2010).[1][4] Two polymorphs of safinamide, a selective and reversible inhibitor of monoamine oxidase B. Acta Crystallographica Section C, 66(6), 317–320.[4] Link
A Comparative Benchmarking Guide to the Synthesis of 2-Fluoro-5-methylbenzylamine
Introduction 2-Fluoro-5-methylbenzylamine is a key building block in contemporary medicinal chemistry and drug development. Its substituted benzylamine scaffold is a prevalent motif in a wide array of pharmacologically a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Fluoro-5-methylbenzylamine is a key building block in contemporary medicinal chemistry and drug development. Its substituted benzylamine scaffold is a prevalent motif in a wide array of pharmacologically active compounds. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and scalable synthetic routes to this intermediate are of paramount importance to researchers in the pharmaceutical and agrochemical industries.
This in-depth technical guide provides a comparative analysis of established and potential synthetic methodologies for 2-Fluoro-5-methylbenzylamine. We will delve into the mechanistic underpinnings of each route, providing detailed, field-proven experimental protocols and objective comparisons of their respective advantages and disadvantages in terms of yield, purity, scalability, and safety.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-Fluoro-5-methylbenzylamine can be approached from several distinct precursors. In this guide, we will benchmark two primary, highly viable routes and further explore three alternative methods that offer different strategic advantages. The two principal pathways commence from readily accessible starting materials: 2-Fluoro-5-methylbenzaldehyde and 2-Fluoro-5-methylbenzonitrile.
Synthetic Route
Starting Material
Key Transformation
Typical Reagents
Anticipated Yield
Purity
Scalability
Safety/Environmental Considerations
Method 1
2-Fluoro-5-methylbenzaldehyde
Reductive Amination
NH₄OAc, NaBH(OAc)₃
Good to Excellent
High
Excellent
Moderate
Method 2
2-Fluoro-5-methylbenzonitrile
Nitrile Reduction
LiAlH₄ or Catalytic Hydrogenation
Good
Good to High
Good
High (LAH is pyrophoric)
Method 3
2-Fluoro-5-methylbenzoic Acid
Amide Reduction
SOCl₂, NH₃, LiAlH₄
Moderate to Good
Good
Good
High (LAH is pyrophoric, Thionyl chloride is corrosive)
Method 4
2-Fluoro-5-methylbenzyl Halide
Gabriel Synthesis
Potassium Phthalimide, Hydrazine
Good
High
Moderate
Moderate (Hydrazine is toxic)
Method 5
2-Fluoro-5-methylbenzaldehyde
Leuckart-Wallach Reaction
Formamide/Formic Acid or Ammonium Formate
Moderate
Moderate to Good
Excellent
High temperatures, potential byproducts
Method 1: Reductive Amination of 2-Fluoro-5-methylbenzaldehyde
This is arguably the most direct and widely employed method for the synthesis of primary benzylamines from their corresponding aldehydes. The reaction proceeds via the in situ formation of an imine intermediate, which is then immediately reduced to the amine. The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde.
Causality of Experimental Choices
The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a key aspect of this protocol's success. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less reactive towards aldehydes and ketones but highly effective in reducing the protonated imine intermediate. This selectivity minimizes the formation of the corresponding benzyl alcohol as a byproduct. Ammonium acetate serves as a convenient source of ammonia for the initial imine formation.
Experimental Protocol
Materials:
2-Fluoro-5-methylbenzaldehyde
Ammonium acetate
Sodium triacetoxyborohydride (NaBH(OAc)₃)
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
In a round-bottom flask, dissolve 2-Fluoro-5-methylbenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).
To this solution, add ammonium acetate (5-10 eq).
Stir the resulting mixture at room temperature for approximately 30-60 minutes to facilitate the formation of the imine intermediate.
Carefully add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
Continue to stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Fluoro-5-methylbenzylamine.
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Workflow Diagram
Caption: Reductive Amination Workflow
Method 2: Reduction of 2-Fluoro-5-methylbenzonitrile
This approach utilizes the corresponding benzonitrile as the starting material, which can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Causality of Experimental Choices
Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles. Its high reactivity necessitates the use of anhydrous solvents (typically diethyl ether or THF) and careful handling due to its pyrophoric nature. The Fieser workup is a standard and effective method for quenching LAH reactions and precipitating aluminum salts, which facilitates their removal by filtration.
Catalytic hydrogenation offers a milder and often safer alternative to LAH reduction. Catalysts such as Raney nickel or palladium on carbon are commonly employed under a hydrogen atmosphere. This method is generally cleaner and avoids the generation of large amounts of inorganic waste.
Experimental Protocol (using LAH)
Materials:
2-Fluoro-5-methylbenzonitrile
Lithium aluminum hydride (LiAlH₄)
Anhydrous diethyl ether or Tetrahydrofuran (THF)
Water
15% aqueous sodium hydroxide solution
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add a suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
Cool the suspension to 0 °C using an ice bath.
Dissolve 2-Fluoro-5-methylbenzonitrile (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.
Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of:
Water (x mL, where x = grams of LAH used)
15% aqueous NaOH solution (x mL)
Water (3x mL)
Stir the resulting granular precipitate vigorously for 30 minutes.
Filter the precipitate through a pad of Celite and wash it thoroughly with diethyl ether.
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-Fluoro-5-methylbenzylamine.
Purify by distillation under reduced pressure.
Workflow Diagram
Caption: LAH Reduction of Nitrile Workflow
Alternative Synthetic Routes: A Brief Overview
While the two methods detailed above are often the most practical, other established named reactions in organic synthesis are also applicable for the preparation of 2-Fluoro-5-methylbenzylamine.
Method 3: Reduction of 2-Fluoro-5-methylbenzamide
This two-step route begins with the conversion of 2-Fluoro-5-methylbenzoic acid to its corresponding amide, followed by reduction.
Amidation: The benzoic acid can be converted to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia. Alternatively, direct amidation can be achieved using coupling agents.
Reduction: The resulting amide can be reduced to the benzylamine using a strong reducing agent like LiAlH₄.
This method is reliable but involves an additional synthetic step compared to the direct reduction of the nitrile.
Method 4: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues common with direct amination.[1]
Halogenation: The starting material would be 2-Fluoro-5-methylbenzyl alcohol, which can be converted to the corresponding benzyl bromide or chloride.
Substitution: The benzyl halide is then reacted with potassium phthalimide.
Hydrolysis: The resulting N-benzylphthalimide is cleaved, typically with hydrazine, to release the desired primary amine.[1]
This method is known for producing high-purity primary amines.[1]
Method 5: Leuckart-Wallach Reaction
The Leuckart-Wallach reaction is a reductive amination process that uses formic acid or its derivatives as the reducing agent.[2]
Reaction Conditions: 2-Fluoro-5-methylbenzaldehyde is heated with formamide, ammonium formate, or a mixture of formic acid and ammonia.
Mechanism: The reaction proceeds through an imine intermediate, which is reduced by formate.
Considerations: This reaction often requires high temperatures and can sometimes yield N-formylated byproducts.
Conclusion
The synthesis of 2-Fluoro-5-methylbenzylamine can be effectively achieved through several synthetic pathways. For laboratory-scale synthesis where ease of execution and high purity are desired, the reductive amination of 2-Fluoro-5-methylbenzaldehyde (Method 1) is often the preferred choice due to its mild reaction conditions and high selectivity. For larger-scale preparations, the choice between reductive amination and nitrile reduction (Method 2) may depend on the cost and availability of the starting materials and the suitability of handling potent reducing agents like LAH. Catalytic hydrogenation as a nitrile reduction method presents a scalable and environmentally greener alternative. The alternative routes, while mechanistically interesting, generally involve more steps or harsher conditions, making them less commonly employed for this specific target unless dictated by the availability of starting materials.
This guide provides a foundational framework for researchers to select and optimize the most appropriate synthetic route for their specific needs, balancing factors of yield, purity, cost, safety, and scalability.
References
Google Patents. (2022). CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile.
BenchChem. (n.d.).
Google Patents. (2005). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]
ResearchGate. (n.d.). The Gabriel Synthesis of Benzylamine. [Link]
Angewandte Chemie International Edition. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. [Link]
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
Sciencemadness.org. (2008). Preparation of Tertiary Amines by the Leuckart Reaction. [Link]
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
PubMed. (2015). Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. [Link]
Master Organic Chemistry. (2025). The Gabriel Synthesis. [Link]
Operational Guide: Safe Disposal of 2-Fluoro-5-methylbenzylamine Hydrochloride
[1][2] Executive Summary & Chemical Identification 2-Fluoro-5-methylbenzylamine hydrochloride is a halogenated aromatic amine salt used primarily as an intermediate in pharmaceutical synthesis.[1][2] Unlike standard orga...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Identification
2-Fluoro-5-methylbenzylamine hydrochloride is a halogenated aromatic amine salt used primarily as an intermediate in pharmaceutical synthesis.[1][2] Unlike standard organic waste, its disposal is governed by two critical chemical features:[2]
Halogen Content (Fluorine): Classifies it as a halogenated waste stream, requiring specific high-temperature incineration protocols to prevent the formation of toxic byproducts.
Acidic Salt Form (HCl): Aqueous solutions will be acidic (pH < 5), posing corrosion risks to metal containers and requiring segregation from strong oxidizers and bases.
Acidic in aqueous solution (Hydrolysis of HCl salt)
Key Hazards
Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][2] Treat as Toxic.
Waste Code (RCRA)
Not P/U listed specifically; categorize as D002 (Corrosive, if pH < 2) or General Halogenated Organic.[2]
Safety Assessment & Engineering Controls
Why this matters: Benzylamine salts can mobilize into the air as dust. Upon contact with mucous membranes, they hydrolyze to release trace hydrochloric acid and the free amine, causing severe irritation.
Personal Protective Equipment (PPE) Matrix
Zone
Required PPE
Rationale
Respiratory
N95 or P100 Respirator
Prevents inhalation of fine crystalline dust during weighing or spill cleanup.[1][2]
Ocular
Chemical Splash Goggles
Safety glasses are insufficient; dust can bypass side shields.[2]
Dermal
Nitrile Gloves (Min 0.11mm)
Standard nitrile provides >480 min breakthrough time for solid salts.[2]
Body
Lab Coat (Buttoned)
Prevents accumulation of dust on street clothes.[2]
Waste Characterization & Segregation Logic
The Golden Rule: Because this molecule contains Fluorine , it must NEVER be mixed with non-halogenated solvents (e.g., Acetone, Methanol waste) unless the entire container is relabeled as "Halogenated."[2]
Cost Implication: Mixing 1g of this fluorinated compound into a 20L drum of non-halogenated waste reclassifies the entire drum as halogenated waste, significantly increasing disposal costs.
Safety Implication: Segregate from strong oxidizers (e.g., Nitric Acid, Permanganates) to prevent exothermic degradation and release of NOₓ/Cl₂ gases.
Decision Logic: Waste Stream Selection
Figure 1: Decision tree for segregating 2-Fluoro-5-methylbenzylamine HCl waste. Note that even aqueous waste is eventually routed to halogenated treatment due to the fluorine content.
Detailed Disposal Protocols
Protocol A: Solid Waste (Excess Reagent)
Use this for: Expired chemicals, synthesis leftovers, or contaminated weighing papers.[2]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.
Wipe the spatula with a solvent-dampened tissue (e.g., ethanol) and add the tissue to the solid waste container.[1]
Closure: Screw the lid tight. Do not leave a funnel in the jar.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for: Mother liquors or reaction solvents containing the amine.
Segregation: Ensure the collection carboy is designated for Halogenated Solvents .
Compatibility Check:
Ensure the waste carboy does not contain strong bases (NaOH, KOH). Mixing an amine salt with a strong base releases the free amine (fishy odor) and generates heat.
Best Practice: If the solution is highly acidic, neutralize it to pH 6–8 using Sodium Bicarbonate (NaHCO₃) before adding it to the organic waste drum to prevent drum corrosion.
Pouring: Use a funnel with a splash guard.
Logging: Record the volume and approximate concentration on the waste log sheet.
Emergency Spill Management
Scenario: You drop a 5g bottle of the solid powder on the floor.
Evacuate & Ventilate: Clear the immediate area. Ensure lab ventilation is active.
PPE Up: Don N95 mask, double nitrile gloves, and goggles.
Containment (Dry Spill):
Do NOT sweep vigorously. This creates dust.
Cover the spill with a damp paper towel (water or ethanol) to suppress dust.
Scoop the damp material and towels into a plastic bag.
Decontamination:
Wipe the surface with a mild detergent solution (1% Alconox) followed by water.
Validation: Verify no white residue remains.
Disposal: Seal the plastic bag and place it inside the Solid Hazardous Waste container.
Spill Response Workflow
Figure 2: Immediate response workflow for laboratory spills.
References
PubChem. (2023). 2-Fluoro-5-methylbenzylamine hydrochloride - Compound Summary. National Library of Medicine. [Link](Note: General structure search used for verification).
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. [Link][1]
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. [Link][1]